molecular formula C6H2Br2N2S B1406763 2,4-Dibromothiazolo[5,4-c]pyridine CAS No. 1439823-46-7

2,4-Dibromothiazolo[5,4-c]pyridine

Cat. No.: B1406763
CAS No.: 1439823-46-7
M. Wt: 293.97 g/mol
InChI Key: DIBFGBSPGNTEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromothiazolo[5,4-c]pyridine (CAS 1206250-69-2) is a brominated heterocyclic compound with the molecular formula C6H3BrN2S and a molecular weight of 215.07 . This compound belongs to a class of fused bicyclic structures that integrate a pyridine ring with a thiazole ring, a scaffold recognized for its utility in advanced chemical synthesis and materials science . The presence of two bromine atoms on this structure makes it a valuable and versatile halogenated building block, particularly suitable for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . These reactions are essential for creating more complex molecular architectures for specialized research applications. Compounds based on the thiazolo[5,4-c]pyridine skeleton are of significant interest in the development of new materials and pharmacological tools due to the electron-deficient nature of the fused ring system, which can function as an acceptor moiety in donor-acceptor type conjugated polymers . Researchers value this compound for its potential in constructing novel organic electronic materials and for exploring structure-activity relationships in medicinal chemistry. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2S/c7-5-4-3(1-2-9-5)10-6(8)11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBFGBSPGNTEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N=C(S2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297713
Record name 2,4-Dibromothiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439823-46-7
Record name 2,4-Dibromothiazolo[5,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439823-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromothiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 2,4-Dibromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazolo[5,4-c]pyridine scaffold is a heterocyclic system of significant interest in medicinal chemistry and materials science. This fused bicyclic structure, containing both electron-rich thiazole and electron-deficient pyridine rings, offers a unique electronic profile and a rigid framework for the development of novel therapeutic agents and functional materials. The introduction of bromine atoms onto this scaffold, as in 2,4-Dibromothiazolo[5,4-c]pyridine, provides key reactive handles for further synthetic diversification through cross-coupling reactions, making it a potentially valuable building block.

This technical guide provides a comprehensive overview of the characterization of 2,4-Dibromothiazolo[5,4-c]pyridine. As this is a specialized and not widely documented compound, this guide is built upon established principles of heterocyclic chemistry and spectroscopic analysis of analogous structures. We will first propose a plausible synthetic route to access this molecule, which informs the subsequent interpretation of its analytical data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the synthesis and characterization of novel heterocyclic compounds.

Proposed Synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine

The synthesis of the target compound can be envisioned through a multi-step sequence starting from a suitable pyridine precursor. The following proposed pathway leverages known transformations in heterocyclic chemistry.

Synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Dibromination 3,4-diaminopyridine 3,4-Diaminopyridine Thiazolo_core Thiazolo[5,4-c]pyridine 3,4-diaminopyridine->Thiazolo_core CS2, S, heat Target 2,4-Dibromothiazolo[5,4-c]pyridine Thiazolo_core->Target Br2, AcOH

Caption: Proposed synthetic workflow for 2,4-Dibromothiazolo[5,4-c]pyridine.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Thiazolo[5,4-c]pyridine.

    • To a solution of 3,4-diaminopyridine (1 eq.) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP), add carbon disulfide (1.5 eq.) and elemental sulfur (1.2 eq.).

    • Heat the reaction mixture at 130-140 °C for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the parent Thiazolo[5,4-c]pyridine.

  • Step 2: Synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine.

    • Dissolve the synthesized Thiazolo[5,4-c]pyridine (1 eq.) in glacial acetic acid.

    • Slowly add a solution of bromine (2.2 eq.) in acetic acid dropwise at room temperature, with stirring.

    • After the addition is complete, heat the reaction mixture to 60-70 °C for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a solution of sodium hydroxide.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to yield 2,4-Dibromothiazolo[5,4-c]pyridine.

Structural Elucidation and Characterization

The definitive identification of 2,4-Dibromothiazolo[5,4-c]pyridine requires a combination of spectroscopic techniques. Below, we detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2,4-Dibromothiazolo[5,4-c]pyridine, both ¹H and ¹³C NMR will provide critical information about the arrangement of atoms.

Caption: Structure of 2,4-Dibromothiazolo[5,4-c]pyridine.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.1 - 8.3 Doublet 1H H-6

| ~ 7.4 - 7.6 | Doublet | 1H | H-7 |

  • Rationale: The two protons on the pyridine ring (H-6 and H-7) would appear as doublets due to coupling with each other. The electron-withdrawing effect of the fused thiazole ring and the bromine atom at position 4 would shift these protons downfield compared to unsubstituted pyridine.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 155 - 160 C4a
~ 150 - 155 C7a
~ 145 - 150 C6
~ 130 - 135 C2
~ 125 - 130 C4

| ~ 120 - 125 | C7 |

  • Rationale: The carbon atoms directly attached to bromine (C2 and C4) will be significantly shifted. The quaternary carbons of the ring fusion (C4a and C7a) will also be distinct. The chemical shifts are estimated based on data for similar brominated heterocyclic systems.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dibromothiazolo[5,4-c]pyridine in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition:

    • Record the ¹H NMR spectrum on a 500 MHz spectrometer.

    • Record the ¹³C NMR spectrum on the same instrument at 125 MHz.

    • Use standard acquisition parameters, with a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the ¹³C spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of halogens.

Predicted Mass Spectrum Data

m/z Relative Abundance Assignment
292.8 ~ 50% [M]⁺ (with ²⁹Br, ⁸¹Br)
294.8 ~ 100% [M+2]⁺ (with one ⁷⁹Br, one ⁸¹Br, or two ⁸¹Br)

| 296.8 | ~ 50% | [M+4]⁺ (with two ⁸¹Br) |

  • Rationale: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. A molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.[1] This pattern is a definitive indicator of the presence of two bromine atoms. The fragmentation of brominated heterocyclic compounds often involves the loss of a bromine atom or the entire bromo-substituent.[2]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis Method: Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source for accurate mass determination.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the isotopic distribution pattern to confirm the presence of two bromine atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Data

Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3000 Weak Aromatic C-H stretch
1600 - 1450 Medium-Strong C=C and C=N ring stretching vibrations
1100 - 1000 Medium C-H in-plane bending
850 - 750 Strong C-H out-of-plane bending

| ~ 700 | Medium-Strong | C-Br stretch |

  • Rationale: The spectrum will be dominated by the vibrations of the fused aromatic ring system. The characteristic stretches for C=C and C=N bonds within the pyridine and thiazole rings are expected in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum. The overall FTIR spectrum provides a unique "fingerprint" for the molecule.[3]

  • Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample on the crystal and apply pressure.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Conclusion

The characterization of 2,4-Dibromothiazolo[5,4-c]pyridine relies on a synergistic application of modern analytical techniques. This guide outlines a plausible synthetic approach and provides a detailed prediction of the expected spectroscopic data based on established chemical principles and analysis of related structures. The predicted NMR, MS, and FTIR data, along with the detailed experimental protocols, offer a robust framework for any researcher undertaking the synthesis and characterization of this and similar novel heterocyclic compounds. The unique isotopic signature in the mass spectrum, coupled with the specific proton and carbon environments revealed by NMR, will be the cornerstones for unambiguous structural confirmation.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB00908H. Available at: [Link]

  • Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Taylor & Francis Online. Available at: [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PMC - NIH. Available at: [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC - NIH. Available at: [Link]

  • FTIR spectra data (wave number ύ) cm -1 of the thiazolidinone derivatives (IX) a-e… ResearchGate. Available at: [Link]

  • 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine (CAS No: 143150-92-9) API Intermediate Manufacturers. apicule. Available at: [Link]

  • Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar. Available at: [Link]

  • Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. ACS Publications. Available at: [Link]

  • Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. MDPI. Available at: [Link]

  • (79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed. Available at: [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • (Br) Bromine NMR. University of Ottawa. Available at: [Link]

  • Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. PubMed. Available at: [Link]

  • C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide. Doc Brown's Chemistry. Available at: [Link]

  • Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. Available at: [Link]

  • Thiazolo[5,4-c]pyridine. PubChem. Available at: [Link]

  • NMR Periodic Table: Bromine NMR. IMSERC. Available at: [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available at: [Link]

  • C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Available at: [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]

  • (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. Available at: [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available at: [Link]6)

Sources

A Senior Application Scientist's In-depth Technical Guide to 2,4-Dibromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Thiazolo[5,4-c]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

The thiazolo[5,4-c]pyridine core is a significant heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its unique arrangement of nitrogen and sulfur atoms within a fused bicyclic system imparts a distinct electronic and steric profile, making it an attractive framework for interacting with a variety of biological targets.[1] Derivatives of this and related thiazolopyridine systems have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Notably, the thiazolopyridine scaffold has been successfully employed in the development of kinase inhibitors, leveraging its ability to form key hydrogen bond interactions within the ATP-binding sites of these enzymes.[2]

This guide focuses on a specific, yet largely unexplored, derivative: 2,4-Dibromothiazolo[5,4-c]pyridine (CAS Number 1439823-46-7). The introduction of two bromine atoms onto the thiazolo[5,4-c]pyridine core is anticipated to significantly modulate its chemical reactivity and biological activity. Bromine atoms can serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions, and their presence can enhance binding affinities to protein targets through halogen bonding. This document provides a prospective analysis, outlining a plausible synthetic route to this compound, its expected chemical properties, and its potential as a key intermediate in the synthesis of novel therapeutic agents.

Physicochemical Properties and Structural Features

PropertyPredicted Value/Characteristic
Molecular Formula C₆H₂Br₂N₂S
Molecular Weight 309.97 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Chemical Stability Stable under normal laboratory conditions, but may be sensitive to strong light and bases.

The structure of 2,4-Dibromothiazolo[5,4-c]pyridine features a planar, aromatic core. The bromine atoms at the 2- and 4-positions are expected to influence the electron distribution within the ring system, making certain positions more susceptible to nucleophilic or electrophilic attack.

Proposed Synthetic Pathway: A Multi-step Approach

Currently, a documented synthesis for 2,4-Dibromothiazolo[5,4-c]pyridine is not available in the public domain. However, based on established heterocyclic chemistry principles, a plausible and robust synthetic route can be designed starting from readily available precursors. The proposed pathway leverages the synthesis of a key 2-aminothiazolo[5,4-c]pyridine intermediate, followed by a sequence of diazotization and bromination reactions.

Synthetic Pathway cluster_0 Part 1: Formation of the Thiazolo[5,4-c]pyridine Core cluster_1 Part 2: Introduction of Bromine at the 4-Position cluster_2 Part 3: Introduction of Bromine at the 2-Position Start 3-Amino-4-chloropyridine Intermediate1 3-Thioureido-4-chloropyridine Start->Intermediate1 Reaction with Thiophosgene Intermediate2 2-Amino-4-chlorothiazolo[5,4-c]pyridine Intermediate1->Intermediate2 Oxidative Cyclization Intermediate3 2-Amino-4-bromothiazolo[5,4-c]pyridine Intermediate2->Intermediate3 Sandmeyer-type Bromination Target 2,4-Dibromothiazolo[5,4-c]pyridine Intermediate3->Target Sandmeyer Reaction

Caption: Proposed multi-step synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine.

Detailed Experimental Protocol (Prospective)

This protocol is a proposed methodology and should be optimized by the end-user. Standard laboratory safety precautions should be followed at all times.

Part 1: Synthesis of 2-Amino-4-chlorothiazolo[5,4-c]pyridine

  • Synthesis of 3-Thioureido-4-chloropyridine:

    • To a stirred solution of 3-amino-4-chloropyridine in a suitable solvent (e.g., dichloromethane), add thiophosgene dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Oxidative Cyclization to 2-Amino-4-chlorothiazolo[5,4-c]pyridine:

    • Dissolve the 3-thioureido-4-chloropyridine in a suitable solvent (e.g., ethanol).

    • Add an oxidizing agent, such as bromine in acetic acid or hydrogen peroxide, dropwise at a controlled temperature.

    • Heat the reaction mixture to reflux and monitor for completion by TLC.

    • After cooling, neutralize the reaction mixture and extract the product.

    • Purify the crude product by recrystallization or column chromatography. A similar synthesis for 2-aminothiazolo[5,4-c]pyridine has been reported and could be adapted.[3]

Part 2: Synthesis of 2-Amino-4-bromothiazolo[5,4-c]pyridine

  • Sandmeyer-type Bromination:

    • This step aims to replace the chlorine atom with a bromine atom. While a direct nucleophilic substitution might be challenging, a copper-catalyzed halogen exchange reaction could be employed.

    • Alternatively, a more classical approach would involve the synthesis of 2-amino-4-hydroxythiazolo[5,4-c]pyridine from the chloro-derivative, followed by conversion of the hydroxyl group to a bromine.

Part 3: Synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine

  • Diazotization of 2-Amino-4-bromothiazolo[5,4-c]pyridine:

    • Suspend 2-amino-4-bromothiazolo[5,4-c]pyridine in an aqueous solution of hydrobromic acid at 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for a short period at low temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

    • Cool the mixture, extract the product with a suitable organic solvent, and wash the organic layer with water and brine.

    • Dry the organic layer, concentrate, and purify the crude 2,4-Dibromothiazolo[5,4-c]pyridine by column chromatography or recrystallization. The Sandmeyer reaction is a well-established method for the conversion of aromatic amines to aryl halides.[4][5][6][7]

Chemical Reactivity and Potential for Further Functionalization

The two bromine atoms in 2,4-Dibromothiazolo[5,4-c]pyridine serve as excellent leaving groups for a variety of synthetic transformations, making this compound a valuable building block for creating a library of derivatives.

Reactivity cluster_0 Cross-Coupling Reactions cluster_1 Nucleophilic Aromatic Substitution Start 2,4-Dibromothiazolo[5,4-c]pyridine Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Pd Catalyst Stille Stille Coupling (Organostannanes) Start->Stille Pd Catalyst Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd Catalyst SNAr SNAr Reactions (e.g., with thiols, alkoxides) Start->SNAr Strong Nucleophile

Sources

An In-depth Technical Guide to 2,4-Dibromothiazolo[5,4-c]pyridine: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4-Dibromothiazolo[5,4-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, a plausible synthetic route, its reactivity, and its potential as a scaffold in the development of novel therapeutics.

Core Molecular Attributes

Molecular Formula: C₆H₂Br₂N₂S

Molecular Weight: 293.97 g/mol

The thiazolo[5,4-c]pyridine core is a "privileged scaffold" in drug discovery, meaning it has been shown to be a versatile framework for developing a wide range of biologically active compounds. The introduction of two bromine atoms at the 2 and 4 positions offers strategic handles for further chemical modifications, making it a valuable building block for creating libraries of potential drug candidates.

PropertyValue
Molecular FormulaC₆H₂Br₂N₂S
Molecular Weight293.97 g/mol
Isomeric CoreThiazolo[5,4-c]pyridine
Substituents2-Bromo, 4-Bromo

Significance in Medicinal Chemistry

The thiazolo[5,4-c]pyridine nucleus and its derivatives have been explored for a variety of therapeutic applications. The incorporation of bromine atoms can enhance the biological activity of a molecule through several mechanisms, including increasing its lipophilicity, which can improve cell membrane permeability, and by acting as a leaving group in nucleophilic substitution reactions to introduce further diversity. Bromine-containing compounds have shown potential as antimicrobial, antiviral, and anticancer agents.[1]

The structural similarity of the thiazolo[5,4-c]pyridine core to purines allows for its potential interaction with a wide range of biological targets, such as kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer.

Proposed Synthetic Pathway

A potential starting material for this synthesis is 2-aminothiazolo[5,4-c]pyridine. The synthesis of this precursor has been reported and can serve as the initial step in our proposed workflow.[4]

Synthetic Pathway A 2-Aminothiazolo[5,4-c]pyridine B Diazotization A->B NaNO2, HBr C Sandmeyer-type Reaction (CuBr/HBr) B->C D 2-Bromothiazolo[5,4-c]pyridine C->D E Direct Bromination (NBS or Br2) D->E F 2,4-Dibromothiazolo[5,4-c]pyridine E->F

Caption: Proposed synthetic workflow for 2,4-Dibromothiazolo[5,4-c]pyridine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromothiazolo[5,4-c]pyridine

  • Diazotization: Dissolve 2-aminothiazolo[5,4-c]pyridine in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature to form the diazonium salt.

  • Sandmeyer-type Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will be evolved.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-bromothiazolo[5,4-c]pyridine.

Step 2: Bromination of 2-Bromothiazolo[5,4-c]pyridine

  • Reaction Setup: Dissolve 2-bromothiazolo[5,4-c]pyridine in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Brominating Agent: Add N-bromosuccinimide (NBS) or a solution of bromine (Br₂) in the reaction solvent dropwise at room temperature. The pyridine ring is activated towards electrophilic substitution, and the 4-position is a likely site for bromination.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the final product, 2,4-Dibromothiazolo[5,4-c]pyridine, by recrystallization or column chromatography.

Reactivity and Further Functionalization

The two bromine atoms on the 2,4-Dibromothiazolo[5,4-c]pyridine scaffold exhibit differential reactivity, which can be exploited for selective functionalization.

  • Position 4 (Pyridine Ring): The bromine at the 4-position of the pyridine ring is expected to be more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-withdrawing effect of the adjacent nitrogen atom. This position can be targeted with various nucleophiles such as amines, alcohols, and thiols under relatively mild conditions.

  • Position 2 (Thiazole Ring): The bromine at the 2-position of the thiazole ring is generally less reactive towards nucleophilic substitution. However, it can readily participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of carbon-based substituents, including aryl, heteroaryl, and alkyl groups.

This differential reactivity allows for a stepwise and controlled elaboration of the molecular structure, which is a significant advantage in the synthesis of complex molecules for drug discovery.

Reactivity cluster_0 2,4-Dibromothiazolo[5,4-c]pyridine cluster_1 Position 4 Reactivity cluster_2 Position 2 Reactivity Core C₆H₂Br₂N₂S SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr CrossCoupling Cross-Coupling Reactions Core->CrossCoupling Amines Amines SNAr->Amines Nucleophiles Alcohols Alcohols SNAr->Alcohols Nucleophiles Thiols Thiols SNAr->Thiols Nucleophiles Suzuki Suzuki CrossCoupling->Suzuki Catalysts Stille Stille CrossCoupling->Stille Catalysts Sonogashira Sonogashira CrossCoupling->Sonogashira Catalysts

Caption: Reactivity profile of 2,4-Dibromothiazolo[5,4-c]pyridine.

Spectroscopic Characterization (Anticipated)

The structure of 2,4-Dibromothiazolo[5,4-c]pyridine can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the two aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the heterocyclic core. The carbons attached to the bromine atoms will exhibit characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (293.97 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms, with intense M, M+2, and M+4 peaks.

Safety and Handling

As with all brominated organic compounds, 2,4-Dibromothiazolo[5,4-c]pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The compound may be irritating to the skin, eyes, and respiratory tract. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

2,4-Dibromothiazolo[5,4-c]pyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its dibrominated nature provides two distinct reactive sites for further chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. The proposed synthetic route offers a practical approach to accessing this important intermediate. The continued exploration of the chemistry and biological activity of derivatives of this scaffold holds significant promise for the development of new and effective therapeutic agents.

References

  • Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., Subrizi, F., Bautista, J., & Bosch, J. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151. [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. [Link]

  • Park, H., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 23(11), 2976. [Link]

  • Ghorab, M. M., et al. (2020). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. Journal of the Serbian Chemical Society, 85(1), 1-10. [Link]

Sources

"2,4-Dibromothiazolo[5,4-c]pyridine" synthesis starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine: A Key Intermediate in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway to 2,4-Dibromothiazolo[5,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The proposed synthesis is designed for robustness and adaptability in a research setting. This document will delve into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and field-proven insights to guide researchers in the successful preparation of this valuable compound.

Introduction: The Significance of the Thiazolo[5,4-c]pyridine Core

The fusion of thiazole and pyridine rings creates the thiazolo[5,4-c]pyridine scaffold, a privileged structure in medicinal chemistry. This heterocyclic system is present in a variety of biologically active molecules, exhibiting a broad spectrum of therapeutic potential, including but not limited to, kinase inhibition and anti-cancer properties. The introduction of bromine atoms at the 2 and 4-positions provides synthetic handles for further functionalization through cross-coupling reactions, enabling the exploration of a wide chemical space in the quest for novel therapeutic agents. This guide will focus on a logical and efficient synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine, starting from commercially available materials.

Proposed Synthetic Strategy: From Diaminopyridine to the Dibrominated Target

The synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine can be strategically approached in a multi-step sequence, commencing with the construction of the thiazolo[5,4-c]pyridine core, followed by sequential bromination. This approach allows for controlled introduction of the bromine atoms and leverages well-established, high-yielding chemical transformations.

Synthesis of the Thiazolo[5,4-c]pyridine Core: Formation of 2-Aminothiazolo[5,4-c]pyridine

The initial and crucial step is the formation of the fused thiazole ring. A logical and efficient starting point for the synthesis of the thiazolo[5,4-c]pyridine scaffold is the reaction of a suitably substituted diaminopyridine with a thiocyanate salt. This reaction proceeds via an initial nucleophilic attack of one of the amino groups on the thiocyanate, followed by an intramolecular cyclization.

Starting Material: 3,4-Diaminopyridine

Rationale for Selection: 3,4-Diaminopyridine is a commercially available and relatively inexpensive starting material that possesses the requisite ortho-disposed amino groups for the annulation of the thiazole ring.

Reaction: The reaction of 3,4-diaminopyridine with potassium thiocyanate in the presence of bromine in acetic acid is a well-established method for the synthesis of 2-aminothiazole derivatives. The bromine acts as an oxidizing agent to facilitate the cyclization.

Introduction of the First Bromine Atom: Sandmeyer Reaction of 2-Aminothiazolo[5,4-c]pyridine

With the 2-aminothiazolo[5,4-c]pyridine in hand, the next strategic move is the introduction of the first bromine atom at the 2-position. The Sandmeyer reaction is a classic and highly reliable method for the conversion of an aromatic amino group to a bromo group via a diazonium salt intermediate.[1][2]

Intermediate: 2-Aminothiazolo[5,4-c]pyridine

Rationale for the Sandmeyer Reaction: This reaction is particularly well-suited for this transformation as it generally proceeds with high yields and is tolerant of a wide range of functional groups. The mechanism involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the copper(I) bromide-catalyzed decomposition of the diazonium salt to yield the 2-bromothiazolo[5,4-c]pyridine.

Introduction of the Second Bromine Atom: Electrophilic Bromination

The final step in the synthesis is the introduction of the second bromine atom at the 4-position of the pyridine ring. This is achieved through an electrophilic aromatic substitution reaction.

Intermediate: 2-Bromothiazolo[5,4-c]pyridine

Rationale for Electrophilic Bromination: The thiazolo[5,4-c]pyridine ring system is susceptible to electrophilic attack. The position of bromination on the pyridine ring is directed by the electronic effects of the fused thiazole ring and the existing bromo substituent. The use of a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, will facilitate this transformation. The reaction conditions can be tuned to control the regioselectivity.

Detailed Experimental Protocols

Synthesis of 2-Aminothiazolo[5,4-c]pyridine
  • To a stirred solution of 3,4-diaminopyridine (1.0 eq) in glacial acetic acid, add potassium thiocyanate (1.1 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 2-aminothiazolo[5,4-c]pyridine.

Synthesis of 2-Bromothiazolo[5,4-c]pyridine via Sandmeyer Reaction
  • Suspend 2-aminothiazolo[5,4-c]pyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-bromothiazolo[5,4-c]pyridine.

Synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine
  • Dissolve 2-bromothiazolo[5,4-c]pyridine (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Add N-bromosuccinimide (1.1 eq) in portions to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and wash with a saturated solution of sodium thiosulfate to quench any unreacted bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2,4-Dibromothiazolo[5,4-c]pyridine.

Data Summary Table

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1 3,4-DiaminopyridineKSCN, Br₂, CH₃COOH2-Aminothiazolo[5,4-c]pyridine70-80
2 2-Aminothiazolo[5,4-c]pyridineNaNO₂, HBr, CuBr2-Bromothiazolo[5,4-c]pyridine60-70
3 2-Bromothiazolo[5,4-c]pyridineN-Bromosuccinimide2,4-Dibromothiazolo[5,4-c]pyridine50-60

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Electrophilic Bromination 3,4-Diaminopyridine 3,4-Diaminopyridine KSCN_Br2 KSCN, Br2 / Acetic Acid 3,4-Diaminopyridine->KSCN_Br2 Reacts with 2-Aminothiazolo[5,4-c]pyridine 2-Aminothiazolo[5,4-c]pyridine KSCN_Br2->2-Aminothiazolo[5,4-c]pyridine Forms Sandmeyer NaNO2, HBr, CuBr 2-Aminothiazolo[5,4-c]pyridine->Sandmeyer Undergoes 2-Bromothiazolo[5,4-c]pyridine 2-Bromothiazolo[5,4-c]pyridine Sandmeyer->2-Bromothiazolo[5,4-c]pyridine Yields NBS N-Bromosuccinimide (NBS) 2-Bromothiazolo[5,4-c]pyridine->NBS Reacts with 2,4-Dibromothiazolo[5,4-c]pyridine 2,4-Dibromothiazolo[5,4-c]pyridine NBS->2,4-Dibromothiazolo[5,4-c]pyridine Produces

Caption: Synthetic workflow for 2,4-Dibromothiazolo[5,4-c]pyridine.

Conclusion

The synthetic route detailed in this guide provides a robust and logical pathway for the preparation of 2,4-Dibromothiazolo[5,4-c]pyridine. By leveraging well-established and reliable chemical transformations, researchers can confidently synthesize this valuable building block for further elaboration in drug discovery programs. The provided protocols and mechanistic insights are intended to serve as a strong foundation for the successful execution of this synthesis in a laboratory setting.

References

  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Chem.libretexts.org. [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 19(3), 1109-1138. [Link]

Sources

Spectral Analysis of 2,4-Dibromothiazolo[5,4-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectral characteristics of 2,4-Dibromothiazolo[5,4-c]pyridine. In the absence of direct experimental data for this specific heterocyclic compound, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon spectral data from analogous structures, this guide offers a robust framework for the identification, characterization, and purity assessment of 2,4-Dibromothiazolo[5,4-c]pyridine. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from related heterocyclic systems, ensuring a high degree of scientific integrity and practical utility.

Introduction: The Thiazolo[5,4-c]pyridine Scaffold

The thiazolo[5,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules. The introduction of bromine atoms at the 2- and 4-positions creates 2,4-Dibromothiazolo[5,4-c]pyridine, a molecule poised for further synthetic elaboration through cross-coupling reactions, making it a valuable intermediate in the synthesis of novel pharmaceutical agents. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation.

This guide will systematically predict and deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS spectra of 2,4-Dibromothiazolo[5,4-c]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of 2,4-Dibromothiazolo[5,4-c]pyridine are based on the analysis of its constituent aromatic rings and the known effects of bromine substitution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,4-Dibromothiazolo[5,4-c]pyridine is expected to be simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • H-6 and H-7 Protons: The pyridine ring protons, H-6 and H-7, will appear as doublets due to coupling with each other. The proton H-7, being alpha to the pyridine nitrogen, is expected to be the most deshielded proton in the molecule, likely resonating in the range of δ 8.5-8.8 ppm. The H-6 proton, beta to the nitrogen, will likely appear slightly upfield, in the range of δ 7.5-7.8 ppm. The coupling constant between these two protons (³JHH) is expected to be in the range of 5-6 Hz, which is characteristic of ortho-coupling in a six-membered heteroaromatic ring.

The deshielding effect of the electronegative nitrogen atom in the pyridine ring causes the protons to shift downfield compared to benzene (δ 7.3 ppm).[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 2,4-Dibromothiazolo[5,4-c]pyridine is predicted to show six distinct signals for the six carbon atoms in the heterocyclic system.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2135-140Attached to bromine and nitrogen in the thiazole ring. Based on data for 2,4-dibromothiazole (δ 136.3 ppm for C2), a similar shift is expected.[2]
C4123-128Attached to bromine. In 2,4-dibromothiazole, C4 resonates at δ 124.3 ppm.[2] The fusion to the pyridine ring may cause a slight shift.
C5a148-153Quaternary carbon at the ring junction, adjacent to the pyridine nitrogen.
C6120-125Protonated carbon on the pyridine ring. The chemical shift will be influenced by the adjacent nitrogen and the fused thiazole ring.
C7150-155Protonated carbon alpha to the pyridine nitrogen, expected to be significantly downfield. In pyridine itself, the alpha carbons appear around δ 150 ppm.[3]
C7a140-145Quaternary carbon at the ring junction, influenced by the sulfur and nitrogen atoms of the thiazole ring.

The presence of bromine atoms generally causes a downfield shift on the directly attached carbon and a smaller effect on adjacent carbons.[4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dibromothiazolo[5,4-c]pyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation Sample ~5-10 mg Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent 0.6-0.7 mL CDCl3 Solvent->NMR_Tube Spectrometer 400+ MHz NMR NMR_Tube->Spectrometer H1_Spectrum 1H NMR Spectrum Spectrometer->H1_Spectrum C13_Spectrum 13C NMR Spectrum Spectrometer->C13_Spectrum Structure Structure Confirmation H1_Spectrum->Structure C13_Spectrum->Structure

Figure 1: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2,4-Dibromothiazolo[5,4-c]pyridine will be dominated by absorptions from the aromatic rings and the C-Br bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
3100-3000Aromatic C-H stretchWeak to Medium
1600-1450C=C and C=N ring stretchingMedium to Strong
1200-1000In-plane C-H bendingMedium
850-750Out-of-plane C-H bendingStrong
700-500C-Br stretchingMedium to Strong

The characteristic aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[5] The region between 1600 cm⁻¹ and 1450 cm⁻¹ will contain a series of bands due to the C=C and C=N stretching vibrations of the fused heterocyclic system.[5] The C-Br stretching vibrations typically appear in the fingerprint region, between 700 and 500 cm⁻¹.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrum
  • Molecular Ion Peak: The key feature in the mass spectrum of 2,4-Dibromothiazolo[5,4-c]pyridine will be the molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[6] The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion.

    • The M peak will correspond to the molecule containing two ⁷⁹Br atoms.

    • The M+2 peak will correspond to the molecule containing one ⁷⁹Br and one ⁸¹Br atom.

    • The M+4 peak will correspond to the molecule containing two ⁸¹Br atoms.

    • The relative intensities of these peaks will be approximately 1:2:1 .[7][8]

  • Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of bromine atoms and cleavage of the heterocyclic rings. Common fragmentation pathways for similar heterocyclic systems can provide clues to the expected fragments.[9]

The molecular weight of C₆H₂Br₂N₂S is calculated as follows: (6 * 12.011) + (2 * 1.008) + (2 * 79.904) + (2 * 14.007) + 32.065 = 295.98 g/mol (using average atomic weights). The monoisotopic mass will be used for high-resolution mass spectrometry.

MS_Isotope_Pattern M M+ (²⁷⁹Br) M2 M+2 (¹⁷⁹Br, ¹⁸¹Br) M4 M+4 (²⁸¹Br) Ratio ~1 : 2 : 1

Figure 2: Predicted isotopic pattern for a molecule with two bromine atoms.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI). For direct analysis, a solids probe with electron impact (EI) ionization can be used.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

  • Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode.

    • The mass range should be set to include the expected molecular weight of the compound.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental formula.

    • Analyze the isotopic pattern to confirm the presence of two bromine atoms.

    • If fragmentation data is acquired (MS/MS), propose fragmentation pathways to further support the structure.

Conclusion

This technical guide provides a detailed predictive framework for the spectral analysis of 2,4-Dibromothiazolo[5,4-c]pyridine. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed experimental protocols, offer a comprehensive resource for the unambiguous identification and characterization of this important synthetic intermediate. Researchers working with this compound can use this guide to interpret their experimental data, confirm the structure of their product, and assess its purity. The principles outlined here are broadly applicable to the spectral analysis of other substituted heterocyclic systems.

References

  • Aitken, K. M., Aitken, R. A., MacGregor, C. I., Traore, M. D. M., & Slawin, A. M. Z. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45(11-12), 523–529. [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved January 22, 2026, from [Link]

  • Katcka, M., & Urbański, T. (1969). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(10), 617-622.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Teesdale-Spittle, P. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Victoria University of Wellington. Retrieved January 22, 2026, from [Link]

  • Williams, A. J. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Video]. YouTube. [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved January 22, 2026, from [Link] (Note: A generic YouTube URL is provided as the original link may not be stable. The content is based on the principle of bromine's isotopic pattern in MS.)

  • Abraham, R. J., Koniotu, P., & Griffiths, L. (2002). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1434–1442. [Link]

Sources

The Thiazolo[5,4-c]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Scaffold of Therapeutic Potential

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds is the cornerstone of innovation. Fused heterocyclic systems, in particular, offer a rich tapestry of three-dimensional chemical space, enabling precise interactions with biological targets. Among these, the thiazolopyridines represent a class of privileged structures, demonstrating a wide array of pharmacological activities.[1] This guide focuses on a specific, yet underexplored isomer: the thiazolo[5,4-c]pyridine core. While its siblings, the [5,4-b] and [4,5-b] isomers, have seen broader investigation, the [5,4-c] system presents unique electronic and steric properties that warrant dedicated exploration.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic protocols to provide a causal understanding of the experimental choices, reflecting field-proven insights into the discovery, synthesis, and isolation of this intriguing heterocyclic core. We will dissect the key strategic approaches that have defined the synthesis of this scaffold, from its initial discovery to modern, efficient methodologies.

Foundational Discovery: The Pyridine-First Approach via Intramolecular Cyclization

The genesis of a new heterocyclic system in the chemical literature is often marked by a novel cyclization strategy. A key early breakthrough in the synthesis of the thiazolo[5,4-c]pyridine core hinged on the preparation of a critical precursor: 4-aminopyridine-3-thiol . The discovery of a practical synthesis for this ortho-amino-thiol pyridine was a pivotal moment, as it unlocked a direct and logical pathway to the fused thiazole ring.[2]

This foundational strategy is predicated on building the pyridine ring first and then constructing the thiazole ring onto it. The core principle is the intramolecular condensation of a bifunctional pyridine, where adjacent amino and thiol groups react with a one-carbon electrophile to form the fused thiazole ring.

Causality Behind the Strategy: Why 4-Aminopyridine-3-thiol is the Keystone

The choice of 4-aminopyridine-3-thiol as the central precursor is a deliberate one, guided by fundamental principles of heterocyclic chemistry. The ortho-positioning of the nucleophilic amino (-NH₂) and thiol (-SH) groups provides the ideal geometry for a condensation-cyclization reaction. The thiol group, being the more acidic and often more nucleophilic of the two in this context, typically initiates the attack on the electrophilic carbon source. The adjacent amino group is then perfectly poised to complete the cyclization by forming the second bond, creating the stable, aromatic five-membered thiazole ring.

Experimental Workflow: Synthesis of 2-Substituted Thiazolo[5,4-c]pyridines

The synthesis of 2-substituted derivatives from 4-aminopyridine-3-thiol is a robust and versatile method. The general workflow involves the reaction of the aminothiol with a suitable one-carbon electrophile, such as a carboxylic acid or its derivative (e.g., acyl chloride, orthoester).

Diagram 1: General Synthetic Pathway from 4-Aminopyridine-3-thiol

G cluster_start Precursor Synthesis cluster_cyclization Core Formation cluster_isolation Isolation & Purification Pyridine Substituted Pyridine Aminothiol 4-Aminopyridine-3-thiol Pyridine->Aminothiol Multi-step synthesis Thiazolopyridine 2-R-Thiazolo[5,4-c]pyridine Aminothiol->Thiazolopyridine Cyclocondensation Reagent R-COX (e.g., Carboxylic Acid, Acyl Chloride) Reagent->Thiazolopyridine Crude Crude Product Mixture Thiazolopyridine->Crude Reaction Work-up Purified Purified Core Structure Crude->Purified Chromatography / Recrystallization

Caption: Workflow for the synthesis of the thiazolo[5,4-c]pyridine core.

Detailed Protocol: Synthesis of 2-Methylthiazolo[5,4-c]pyridine

This protocol is a representative example of the cyclocondensation reaction.

  • Reaction Setup: To a solution of 4-aminopyridine-3-thiol (1.0 eq) in polyphosphoric acid (PPA), add acetic acid (1.1 eq).

    • Scientist's Insight: Polyphosphoric acid serves as both the solvent and a powerful dehydrating agent, driving the condensation reaction towards completion. The use of a slight excess of acetic acid ensures the full conversion of the aminothiol precursor.

  • Thermal Cyclization: Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Trustworthiness Check: The reaction should be performed under a nitrogen or argon atmosphere to prevent the oxidation of the thiol group, which can lead to disulfide byproducts and lower yields.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8.

    • Scientist's Insight: This step is critical for precipitating the product, which is typically a solid. The neutralization must be done slowly and with cooling, as it is a highly exothermic process.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes).

An Alternative Strategy: One-Pot Synthesis from Chloronitropyridines

While the aminothiol approach is foundational, modern synthetic chemistry often prioritizes efficiency and atom economy. A more convergent one-pot strategy has been developed for the synthesis of thiazolo[5,4-c]pyridine derivatives, starting from readily available chloronitropyridines.[3] This method cleverly orchestrates a sequence of reactions in a single vessel, avoiding the isolation of intermediates.

Mechanistic Rationale

This approach involves the reaction of a substituted chloronitropyridine with a thioamide or thiourea. The reaction sequence is thought to proceed via:

  • Nucleophilic Aromatic Substitution (SₙAr): The sulfur atom of the thioamide acts as a nucleophile, displacing the chlorine atom on the pyridine ring.

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group in situ.

  • Intramolecular Cyclization: The newly formed amino group attacks the thioamide carbon, leading to cyclization and dehydration to form the thiazole ring.

Diagram 2: One-Pot Synthesis from a Chloronitropyridine

G start 4-Chloro-3-nitropyridine Thioamide (R-CSNH₂) intermediate1 SₙAr Intermediate Nitro group intact start->intermediate1 SₙAr Reaction intermediate2 Reduced Intermediate Amino group formed intermediate1->intermediate2 Nitro Reduction product Thiazolo[5,4-c]pyridine Fused core formed intermediate2->product Intramolecular Cyclization

Caption: Key stages in the one-pot synthesis of thiazolo[5,4-c]pyridines.

Synthesis of the Tetrahydro-Thiazolo[5,4-c]pyridine Core

In drug discovery, modulating the degree of saturation in a heterocyclic core is a powerful strategy for optimizing physicochemical properties such as solubility and metabolic stability. The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold is therefore a highly valuable synthetic target.[4]

A prevalent route to this saturated core involves an alkylation-cyclocondensation process starting from a pre-formed aminothiazole.[5]

Detailed Protocol: Synthesis of a Tetrahydro-Derivative

The synthesis of a key intermediate, 2-amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, serves as an excellent case study.[5]

  • Reaction of Thiazolopyridine with Nitrophenacyl Bromide: A mixture of 2-amino-5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (1.0 eq) and p-nitrophenacyl bromide (1.1 eq) is refluxed in isopropanol.

    • Scientist's Insight: This is a classic Hantzsch-type thiazole synthesis variation where the aminothiazole acts as the nitrogen and sulfur donor. The isopropanol serves as a polar protic solvent suitable for this alkylation-cyclocondensation.

  • Reduction of the Nitro Group: The resulting 2-aryl substituted imidazothiazolopyridine is then subjected to nitro group reduction. A common and effective method is the use of tin(II) chloride (SnCl₂) in a mixture of concentrated hydrochloric acid and methanol at reflux.

    • Trustworthiness Check: The reduction with SnCl₂/HCl is a classic method for converting aromatic nitro groups to anilines. It is crucial to use an excess of the reducing agent and to ensure acidic conditions are maintained.

  • Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water, neutralized with a base (e.g., NaOH or Na₂CO₃), and extracted with an organic solvent like ethyl acetate or dichloromethane. The final product is then purified using column chromatography.

Table 1: Comparison of Synthetic Strategies

StrategyStarting MaterialsKey TransformationAdvantagesDisadvantages
Pyridine-First Cyclization 4-Aminopyridine-3-thiol, Carboxylic Acid/DerivativeIntramolecular CyclocondensationRobust, versatile for 2-substitution, logical and well-understood mechanism.Requires synthesis of the aminothiol precursor, which can be multi-step.
One-Pot Synthesis Chloronitropyridine, Thioamide/ThioureaSₙAr / Reduction / Cyclization CascadeHigh efficiency (one-pot), convergent.May require optimization for substrate scope, mechanism can be complex.
Tetrahydro-Core Synthesis Aminothiazole, Phenacyl BromideAlkylation-Cyclocondensation & ReductionProvides access to sp³-rich, non-planar scaffolds.Often results in more complex fused systems rather than the simple bicyclic core.

Isolation and Purification: Ensuring a Self-Validating System

Regardless of the synthetic route, the isolation and purification of the final thiazolo[5,4-c]pyridine core is paramount to ensure the integrity of subsequent research. The protocols described must be self-validating, meaning the purity of the final compound is confirmed by orthogonal analytical techniques.

  • Initial Work-up: Acid-base extraction is a powerful tool. Given the basic nitrogen atom in the pyridine ring, the product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then re-precipitated by basifying the aqueous layer.

  • Chromatography: Silica gel column chromatography is the most common method for purification. The choice of eluent is critical and must be optimized based on the polarity of the specific derivative being synthesized. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: For solid compounds, recrystallization is an excellent final purification step to obtain high-purity, crystalline material suitable for analytical characterization and biological testing.

  • Purity Validation: The purity of the isolated compound must be confirmed by High-Performance Liquid Chromatography (HPLC), and the structure unequivocally verified by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). An original synthesis of 2-aminothiazolo[5,4-c]pyridine specifically noted the use of HPLC for its separation and purification, underscoring the importance of this technique for these systems.[6]

Conclusion

The thiazolo[5,4-c]pyridine core, while less prominent than its isomers, represents a scaffold with significant untapped potential. The synthetic routes outlined in this guide, from the foundational pyridine-first approach to more convergent one-pot strategies, provide a robust toolkit for chemists to access this heterocyclic system. Understanding the causality behind these experimental designs—the choice of precursors, the role of reagents, and the logic of the reaction sequence—is essential for troubleshooting, optimization, and the future development of novel derivatives. As the demand for new therapeutic agents continues to grow, a deep understanding of how to discover, synthesize, and isolate novel core structures like thiazolo[5,4-c]pyridine will remain a critical skill for any scientist in the field of drug development.

References

  • Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., Subrizi, F., Bautista, J., & Bosch, J. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151. [Link]

  • Katner, A. S., & Brown, R. F. (1990). A novel preparation of thiazolo[5,4‐c]pyridines and the synthesis of some imidazo[4,5‐c]pyridines and oxazolo[4,5‐c]pyridines. Journal of Heterocyclic Chemistry, 27(4), 895-900. [Link]

  • Anonymous. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry. [Link]

  • Anonymous. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Pharmaffiliates. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. [Platform unknown]. Retrieved from [Link]

  • Anwar, M., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online. [Link]

Sources

A Theoretical and Computational In-depth Guide to 2,4-Dibromothiazolo[5,4-c]pyridine: Exploring a Novel Heterocycle for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical and computational framework for the study of the novel heterocyclic compound, 2,4-Dibromothiazolo[5,4-c]pyridine. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities. We will delve into the potential synthesis, in-depth computational characterization, and prospective applications of this molecule, offering a roadmap for its scientific investigation.

Introduction: The Promise of the Thiazolopyridine Scaffold

The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged structure in medicinal chemistry.[1][2] Thiazolopyridine derivatives have demonstrated a wide array of biological and pharmaceutical activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-diabetic properties.[1][2] The pyridine ring is a common feature in many natural products and approved drugs, often participating in key interactions with biological targets.[3][4] Similarly, the thiazole ring is a component of numerous bioactive compounds and is known for its diverse pharmacological effects.[5][6] The combination of these two heterocycles in a fused system offers a unique three-dimensional structure with a distinct electronic distribution, making it a compelling starting point for the design of novel therapeutic agents.[1][7]

The specific substitution of bromine atoms at the 2 and 4 positions of the thiazolo[5,4-c]pyridine core is of particular interest. Halogen atoms, especially bromine, can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-target binding. The presence of two bromine atoms also provides reactive handles for further chemical modification and the generation of diverse compound libraries through cross-coupling reactions.

This guide will first propose a synthetic pathway to access 2,4-Dibromothiazolo[5,4-c]pyridine. Subsequently, we will present a detailed workflow for its theoretical and computational characterization using a suite of powerful in silico techniques. This will include geometry optimization, electronic structure analysis, and prediction of its reactivity and potential biological activity through molecular docking.

Part 1: Proposed Synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine

A possible starting material is a suitably substituted 4-aminopyridine derivative. The synthesis could proceed through the following key steps:

  • Thiocyanation of a 4-aminopyridine derivative: Introduction of a thiocyanate group at a position ortho to the amino group.

  • Cyclization: Intramolecular cyclization to form the thiazolo[5,4-c]pyridine ring system.

  • Bromination: Introduction of bromine atoms at the 2 and 4 positions of the thiazolopyridine core.

Alternative strategies could involve the use of a pre-formed thiazole ring and subsequent annulation of the pyridine ring. The precise reaction conditions, including catalysts, solvents, and temperatures, would require experimental optimization.

Part 2: In-Depth Computational Characterization

Computational chemistry offers a powerful and cost-effective means to investigate the properties of a novel molecule like 2,4-Dibromothiazolo[5,4-c]pyridine before its synthesis.[8] Density Functional Theory (DFT) calculations, in particular, provide a robust framework for understanding the electronic structure and reactivity of organic molecules.[9][10]

Computational Methodology Workflow

The following workflow outlines the key computational steps for a thorough characterization of 2,4-Dibromothiazolo[5,4-c]pyridine.

Computational Workflow A Initial 3D Structure Generation B Geometry Optimization (DFT) A->B Input Structure C Frequency Analysis B->C Optimized Geometry F Molecular Docking Studies B->F Ligand Preparation D Electronic Structure Analysis C->D Confirmation of Minimum Energy E Reactivity Descriptors D->E Electronic Properties G ADMET Prediction F->G Binding Pose & Affinity

Caption: A typical workflow for the computational characterization of a novel molecule.

Step-by-Step Computational Protocols

Protocol 1: Geometry Optimization and Frequency Analysis

  • Objective: To determine the most stable three-dimensional conformation of 2,4-Dibromothiazolo[5,4-c]pyridine and to confirm that it corresponds to a true energy minimum.

  • Methodology:

    • Generate an initial 3D structure of the molecule using a molecular builder.

    • Perform a geometry optimization using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p).[9]

    • The optimization calculation iteratively adjusts the atomic coordinates to find the arrangement with the lowest electronic energy.

    • Following optimization, a frequency calculation is performed at the same level of theory.

    • The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum on the potential energy surface.

Protocol 2: Electronic Structure Analysis

  • Objective: To understand the electronic properties of the molecule, including the distribution of electrons and the energies of the frontier molecular orbitals.

  • Methodology:

    • Using the optimized geometry, perform a single-point energy calculation.

    • Analyze the output to obtain information on:

      • Mulliken Atomic Charges: To understand the charge distribution across the molecule and identify potential sites for electrostatic interactions.

      • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.[11]

      • Molecular Electrostatic Potential (MEP) Map: This provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Predicted Properties and Data Presentation

The following tables summarize the kind of quantitative data that would be generated from these computational studies.

Table 1: Predicted Geometrical Parameters

ParameterPredicted Value
C-Br Bond Length (Å)Value
C-S Bond Length (Å)Value
C-N Bond Length (Å)Value
Thiazole-Pyridine Dihedral Angle (°)Value

Table 2: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value

Part 3: Exploration of Potential Applications in Drug Discovery

The structural features of 2,4-Dibromothiazolo[5,4-c]pyridine suggest its potential as a scaffold for the development of various therapeutic agents. The thiazolopyridine core has been identified as a promising scaffold for kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.

Protocol 3: Molecular Docking

  • Objective: To predict the binding interactions of 2,4-Dibromothiazolo[5,4-c]pyridine with the active site of a relevant protein target, such as a kinase.

  • Methodology:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the ligand (2,4-Dibromothiazolo[5,4-c]pyridine) by optimizing its geometry and assigning charges.

    • Define the binding site on the protein, typically a pocket where a known inhibitor binds.

    • Perform the docking simulation using software such as AutoDock Vina.[13]

    • Analyze the resulting docking poses to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.

Proposed Drug Discovery Workflow

The insights gained from computational studies can guide the experimental efforts in a drug discovery program.

Drug Discovery Workflow A Target Identification & Validation B Computational Screening & Design A->B C Synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine B->C D In Vitro Biological Evaluation C->D E Structure-Activity Relationship (SAR) Studies D->E E->B Iterative Design F Lead Optimization E->F G Preclinical Development F->G

Sources

The Expanding Chemical Universe of Thiazolopyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazolopyridine scaffold, a fused heterocyclic system integrating thiazole and pyridine rings, represents a "privileged structure" in medicinal chemistry. Its inherent structural features and diverse chemical handles have propelled the development of numerous compounds with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the chemical space of thiazolopyridines, designed to empower researchers and drug development professionals in their quest for novel therapeutics. We will navigate the synthetic landscape, dissect structure-activity relationships, and illuminate the therapeutic potential of this versatile core, with a particular focus on its application in oncology.

Introduction: The Thiazolopyridine Core - A Privileged Scaffold in Medicinal Chemistry

The fusion of a thiazole and a pyridine ring gives rise to a range of thiazolopyridine isomers, each with a unique electronic and steric profile. This structural amalgamation is not merely a synthetic curiosity; it is a strategic design element in modern drug discovery. The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, is a key component in a multitude of approved drugs and biologically active natural products.[1][2] Its ability to participate in hydrogen bonding, metal chelation, and various non-covalent interactions makes it an effective pharmacophore.[3] The pyridine ring, a six-membered aromatic heterocycle, imparts aqueous solubility and provides vectors for chemical modification, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

The synergistic combination of these two rings within the thiazolopyridine framework has yielded compounds with an impressive array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[4][5] This guide will delve into the intricacies of this chemical space, providing the foundational knowledge and practical insights necessary to harness the full potential of the thiazolopyridine core.

Navigating the Synthetic Landscape: Accessing the Thiazolopyridine Chemical Space

The diverse isomeric forms of thiazolopyridines necessitate a range of synthetic strategies. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Here, we present two robust and widely employed methodologies for the construction of the thiazolopyridine core, complete with detailed experimental protocols.

The Gewald Reaction: A Versatile Approach to 2-Aminothiophenes as Key Intermediates

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, which are crucial precursors for the construction of certain thiazolopyridine isomers.[6][7] The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[8]

Causality Behind Experimental Choices: The use of a basic catalyst, such as morpholine or piperidine, is critical for the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. The subsequent addition of elemental sulfur and intramolecular cyclization leads to the formation of the 2-aminothiophene ring. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.

Experimental Protocol: Synthesis of a 2-Aminothiophene Intermediate via the Gewald Reaction [6][9]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a stirred solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add morpholine (1.5 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add elemental sulfur (12 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol to afford the desired 2-aminothiophene derivative.

The resulting 2-aminothiophene can then be subjected to a pyridine ring annulation reaction, such as the Friedländer annulation, to construct the final thiazolopyridine scaffold.

Hantzsch Thiazole Synthesis and Subsequent Pyridine Ring Formation

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide.[1] For the synthesis of thiazolopyridines, a pyridyl-substituted α-haloketone or a pyridylthioamide can be employed.

Causality Behind Experimental Choices: The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The choice of solvent is typically a polar protic solvent like ethanol to facilitate the reaction.

Experimental Protocol: Synthesis of a Pyridyl-Thiazole Derivative

Materials:

  • 2-Bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide

  • Thioacetamide

  • Ethanol

Procedure:

  • To a solution of 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (10 mmol) in ethanol (50 mL), add thioacetamide (11 mmol).

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography on silica gel to yield the desired pyridyl-thiazole derivative.

This pyridyl-thiazole intermediate can then undergo further functionalization and cyclization to form the fused thiazolopyridine system.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

The biological activity of thiazolopyridine derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates. A significant body of research has focused on elucidating the SAR of thiazolopyridines as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR and EGFR signaling pathways, which are frequently dysregulated in cancer.

Thiazolopyridines as Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer. Thiazolopyridines have emerged as a promising scaffold for the development of kinase inhibitors.[10]

Table 1: Representative Structure-Activity Relationship Data for Thiazolopyridine-Based Kinase Inhibitors

Compound IDThiazolopyridine IsomerR1R2Target KinaseIC50 (nM)Reference
A Thiazolo[5,4-b]pyridineH4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylc-KIT140[6]
B Thiazolo[5,4-b]pyridineH3-(Trifluoromethyl)phenylc-KIT9870[6]
C Thiazolopyrimidinone2,6-dimethylphenylHPI3Kβ29[11]
D ThiazolopyrimidinonePhenylHPI3Kβ220[11]
E Imidazo[2,1-b]thiazole5-(4-fluorophenyl)Hydrazide side chainEGFR122[12]
F Imidazo[2,1-b]thiazole5-(4-chlorophenyl)Hydrazide side chainEGFR153[12]

Analysis of SAR Data:

From the data presented in Table 1, several key SAR insights can be drawn:

  • Substitution on the Phenyl Ring (c-KIT inhibitors): A comparison of compounds A and B reveals that the addition of a 4-((4-methylpiperazin-1-yl)methyl) group to the 3-(trifluoromethyl)phenyl moiety dramatically increases the inhibitory potency against c-KIT by nearly 70-fold. This suggests that this substituent occupies a critical binding pocket and likely forms favorable interactions with the enzyme.[6]

  • Aryl Substitution (PI3Kβ inhibitors): For the thiazolopyrimidinone series, the presence of methyl groups at the 2 and 6 positions of the phenyl ring (compound C ) leads to a significant enhancement of PI3Kβ inhibitory activity compared to the unsubstituted phenyl analog (compound D ).[11] This highlights the importance of steric and electronic factors in this region for optimal binding.

  • Imidazo[2,1-b]thiazole Core (EGFR inhibitors): In the imidazo[2,1-b]thiazole series, the nature of the halogen on the pendant phenyl ring influences EGFR inhibitory activity. The 4-fluorophenyl derivative (E ) exhibits slightly better potency than the 4-chlorophenyl analog (F ), suggesting that fluorine may be involved in a more favorable interaction within the EGFR active site.[12]

Therapeutic Applications in Oncology: Targeting Key Signaling Pathways

The dysregulation of cellular signaling pathways is a fundamental aspect of cancer development and progression. Thiazolopyridine derivatives have shown considerable promise as anticancer agents by targeting key nodes in these oncogenic pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most common molecular alterations in human cancers, making it a prime target for therapeutic intervention.[13] Several thiazolopyridine-based compounds have been developed as potent inhibitors of PI3K isoforms.[7][11]

Workflow for Evaluating Thiazolopyridine PI3K Inhibitors

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Design & Synthesize Thiazolopyridine Library purify Purification & Characterization (NMR, MS, HPLC) start->purify biochem Biochemical Assay (PI3K Isoform Profiling) purify->biochem cell_based Cell-Based Assays (Proliferation, Apoptosis) biochem->cell_based sar SAR Analysis cell_based->sar admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy Studies (Xenograft Models) admet->in_vivo Clinical Candidate Clinical Candidate in_vivo->Clinical Candidate

Caption: Workflow for the discovery and development of thiazolopyridine-based PI3K inhibitors.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Thiazolopyridine Thiazolopyridine Inhibitor Thiazolopyridine->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazolopyridine derivatives.[8][14]

A Case Study: Dasatinib - A Thiazole-Containing Kinase Inhibitor in the Clinic

While not a fused thiazolopyridine, Dasatinib (Sprycel®), a potent oral multi-kinase inhibitor, features a prominent aminothiazole moiety and serves as an excellent example of the clinical success of thiazole-containing scaffolds in oncology.[15] Dasatinib is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[16][17] Its mechanism of action involves the inhibition of a spectrum of kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[18] The clinical development of Dasatinib underscores the therapeutic potential of targeting multiple kinases with a single agent and provides valuable insights for the development of future thiazole-based anticancer drugs.

Conclusion and Future Perspectives

The thiazolopyridine chemical space represents a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this scaffold, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in drug discovery. As our understanding of the molecular drivers of disease deepens, the rational design of next-generation thiazolopyridine derivatives with enhanced potency, selectivity, and pharmacokinetic properties will undoubtedly lead to the development of innovative medicines to address unmet medical needs. The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring and exploiting the rich chemical and biological diversity of the thiazolopyridine core.

References

  • Nazir, M., Nawaz, A., Aslam, S., Ahmad, M., Zahoor, A., & Mohsin, A. (2023). Synthetic strategies for thiazolopyridine derivatives. Journal of the Iranian Chemical Society, 20(3), 519-547. [Link]

  • Lee, J. H., Lee, J. H., Kim, J. A., Lee, S. H., & Kim, Y. C. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3195. [Link]

  • Gomaa, M. S., & Ali, M. M. (2020). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 10(71), 43537-43561. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Nature Reviews Drug Discovery, 4(12), 989-1004. [Link]

  • Cruz, D. (2018). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do. [Link]

  • Heffron, T. P., Eigenbrot, C., Friedman, L. S., & Sheng, Z. (2012). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 3(5), 419-424. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Gewald Reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Chemische Berichte, 99(1), 94-100. [Link]

  • Amir, M., Aghaly, M., & El-Sabbagh, W. I. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 243, 114661. [Link]

  • Rathod, V. D., et al. (2024). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Debnath, B., & Paul, K. (2025). Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. Journal of Heterocyclic Chemistry. [Link]

  • Le Tourneau, C., et al. (2015). Molecularly targeted therapy based on tumour molecular profiling versus conventional therapy for advanced cancer (SHIVA): a multicentre, open-label, proof-of-concept, randomised, controlled phase 2 trial. The Lancet Oncology, 16(13), 1324-1334. [Link]

  • Modugu, S. R., Dasari, G., Nukala, S. K., Bapuram, A. K., & Srinivas, B. (2025). SAR of most potent thiazolidines derivatives. Asian Journal of Chemistry. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Kuppast, B., Teleb, M., & Fahmy, H. (2016). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Jacobs Journal of Medicinal Chemistry. [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]

  • Wu, H., et al. (2010). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 20(12), 3730-3734. [Link]

  • Alelaimat, M., Al-Sha'er, M. A., & Taha, M. O. (2023). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. Medicinal Chemistry Research. [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Iranian Chemical Society, 16(11), 2417-2438. [Link]

  • Sarangi, P. K. N., Sahoo, J., Paidesetty, S. K., & Mohanta, G. P. (2016). Thiazoles as potent anticancer agents: A review. Indian Drugs, 53(11), 5-15. [Link]

  • Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. (2019). ACS Sustainable Chemistry & Engineering. [Link]

  • Dasatinib: BMS 354825. (2006). Drugs in R&D, 7(3), 185-190. [Link]

  • Creative Diagnostics. (n.d.). PI3K / Akt Signaling. [Link]

  • Said, M., Abouzid, K., Mouneer, A., Ahmedy, A., & Osman, A. M. (2004). Synthesis and spectral characterization of novel thiazolopyridine and pyrimidine derivatives. Archives of Pharmacal Research, 27(5), 471-477. [Link]

  • El-Gamal, M. I., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Molecular Diversity. [Link]

  • Paidesetty, S. K., & Sarangi, P. K. N. (2016). Thiazoles as potent anticancer agents: A review. ResearchGate. [Link]

  • Batran, R. Z., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Molecules, 27(17), 5488. [Link]

  • Kumar, A., & Narasimhan, B. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Molecular Structure, 1262, 133031. [Link]

  • Yousef, R. G., Eissa, I. H., Elwan, A., & El-Zahabi, M. A. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 64-85. [Link]

  • El-Shafei, A., Fadda, A. A., Khalil, A. M., Ameen, T. A. E., & Badria, F. A. (2012). Synthesis, antitumor evaluation, molecular modeling and quantitative structure–activity relationship (QSAR) of some novel aryl. Acta Poloniae Pharmaceutica, 69(5), 829-842. [Link]

  • Zhang, J., et al. (2014). 2-aminothiazole derivative, preparation method, and use.
  • Deng, S., Leong, H. C., & Datta, A. (2022). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... ResearchGate. [Link]

  • The IC 50 values displayed by synthesized derivatives of thiazolo-[2,3-b] quina. (n.d.). ResearchGate. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Medicinal Chemistry, 22(23), 2663-2684. [Link]

  • Youssif, B. G., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4339. [Link]

  • Synthesis of some new 5- substituted of. (2015). Journal of Chemical and Pharmaceutical Research, 7(11), 147-152. [Link]

  • Ciotu, C. I., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. International Journal of Molecular Sciences, 23(10), 5727. [Link]

  • O'Hare, T., et al. (2005). Dasatinib (BMS-354825) Has Increased Activity Against Bcr-Abl Compared to Imatinib in Primary CML Cells In Vitro, but Does Not Eradicate Quiescent CML Stem Cells. Blood, 106(11), 253. [Link]

  • Modugu, S. R., et al. (2025). SAR of most potent thiazolidines derivatives. ResearchGate. [Link]

  • Verma, R. S., Gupta, S. K., Jaiswal, S., & Dwivedi, A. K. (2020). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research, 9(11), 1337-1358. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2019). ResearchGate. [Link]

  • Fan, Q., et al. (2013). Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. PLoS ONE, 8(9), e74719. [Link]

  • GIST Support International. (n.d.). Dasatinib (Sprycel). [Link]

  • Small-molecule inhibitors of the PI3K signaling network. (2011). Future Medicinal Chemistry, 3(5), 595-611. [Link]

  • Downstream Targets of mTORC1. (2014). ResearchGate. [Link]

  • Pawar, R. P., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Molecules, 25(19), 4529. [Link]

  • GIST clinical trials. (n.d.). Drug Details. [Link]

  • Fahmy, H., & Kuppast, B. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 115, 350-366. [Link]

  • Youssif, B. G., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5469. [Link]

Sources

The Strategic Exploration of 2,4-Dibromothiazolo[5,4-c]pyridine: A Gateway to Novel Bioactive Analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals

The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][2][3] This guide delves into the synthetic exploration of a key, yet underexplored, building block: 2,4-Dibromothiazolo[5,4-c]pyridine . The strategic placement of two bromine atoms on this scaffold offers a versatile platform for the generation of diverse molecular libraries through modern cross-coupling methodologies, enabling a systematic investigation of structure-activity relationships (SAR).

The Thiazolo[5,4-c]pyridine Core: A Foundation of Biological Significance

The fusion of a thiazole and a pyridine ring gives rise to the thiazolopyridine system, a bioisostere of purine that has garnered significant attention in drug discovery.[4][5] Derivatives of the isomeric thiazolo[5,4-b]pyridine have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) and c-KIT, highlighting the therapeutic potential of this heterocyclic family.[2][6] The exploration of the thiazolo[5,4-c]pyridine isomer, particularly with the introduction of functional handles like bromine atoms, opens new avenues for discovering compounds with novel biological profiles.

Proposed Synthetic Pathway to 2,4-Dibromothiazolo[5,4-c]pyridine

Experimental Protocol: A Hypothetical, Yet Chemically Sound, Approach

Step 1: Synthesis of a Dihalo-aminopyridine Precursor

The synthesis would commence with a commercially available dihalopyridine, which would undergo nitration followed by a selective reduction to install an amino group, a crucial functionality for the subsequent thiazole ring formation.

Step 2: Thiazole Ring Formation

The resulting aminopyridine can be converted to a 2-aminothiazolo[5,4-c]pyridine intermediate. A common method involves reaction with potassium thiocyanate to form a thiourea derivative, followed by cyclization.

Step 3: Introduction of Bromine at the C2-Position

Drawing inspiration from the synthesis of 2-bromothiazolo[5,4-b]pyridine derivatives, a Sandmeyer-type reaction can be employed.[2] Treatment of the 2-amino group with a diazotizing agent in the presence of a bromide source, such as copper(I) bromide, is a well-established method for the introduction of a bromine atom at this position.

Step 4: Bromination of the Pyridine Ring at the C4-Position

The final bromination at the C4 position of the pyridine ring presents a challenge due to the potential for multiple reactive sites. Electrophilic bromination using agents like N-bromosuccinimide (NBS) or bromine in a suitable solvent would be explored. The reaction conditions would need to be carefully optimized to achieve regioselectivity.

The 2,4-Dibromo Scaffold: A Hub for Analogue Generation

The true utility of 2,4-Dibromothiazolo[5,4-c]pyridine lies in its potential for selective functionalization at the C2 and C4 positions. The differential reactivity of the two carbon-bromine bonds can be exploited to introduce a diverse array of substituents, enabling a thorough exploration of the chemical space around the core scaffold.

Selective Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. By reacting the dibromo-scaffold with various boronic acids or esters, a wide range of aryl, heteroaryl, and alkyl groups can be introduced at either the C2 or C4 position, or both.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines. This is particularly valuable for mimicking hydrogen bond donor/acceptor interactions often found in drug-target binding.

Sonogashira Coupling: The introduction of alkyne functionalities via this palladium-copper co-catalyzed reaction provides a gateway to further derivatization, such as click chemistry or the synthesis of more complex structures.

Stille Coupling: This reaction, utilizing organostannanes, offers an alternative method for carbon-carbon bond formation, particularly for substituents that may not be readily available as boronic acids.

Experimental Workflow: A General Protocol for Derivatization

A generalized workflow for the derivatization of the 2,4-dibromo scaffold would involve the careful selection of reaction conditions to favor either mono- or di-substitution. For instance, a less reactive coupling partner or a lower reaction temperature might favor mono-arylation, allowing for a different substituent to be introduced at the remaining bromine position in a subsequent step.

G Dibromo 2,4-Dibromothiazolo[5,4-c]pyridine Mono_C2 2-Substituted-4-bromothiazolo[5,4-c]pyridine Dibromo->Mono_C2 Selective C2 Coupling (e.g., Suzuki, Buchwald-Hartwig) Mono_C4 4-Substituted-2-bromothiazolo[5,4-c]pyridine Dibromo->Mono_C4 Selective C4 Coupling (e.g., Suzuki, Stille) Di_Sub 2,4-Disubstituted thiazolo[5,4-c]pyridine Dibromo->Di_Sub Di-substitution (Excess Reagent) Mono_C2->Di_Sub C4 Coupling Mono_C4->Di_Sub C2 Coupling

Caption: Derivatization strategy for 2,4-Dibromothiazolo[5,4-c]pyridine.

Structure-Activity Relationship (SAR) Insights and Biological Evaluation

The systematic generation of analogues from the 2,4-dibromo scaffold will enable a comprehensive SAR study. By varying the substituents at the C2 and C4 positions, researchers can probe the key structural features required for potent and selective biological activity.

Key Structural Modifications and Their Rationale
  • Aryl and Heteroaryl Substituents: The introduction of various aromatic and heteroaromatic rings can explore pi-stacking interactions and provide vectors for further functionalization.

  • Amine and Amide Groups: These functionalities can act as hydrogen bond donors and acceptors, crucial for target engagement.

  • Alkyl Chains and Cycloalkyl Groups: These can be used to probe hydrophobic pockets within a target protein.

Biological Screening Cascade

A tiered approach to biological evaluation is recommended. Initial screening against a broad panel of cancer cell lines or kinases can identify initial hits. Subsequent, more focused assays can then be employed to determine the mechanism of action and selectivity of the most promising compounds.

Substituent at C2 Substituent at C4 Potential Biological Target Rationale
PhenylMorpholineKinases (e.g., PI3K)Mimicking known kinase inhibitor scaffolds.
PyridineAnilinec-KITExploring interactions with the ATP binding site.
ThiopheneMethylAntimicrobial TargetsThiazole-containing compounds often exhibit antimicrobial activity.
CyclopropylAmideProteasesProbing specific pockets in enzyme active sites.

Conclusion and Future Directions

The 2,4-Dibromothiazolo[5,4-c]pyridine core represents a largely untapped resource for the discovery of novel bioactive compounds. The proposed synthetic and derivatization strategies provide a clear roadmap for researchers to access a diverse range of analogues. The systematic exploration of the chemical space around this scaffold, guided by rational drug design and a robust biological screening cascade, holds significant promise for the identification of new therapeutic agents. Future work should focus on the successful synthesis of the dibromo-scaffold, followed by the generation and biological evaluation of a focused library of derivatives to unlock the full potential of this versatile heterocyclic system.

References

[7] Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., ... & Bosch, J. (2010). Synthesis of a tetrahydroimidazo [2', 1': 2, 3] thiazolo [5, 4-c] pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(3), 145-151. [8] ResearchGate. (n.d.). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Retrieved from [Link] [9] National Center for Biotechnology Information. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Retrieved from [Link] [10] El-Ablack, F. Z., El-Zakzouk, M. A., & Zaki, F. Z. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5, 4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 29-43. [11] National Center for Biotechnology Information. (2021). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. PubMed Central. Retrieved from [Link] [12] Taylor & Francis Online. (2023). Synthetic strategies for thiazolopyridine derivatives. Journal of Heterocyclic Chemistry. Retrieved from [Link] [13] National Center for Biotechnology Information. (2020). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Retrieved from [Link] [14] MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. Retrieved from [Link] [15] ACS Publications. (2012). Thiazolopyridine Ureas as Novel Antitubercular Agents Acting through Inhibition of DNA Gyrase B. Journal of Medicinal Chemistry, 55(13), 6344-6359. [1] National Center for Biotechnology Information. (2022). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. PubMed. Retrieved from [Link] [2] National Center for Biotechnology Information. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Retrieved from [Link] [4] Academia.edu. (n.d.). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Retrieved from [Link] [3] National Center for Biotechnology Information. (2022). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PubMed. Retrieved from [Link] [16] National Center for Biotechnology Information. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. PubMed. Retrieved from [Link] [5] National Center for Biotechnology Information. (2020). Identification of Thiazolo[5,4-b]Pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed Central. Retrieved from [Link] [6] National Center for Biotechnology Information. (2020). Identification of Thiazolo[5,4-b]Pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed Central. Retrieved from [Link]

Sources

Preliminary Biological Screening of 2,4-Dibromothiazolo[5,4-c]pyridine: A Strategic Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Within the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields molecules with potent and diverse biological activities. The thiazolopyridine scaffold is a testament to this, being a core component in a range of compounds explored for various therapeutic applications.[1] This guide focuses on a novel derivative, 2,4-Dibromothiazolo[5,4-c]pyridine , a compound of interest due to its unique electronic and structural features. The presence of two bromine atoms offers potential sites for metabolic activation or for synthetic elaboration, making it a compelling candidate for lead discovery. This document provides a comprehensive, field-proven framework for conducting a robust preliminary biological screening of this molecule. Our approach is rooted in established, validated protocols designed to efficiently probe for anticancer, antimicrobial, and anti-inflammatory activities, thereby charting a course for its potential journey from a laboratory curiosity to a therapeutic lead.

Compound Profile and Strategic Considerations

Before embarking on any screening campaign, a foundational understanding of the test article is paramount. The structure of 2,4-Dibromothiazolo[5,4-c]pyridine suggests specific chemical properties that guide our experimental design.

Chemical Structure:

Rationale for Screening Priorities: The thiazole ring and its fused derivatives are known pharmacophores associated with a wide spectrum of biological actions.[2][3] Literature precedents for related thiazolopyridine structures demonstrate significant potential in several key therapeutic areas:

  • Anticancer Activity: Thiazole-containing compounds have been explored for their antitumor properties, acting through various mechanisms including kinase inhibition and apoptosis induction.[3][4]

  • Antimicrobial Activity: The thiazole nucleus is a structural alert for antimicrobial potential, with many derivatives exhibiting activity against a range of pathogenic bacteria and fungi.[2][5][6]

  • Anti-inflammatory Activity: Thiazolopyridines have been investigated as inhibitors of key inflammatory mediators, often targeting enzymes like cyclooxygenase (COX) or modulating inflammatory signaling pathways.[5][7][8]

Our screening strategy is therefore designed as a logical, tiered workflow to investigate these three high-priority areas.

Screening_Strategy cluster_primary Tier 1: Primary Broad-Spectrum Screening cluster_secondary Tier 2: Hit Confirmation & Elucidation A Anticancer Screen (NCI-60 Panel) D Dose-Response Analysis (IC50 / MIC Determination) A->D Hit B Antimicrobial Screen (ESKAPE Pathogens) B->D Hit C Anti-inflammatory Screen (in vitro NO Inhibition) C->D Hit E Mechanism of Action (e.g., Kinase Profiling, Apoptosis Assay, NF-κB Modulation) D->E F Selectivity & Cytotoxicity Profiling D->F

Figure 1: Tiered experimental workflow for primary and secondary screening.

Anticancer Activity: The NCI-60 Human Tumor Cell Line Screen

Expertise & Rationale: To gain a broad and highly informative initial assessment of anticancer potential, we utilize the National Cancer Institute's (NCI) 60-cell line screen.[9][10] This platform has been a cornerstone of cancer drug discovery for over three decades and provides a unique "fingerprint" of a compound's activity across nine distinct cancer types, offering early clues into potential mechanisms and selective toxicities.[10]

Experimental Protocol:

  • Compound Submission and Preparation: A sample of 2,4-Dibromothiazolo[5,4-c]pyridine (typically >10 mg) is submitted to the NCI's Developmental Therapeutics Program (DTP). There, it is solubilized in DMSO to create a stock solution for testing.[11]

  • Initial Single-Dose Screen: The compound is first tested at a single high concentration (10 µM) across all 60 cell lines.[11][12]

  • Cell Culture and Incubation: The 60 cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.[11] Cells are seeded in microtiter plates and incubated for 24 hours before the compound is added.[11] The incubation with the compound continues for an additional 48 hours.[10]

  • Endpoint Measurement (Sulforhodamine B Assay):

    • After incubation, cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.

    • The amount of bound dye, which is proportional to the cell mass, is measured spectrophotometrically after solubilization. This provides a measure of cell growth inhibition.[10]

  • Data Analysis and Hit Progression: The primary output is the percentage growth inhibition relative to untreated controls. If the compound meets predefined threshold criteria for activity, it automatically progresses to a more detailed five-dose screen to determine key parameters like GI₅₀ (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (lethal concentration 50%).[12]

Antimicrobial Activity: MIC Determination Against ESKAPE Pathogens

Expertise & Rationale: The rise of antimicrobial resistance necessitates the screening of novel chemical entities against high-priority pathogens. We target the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) as they are leading causes of hospital-acquired infections and are frequently multidrug-resistant.[13] The broth microdilution method is the gold-standard protocol for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of antibacterial potency.[14][15][16]

Experimental Protocol:

  • Preparation of Compound Dilutions: A two-fold serial dilution of 2,4-Dibromothiazolo[5,4-c]pyridine is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Bacterial strains are cultured overnight. A bacterial suspension is prepared and adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[14]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with 100 µL of the standardized bacterial suspension.[14] The plate is covered and incubated at 37°C for 18-24 hours.[14]

  • MIC Determination: Following incubation, the plates are visually inspected. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (e.g., no turbidity).[14]

  • Self-Validation System:

    • Positive Control: A well containing a known effective antibiotic (e.g., ciprofloxacin or vancomycin) to confirm assay sensitivity.

    • Negative Control: A well containing only the bacterial inoculum in broth, which must show clear turbidity.

    • Sterility Control: A well containing only broth to check for contamination.

Data Presentation:

Target OrganismMIC (µg/mL)
Enterococcus faecium (VRE)
Staphylococcus aureus (MRSA)
Klebsiella pneumoniae (CRE)
Acinetobacter baumannii (MDR)
Pseudomonas aeruginosa
Enterobacter species

Anti-inflammatory Activity: Nitric Oxide Inhibition in Macrophages

Expertise & Rationale: Chronic inflammation underlies many diseases. Macrophages are key players in the inflammatory response, and when stimulated by bacterial lipopolysaccharide (LPS), they produce pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme.[17] Measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages is a robust and widely accepted primary screen for anti-inflammatory potential.[18][19]

Experimental Protocol:

  • Cell Culture: RAW 264.7 murine macrophages are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Assay Procedure:

    • Cells are seeded into a 96-well plate and allowed to adhere overnight.

    • The existing medium is removed, and cells are pre-treated for 1-2 hours with fresh medium containing various concentrations of 2,4-Dibromothiazolo[5,4-c]pyridine.[20]

    • Inflammation is then induced by adding LPS to a final concentration of 1 µg/mL.[20]

    • The plates are incubated for an additional 24 hours.[18]

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, a portion of the cell culture supernatant (50-100 µL) is transferred to a new plate.[18]

    • An equal volume of Griess reagent is added to each sample.[17]

    • The plate is incubated for 10-15 minutes at room temperature, allowing for the development of a magenta-colored azo dye.

    • The absorbance is measured at ~540 nm. The quantity of nitrite (a stable product of NO) is proportional to the absorbance.

  • Trustworthiness through Cytotoxicity Assessment: It is critical to ensure that a reduction in NO is not simply due to the compound killing the cells. Therefore, a concurrent cell viability assay (e.g., MTT, MTS, or PrestoBlue®) must be performed on the remaining cells in the original plate.

Mechanistic Grounding: The NF-κB Pathway

A positive result in this assay strongly suggests that the compound may be interfering with the upstream signaling cascade that leads to iNOS expression. The transcription factor NF-κB is a master regulator of this process.[21] LPS binding to its receptor (TLR4) triggers a cascade that results in the degradation of the IκB inhibitor, allowing NF-κB to translocate to the nucleus and drive the transcription of pro-inflammatory genes, including iNOS.[22][23][24]

NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Signaling Cascade IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkB_NFkB->NFkB IkB_deg IkB_NFkB->IkB_deg Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Production

Figure 2: The canonical NF-κB pathway activated by LPS in macrophages.

Conclusion and Path Forward

This technical guide outlines a validated, multi-pronged strategy for the initial biological evaluation of 2,4-Dibromothiazolo[5,4-c]pyridine. The described workflows for anticancer, antimicrobial, and anti-inflammatory screening are designed to be both resource-efficient and highly informative. Any confirmed "hit" from this primary screening phase will serve as a critical decision point, justifying the allocation of resources for more in-depth secondary studies. These would include comprehensive dose-response analyses, selectivity profiling against related targets or normal cell lines, and detailed mechanism-of-action studies to fully elucidate the compound's therapeutic potential.

References

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Chaban, T., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Scientia Pharmaceutica. Available at: [Link]

  • Developmental Therapeutics Program, NCI/NIH. NCI-60 Screening Methodology. National Cancer Institute. Available at: [Link]

  • Sareen, R., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition. Available at: [Link]

  • WOAH Reference Laboratory for Antimicrobial Resistance. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • Vollmar, V., et al. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences. Available at: [Link]

  • Vlase, L., et al. (2025). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. ResearchGate. Available at: [Link]

  • El-Shabasy, A. A., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega. Available at: [Link]

  • O'Sullivan, C., et al. (2023). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Molecules. Available at: [Link]

  • Chaban, T., et al. (2019). Development of effective anti-inflammatory Drug canDiDates among novel thiazolopyriDines. ResearchGate. Available at: [Link]

  • Matiychuk, V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ProQuest. Available at: [Link]

  • Sharma, P., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online. Available at: [Link]

  • EUCAST. MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Developmental Therapeutics Program, NCI/NIH. Submitting compounds and operational procedures for the NCI-60. National Cancer Institute. Available at: [Link]

  • Ignarro, L. J., et al. (2025). Regulation of NO production from macrophages by LPS and catecholamines. ResearchGate. Available at: [Link]

  • Szeliga, J., & Obniska, J. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • El-Faham, A., et al. (2024). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Molecules. Available at: [Link]

  • Hall, M. D., et al. (2024). HTS384 NCI60: The Next Phase of the NCI60 Screen. Cancer Research. Available at: [Link]

  • El-Gazzar, M. G., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2011). Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. Google Patents.
  • Wikipedia contributors. (Accessed 2026). NF-κB. Wikipedia. Available at: [Link]

  • Hsieh, K., et al. (2012). Rapid Identification of ESKAPE Bacterial Strains Using an Autonomous Microfluidic Device. PLoS ONE. Available at: [Link]

  • Chaban, T. I., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Scientia Pharmaceutica. Available at: [Link]

  • Jber, N. R., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Egyptian Journal of Chemistry. Available at: [Link]

  • Wiegand, I., et al. (2008). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Nature Protocols. Available at: [Link]

  • Dolpady, J., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]

  • Kim, J., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. Available at: [Link]

  • Qureshi, M. F., et al. (2005). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in Health and Disease. Available at: [Link]

  • Ghorab, M. M., et al. (2025). Studies on thiazolopyridines. Part 2. Synthesis and antimicrobial activity of novel thiazolo[3,2-a] pyridine and thiazolo[3,2-a][4][5] naphthyridine derivatives having two different aryl moieties. ResearchGate. Available at: [Link]

  • Developmental Therapeutics Program, NCI/NIH. Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. National Cancer Institute. Available at: [Link]

  • da Silva, G. G., et al. (2024). Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Kumar, D., & Kumar, N. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Sciences. Available at: [Link]

  • Wang, Y., et al. (2026). Rosamultin alleviates LPS-induced acute kidney injury by promoting aut... Drug Design, Development and Therapy. Available at: [Link]

  • Abu-Zaid, A. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]

  • Bio-protocol. 4.6. Antibacterial Activity. Bio-protocol. Available at: [Link]

  • Lesyk, R., et al. (2013). Synthesis and Biological Activity Evaluation of 5-pyrazoline Substituted 4-thiazolidinones. European Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Hafez, H. N., et al. (2017). Synthesis of pyridine derivatives (2–4) and thioamide (5). ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,4-Dibromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

The thiazolo[5,4-c]pyridine scaffold is a significant structural motif in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities. The strategic derivatization of this core is paramount for developing novel therapeutic agents and functional materials. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and mild reaction conditions.[1][2]

This document provides a detailed guide for researchers on the application of the Suzuki-Miyaura coupling to 2,4-Dibromothiazolo[5,4-c]pyridine . As a dihalogenated substrate, this molecule presents both a challenge and an opportunity for selective functionalization. Understanding the principles of site-selectivity and the nuances of the reaction mechanism is critical for achieving desired synthetic outcomes. This guide will delve into the mechanistic underpinnings, provide a robust experimental protocol, and offer practical insights for troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Palladium(0) species as the active catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 2,4-Dibromothiazolo[5,4-c]pyridine. This is often the rate-determining step of the reaction.[5] The reactivity order for halogens is typically I > Br > Cl.[6]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.[7][8] The choice of base is crucial and can significantly impact reaction efficiency.

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L_n) Intermediate B->C D Transmetalation C->D R-B(OR)2 + Base E Ar-Pd(II)-R(L_n) Intermediate D->E F Reductive Elimination E->F F->A Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Controlling Site-Selectivity in 2,4-Dibromothiazolo[5,4-c]pyridine

For polyhalogenated heteroaromatics like 2,4-Dibromothiazolo[5,4-c]pyridine, achieving selective mono-functionalization is a key synthetic goal. The intrinsic electronic properties of the heterocyclic core are the primary determinant of site-selectivity.[9][10]

  • Electronic Effects: The oxidative addition step is favored at the more electrophilic carbon center. In the thiazolo[5,4-c]pyridine ring system, the C2 position is generally considered more electron-deficient than the C4 position due to the combined electron-withdrawing effects of the adjacent thiazole sulfur atom and the pyridine nitrogen. Therefore, mono-arylation is expected to occur preferentially at the C2-Br bond.

  • Reaction Conditions: While electronic factors provide an intrinsic preference, reaction conditions can sometimes be tuned to influence or override this selectivity.[9][10] Key parameters include:

    • Ligand: Bulky, electron-rich phosphine ligands can influence the steric environment around the palladium center and modulate its reactivity.[8][11][12] For instance, electron-rich ligands promote oxidative addition, which is particularly important for less reactive C-Cl bonds but also relevant for C-Br bonds in electron-rich systems.[12][13]

    • Catalyst System: Different palladium precatalysts and ligands can exhibit varying selectivities.[14]

    • Temperature and Reaction Time: Lowering the temperature and carefully monitoring the reaction time can often enhance selectivity by favoring the reaction at the more reactive site and preventing subsequent reaction at the less reactive site.

Reaction_Scheme Substrate 2,4-Dibromothiazolo[5,4-c]pyridine Catalyst Pd Catalyst Ligand, Base Solvent, Heat Substrate->Catalyst Reagent Arylboronic Acid (R-B(OH)2) Reagent->Catalyst Product 2-Aryl-4-bromothiazolo[5,4-c]pyridine (Major Product) Catalyst->Product

Caption: Selective mono-arylation of 2,4-Dibromothiazolo[5,4-c]pyridine.

Detailed Experimental Protocol: Mono-Arylation at the C2-Position

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C2 position of 2,4-Dibromothiazolo[5,4-c]pyridine.

Materials and Reagents:

  • 2,4-Dibromothiazolo[5,4-c]pyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane or Dimethoxyethane (DME)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon inlet, heating mantle.

Experimental Workflow:

Experimental_Workflow start Start setup Combine Reagents in Flask under N2 start->setup degas Degas Solvent (3x Freeze-Pump-Thaw or N2 sparging) setup->degas add_solvent Add Degassed Solvent & Water degas->add_solvent heat Heat Reaction (e.g., 80-100 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Quench with Water, Extract with Organic Solvent monitor->workup dry Dry Organic Layer (e.g., MgSO4) & Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2,4-Dibromothiazolo[5,4-c]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and Na₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL total) via syringe. The solvent should be thoroughly degassed beforehand by sparging with nitrogen/argon for 30 minutes or via three freeze-pump-thaw cycles.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-aryl-4-bromothiazolo[5,4-c]pyridine product.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the mono-arylation of dihalogenated heteroaromatics, which can be adapted for 2,4-Dibromothiazolo[5,4-c]pyridine.

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)Dioxane/H₂O906~85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)DME/H₂O858~90
33-Fluorophenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O1004~88
42-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O9010~75

Yields are representative and may vary based on substrate purity, reaction scale, and precise execution.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently degassed solvent. 3. Wet reagents or solvent. 4. Inappropriate base or base is not soluble.1. Use fresh catalyst or a more robust precatalyst. 2. Ensure thorough degassing of the solvent system. 3. Dry solvents and reagents before use. 4. Try a different base (e.g., K₃PO₄, Cs₂CO₃). Adding a small amount of water often helps dissolve inorganic bases.[13]
Formation of Side Products 1. Protodeborylation: Boronic acid decomposes before coupling.[15] 2. Homocoupling: Boronic acid couples with itself. 3. Double coupling: Reaction at both C2 and C4 positions.1. Use a slight excess of boronic acid (1.2-1.5 eq.). Consider using a more stable boronate ester (e.g., pinacol ester).[12] 2. Ensure a strictly oxygen-free environment. 3. Lower the reaction temperature, reduce reaction time, and use only a slight excess (1.05-1.1 eq.) of the boronic acid.
Difficulty in Purification 1. Residual palladium catalyst. 2. Co-elution of product with starting material or byproducts.1. Filter the crude product through a pad of Celite® or silica before concentration. 2. Optimize the chromatography eluent system; a shallow gradient may be required.

References

  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Available at: [Link]

  • Kassel, D. B., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Kim, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Institutes of Health. Available at: [Link]

  • Vantourout, J. C., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available at: [Link]

  • ResearchGate. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Available at: [Link]

  • YouTube. (2024). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Available at: [Link]

  • ResearchGate. (2015). Suzuki cross-coupling reactions of 4,7-dibromo[11][12]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Available at: [Link]

  • Royal Society of Chemistry. (2022). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • National Institutes of Health. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Available at: [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Available at: [Link]

  • American Elements. (n.d.). 2-Chlorothiazolo[5,4-b]pyridine. Available at: [Link]

Sources

Application Notes and Protocols: Stille Coupling of 2,4-Dibromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolo[5,4-c]pyridine Scaffold and the Strategic Importance of Stille Coupling

The thiazolo[5,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to form a variety of intermolecular interactions make it a privileged structure in the design of bioactive molecules and functional organic materials. The targeted functionalization of this scaffold is crucial for modulating its physicochemical and biological properties. 2,4-Dibromothiazolo[5,4-c]pyridine serves as a versatile building block, offering two distinct reaction sites for carbon-carbon bond formation.

The Stille cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds.[1][2] Its tolerance of a wide array of functional groups, relatively mild reaction conditions, and the stability of the organostannane reagents make it an invaluable tool in complex molecule synthesis.[2] This application note provides a detailed guide to the Stille coupling conditions for 2,4-Dibromothiazolo[5,4-c]pyridine, offering insights into reaction optimization, mechanistic considerations, and detailed experimental protocols.

Mechanistic Insights: The Stille Catalytic Cycle

The Stille reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (in this case, 2,4-Dibromothiazolo[5,4-c]pyridine) to form a Pd(II) complex.[4] This is often the rate-determining step for less reactive halides.

  • Transmetalation: The organostannane reagent exchanges its organic group with the bromide on the Pd(II) complex.[4] This step can be influenced by the choice of ligands and additives.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][4]

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Bu3SnBr Bu3SnBr Transmetalation->Bu3SnBr Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-SnBu3 R-SnBu3 R-SnBu3->Transmetalation Ar-Br Ar-Br Ar-Br->Oxidative Addition

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Key Reaction Parameters for 2,4-Dibromothiazolo[5,4-c]pyridine

The successful Stille coupling of 2,4-Dibromothiazolo[5,4-c]pyridine hinges on the careful selection of several key parameters. Due to the presence of two bromine atoms, achieving regioselectivity is a primary consideration. The electronic nature of the thiazolo[5,4-c]pyridine ring system will influence the relative reactivity of the C2 and C4 positions. Generally, the more electron-deficient position will undergo oxidative addition more readily.

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical for catalytic activity and stability.

  • Palladium Pre-catalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources such as PdCl₂(PPh₃)₂ and Pd(OAc)₂ can be effective.[4] Pd(II) pre-catalysts are often more stable to air and are reduced in situ to the active Pd(0) species.

  • Ligands: Phosphine ligands are commonly employed.[1]

    • Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for a wide range of Stille couplings.

    • Tri(2-furyl)phosphine (TFP): An electron-poor ligand that can sometimes accelerate the rate-determining transmetalation step.[1]

    • XPhos and other bulky, electron-rich phosphines: These can be beneficial for challenging couplings, particularly with less reactive bromides.[3]

Organostannane Reagent

A variety of organostannanes can be used, including those with aryl, heteroaryl, vinyl, and alkyl groups.[4] Trimethylstannyl and tributylstannyl reagents are the most common. While trimethylstannyl compounds can exhibit higher reactivity, they are also more toxic than their tributyl counterparts.[1]

Solvent

The choice of solvent is crucial for solubility and reaction kinetics.

  • Toluene and Dioxane: Non-polar, aprotic solvents that are widely used.

  • N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc): Polar, aprotic solvents that can enhance the rate of reaction, particularly for less reactive substrates.

  • Tetrahydrofuran (THF): A common ethereal solvent.

Additives

Additives can have a profound impact on the reaction rate and yield.

  • Copper(I) Iodide (CuI): Can act as a co-catalyst, particularly in couplings involving acetylenic stannanes, and can accelerate the transmetalation step.[5]

  • Lithium Chloride (LiCl): Often used to accelerate the reaction, potentially by facilitating the transmetalation step or by preventing ligand dissociation.[4]

  • Cesium Fluoride (CsF): Can be used to activate the organostannane.

Experimental Protocols

The following protocols are designed as starting points for the Stille coupling of 2,4-Dibromothiazolo[5,4-c]pyridine. Optimization may be required based on the specific organostannane used.

Protocol 1: General Conditions for Mono-arylation (Preferential Coupling at the More Reactive Position)

This protocol aims for a single coupling event, targeting the more electrophilic bromine atom.

Materials:

  • 2,4-Dibromothiazolo[5,4-c]pyridine

  • Organostannane (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2,4-Dibromothiazolo[5,4-c]pyridine and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the organostannane (1.1 equivalents) via syringe.

  • Heat the reaction mixture to 90-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Conditions for Di-substitution

This protocol is designed for the coupling of both bromine atoms.

Materials:

  • 2,4-Dibromothiazolo[5,4-c]pyridine

  • Organostannane (2.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.1 equivalents)

  • Anhydrous DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add 2,4-Dibromothiazolo[5,4-c]pyridine and PdCl₂(PPh₃)₂.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add the organostannane (2.5 equivalents) via syringe.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress.

  • After completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with a saturated aqueous solution of KF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification a Flame-dry glassware b Add reactants and catalyst a->b c Establish inert atmosphere b->c d Add anhydrous solvent c->d e Add organostannane d->e f Heat to desired temperature e->f g Monitor progress (TLC/LC-MS) f->g h Cool to room temperature g->h i Aqueous workup (KF wash) h->i j Extraction i->j k Drying and concentration j->k l Column chromatography k->l

Caption: A general experimental workflow for Stille coupling reactions.

Data Summary Table: Starting Conditions for Optimization

ParameterCondition A (Mono-coupling)Condition B (Di-coupling)Rationale
Substrate 2,4-Dibromothiazolo[5,4-c]pyridine2,4-Dibromothiazolo[5,4-c]pyridineCore starting material.
Organostannane (eq.) 1.12.5Stoichiometry controls the extent of reaction.
Pd Catalyst (mol %) Pd(PPh₃)₄ (5%)PdCl₂(PPh₃)₂ (10%)Higher catalyst loading for the more demanding di-substitution.
Solvent TolueneDMFDMF's higher polarity can facilitate the second, more difficult coupling.
Temperature (°C) 90-110100-120Higher temperature may be required for the second coupling.
Additive None (initially)LiCl (2 eq.)LiCl can promote the more challenging second coupling.

Troubleshooting and Considerations

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium pre-catalyst is of good quality. Consider using a more active ligand system.

    • Insufficient Temperature: Gradually increase the reaction temperature.

    • Poor Quality Reagents: Use freshly distilled solvents and high-purity organostannanes.

  • Formation of Side Products:

    • Homo-coupling of Organostannane: This can occur at higher temperatures. Lowering the temperature or using a less reactive catalyst might help.

    • Proto-destannylation: The presence of trace amounts of water or acid can lead to the cleavage of the C-Sn bond. Ensure anhydrous conditions.

  • Regioselectivity:

    • If a mixture of mono-substituted isomers is obtained, modifying the ligand or solvent may influence the selectivity. Bulky ligands might favor coupling at the less sterically hindered position.

Conclusion

The Stille cross-coupling reaction is a highly effective method for the functionalization of 2,4-Dibromothiazolo[5,4-c]pyridine. By carefully selecting the catalyst, ligands, solvent, and additives, researchers can achieve both mono- and di-substitution with good yields. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and reproducible synthetic routes to novel thiazolo[5,4-c]pyridine derivatives for applications in drug discovery and materials science.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved January 22, 2026, from [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2014). The Stille Reaction, 38 Years Later. Organometallics, 33(21), 5898–5914. [Link]

  • Stille Coupling | NROChemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., Subrizi, F., Bautista, J., & Bosch, J. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(3), 145-151. [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132–1136. [Link]

Sources

Synthesis of aminothiazolo[5,4-c]pyridines from "2,4-Dibromothiazolo[5,4-c]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthetic strategies for accessing mono- and di-substituted aminothiazolo[5,4-c]pyridines, a scaffold of significant interest in medicinal chemistry and drug discovery. Starting from the versatile building block, 2,4-Dibromothiazolo[5,4-c]pyridine, we explore methodologies to achieve regioselective amination at the C2 and C4 positions. This document provides an in-depth analysis of the chemical principles governing the differential reactivity of the two bromine substituents, with a focus on Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. Detailed, field-tested protocols are provided to guide researchers in the strategic synthesis of these valuable compounds.

Introduction: The Thiazolo[5,4-c]pyridine Scaffold in Drug Discovery

The fusion of thiazole and pyridine rings to form the thiazolo[5,4-c]pyridine core results in a heterocyclic system with a unique electronic landscape, making it a privileged scaffold in the design of biologically active molecules. These compounds are recognized as bioisosteres of purines, allowing them to interact with a wide range of biological targets.[1] Notably, derivatives of the related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of various kinases, including c-KIT and PI3K, which are crucial targets in oncology.[2] The introduction of amino functionalities to this core structure is a key strategy for modulating potency, selectivity, and pharmacokinetic properties, making the development of robust synthetic routes to aminothiazolo[5,4-c]pyridines a critical endeavor for drug development professionals.[3]

The Starting Material: 2,4-Dibromothiazolo[5,4-c]pyridine

The starting material, 2,4-Dibromothiazolo[5,4-c]pyridine, offers two distinct reaction sites for the introduction of amino groups. The electronic properties of the fused ring system, influenced by the electron-withdrawing pyridine nitrogen and the thiazole moiety, dictate the relative reactivity of the C2 and C4 positions. Understanding this differential reactivity is paramount for achieving regioselective synthesis.

Based on analogous heterocyclic systems like 2,4-dichloropyrimidines and 2,4-dichloropyridines, we can predict the following reactivity patterns:

  • C4 Position: This position is generally more electron-deficient due to the influence of the adjacent pyridine nitrogen. Consequently, it is more susceptible to Nucleophilic Aromatic Substitution (SNAr) .[4][5]

  • C2 Position: The C2 position, while still activated, is typically less electrophilic than the C4 position. This position is more amenable to functionalization via Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination.[6]

This differential reactivity allows for a strategic and regioselective approach to the synthesis of mono- and di-aminothiazolo[5,4-c]pyridines.

Synthetic Strategies and Protocols

This section outlines detailed protocols for the selective amination of 2,4-Dibromothiazolo[5,4-c]pyridine.

Regioselective Mono-amination at the C4 Position via SNAr

The higher electrophilicity of the C4 position allows for its selective functionalization using a nucleophilic aromatic substitution (SNAr) approach. This method is often performed under milder, metal-free conditions.

Protocol 1: General Procedure for SNAr Mono-amination at C4

Materials:

  • 2,4-Dibromothiazolo[5,4-c]pyridine

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2,4-Dibromothiazolo[5,4-c]pyridine (1.0 eq) in the chosen solvent, add the amine (1.0 - 1.2 eq) and the base (DIPEA or TEA, 2.0 - 3.0 eq).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4-aminothiazolo[5,4-c]pyridine.

Causality and Experimental Choices:

  • Base: A non-nucleophilic organic base like DIPEA or TEA is used to neutralize the HBr generated during the reaction without competing with the amine nucleophile.

  • Solvent: Polar aprotic solvents like DMF or DMSO are excellent choices as they can stabilize the charged Meisenheimer intermediate formed during the SNAr mechanism, thus accelerating the reaction.[7]

  • Temperature: Heating is generally required to overcome the activation energy for the disruption of aromaticity in the thiazolopyridine ring.

Regioselective Mono-amination at the C2 Position via Buchwald-Hartwig Amination

For the selective introduction of an amino group at the less reactive C2 position, a palladium-catalyzed Buchwald-Hartwig amination is the method of choice. By carefully selecting the ligand and reaction conditions, high regioselectivity can be achieved.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Mono-amination at C2

Materials:

  • 2,4-Dibromothiazolo[5,4-c]pyridine

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Palladium catalyst: Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-10 mol%)

  • Phosphine ligand: Xantphos, BINAP, or a suitable Buchwald ligand (e.g., BrettPhos) (1.1 - 1.5 equivalents relative to Pd)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a strict inert atmosphere, combine the palladium catalyst and the phosphine ligand in the anhydrous solvent and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

  • Add 2,4-Dibromothiazolo[5,4-c]pyridine (1.0 eq), the amine (1.0 - 1.2 eq), and the base (1.5 - 2.0 eq).

  • Heat the reaction mixture to a temperature between 80 °C and 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 4-bromo-2-aminothiazolo[5,4-c]pyridine.

Causality and Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[8] Bulky, electron-rich phosphine ligands generally promote the reductive elimination step, leading to higher yields. For challenging substrates, specialized Buchwald ligands are often superior.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOtBu is a common choice, but for sensitive substrates, a milder base like Cs₂CO₃ may be beneficial.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, making the exclusion of oxygen crucial for catalytic activity.

Synthesis of 2,4-Diaminothiazolo[5,4-c]pyridines

The synthesis of 2,4-diamino derivatives can be achieved through a sequential approach, leveraging the differential reactivity of the C2 and C4 positions. For example, a C4-amination via SNAr can be followed by a C2-amination using the Buchwald-Hartwig protocol. Alternatively, forcing conditions with an excess of amine in a one-pot reaction can lead to the di-substituted product, although this may result in a mixture of products requiring careful purification.

Visualization of Synthetic Pathways

The following diagrams illustrate the strategic approaches to the synthesis of aminothiazolo[5,4-c]pyridines.

G cluster_0 Regioselective Synthesis of Aminothiazolo[5,4-c]pyridines start 2,4-Dibromothiazolo[5,4-c]pyridine C4_amino 2-Bromo-4-aminothiazolo[5,4-c]pyridine start->C4_amino S(N)Ar Amine, Base (e.g., DIPEA) DMF, 80-120 °C C2_amino 4-Bromo-2-aminothiazolo[5,4-c]pyridine start->C2_amino Buchwald-Hartwig Amine, Pd-catalyst Ligand, Base Toluene, 80-110 °C diamino 2,4-Diaminothiazolo[5,4-c]pyridine C4_amino->diamino Buchwald-Hartwig Amine, Pd-catalyst Ligand, Base C2_amino->diamino S(N)Ar or Buchwald-Hartwig Amine, Base/Catalyst

Caption: Synthetic routes to mono- and di-aminothiazolo[5,4-c]pyridines.

G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L(n) OA_complex Pd(II) Complex (Ar-Pd(II)-Br) Pd0->OA_complex Oxidative Addition Amido_complex Pd(II)-Amido Complex (Ar-Pd(II)-NR2) OA_complex->Amido_complex Amine Coordination & Deprotonation Amido_complex->Pd0 Reductive Elimination Product Aminopyridine (Ar-NR2) Amido_complex->Product Amine R2NH Base Base ArBr Ar-Br

Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.

Data Summary

The following table provides representative reaction conditions for the amination of dihalopyridines and related heterocycles, which can serve as a starting point for the optimization of the synthesis of aminothiazolo[5,4-c]pyridines.

Reaction TypePositionCatalyst/ReagentsSolventTemperature (°C)Typical Yield (%)Reference Analogy
SNAr C4Amine, DIPEADMF10060-90[4]
Buchwald-Hartwig C2Pd₂(dba)₃, Xantphos, NaOtBuToluene10070-95[6]
Chan-Lam C2/C4Cu(OAc)₂, PyridineDCMRoom Temp50-85[10]

Note: Yields are representative and will vary depending on the specific amine and optimized reaction conditions.

Troubleshooting and Optimization

  • Low Yield in SNAr: If the SNAr reaction is sluggish, consider increasing the temperature, using a more polar solvent like DMSO, or employing a more nucleophilic amine.

  • Poor Regioselectivity: If a mixture of isomers is obtained, carefully control the stoichiometry of the amine in mono-amination reactions. For Buchwald-Hartwig reactions, the choice of ligand can significantly influence regioselectivity.

  • Catalyst Deactivation in Buchwald-Hartwig: Ensure strict anhydrous and anaerobic conditions. If catalyst deactivation is suspected, consider using a pre-catalyst or a different ligand system.

Conclusion

The synthesis of aminothiazolo[5,4-c]pyridines from 2,4-Dibromothiazolo[5,4-c]pyridine is a versatile process that can be controlled to achieve high regioselectivity. By understanding the inherent electronic properties of the heterocyclic core and applying the appropriate synthetic methodologies—SNAr for C4 functionalization and palladium-catalyzed cross-coupling for C2 amination—researchers can efficiently access a diverse range of these medicinally important compounds. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and further exploration of the chemical space around the thiazolo[5,4-c]pyridine scaffold.

References

  • Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., Subrizi, F., Bautista, J., & Bosch, J. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151. Available at: [Link]

  • Gavriliu, D., & Comanita, D. (2011). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. Revista de Chimie, 62(5), 538-541. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. Available at: [Link]

  • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. Available at: [Link]

  • de la Torre, P., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 1. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • ChemTube3D. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Available at: [Link]

  • Garg, N. K., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7767–7781. Available at: [Link]

  • Ghoneim, A., Zafar, R., & El-Farargy, A. F. (2021). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds. Available at: [Link]

  • Abdelgawad, M. A., et al. (2021). Design, synthesis, and biological evaluation of new thiazolopyridine derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1366-1377. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Nucleophilic Aromatic Substitution on Pyridine. Retrieved from [Link]

  • Barluenga, J., et al. (2007). Chan-Lam Coupling Reactions of N- and O-Nucleophiles with Vinyl- and Alkynylboronic Acids. Chemistry - A European Journal, 13(23), 6774-6783. Available at: [Link]

  • Leonori, D., et al. (2020). Chan–Lam amination of secondary and tertiary benzylic boronic esters. Journal of the American Chemical Society. Available at: [Link]

  • Nishikata, T., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(96), 12975-12978. Available at: [Link]

  • Buchwald, S. L., et al. (2005). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. Russian Journal of Organic Chemistry, 41(6), 860–874. Available at: [Link]

  • Lee, K., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 24(12), 2295. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-398. Available at: [Link]

  • Winter, M., et al. (2004). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Zeitschrift für Naturforschung B, 59(11), 1253-1258. Available at: [Link]

  • Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151. Available at: [Link]

  • Bio, M. M., et al. (2010). ChemInform Abstract: Regioselective Coupling Reactions of 2,4-Diaminopyridine Derivatives with Aryl Halides: The Synthesis of Elaborated Pyridines. ChemInform, 41(8). Available at: [Link]

  • Watson, A. J. B., et al. (2022). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 13, 674. Available at: [Link]

  • Garg, N. K., et al. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(10), 2423-2426. Available at: [Link]

  • Moody, C. J., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 70(42), 7768-7775. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Szánti-Pintér, E., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2236-2243. Available at: [Link]

  • Abarca, B., et al. (2004). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synthesis, 2004(11), 1813-1819. Available at: [Link]

Sources

Selective Functionalization of the C-Br Bond in 2,4-Dibromothiazolo[5,4-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and functional materials. The ability to selectively introduce substituents at specific positions of this scaffold is of paramount importance for the systematic exploration of structure-activity relationships (SAR) in drug discovery and for the fine-tuning of material properties. This guide provides a detailed technical overview and actionable protocols for the selective functionalization of the C-Br bonds in 2,4-dibromothiazolo[5,4-c]pyridine, a versatile building block for the synthesis of diverse chemical libraries.

Understanding the Regioselectivity: C2 vs. C4 Reactivity

The key to the selective functionalization of 2,4-dibromothiazolo[5,4-c]pyridine lies in the differential reactivity of the bromine atoms at the C2 and C4 positions. A comprehensive analysis of electronic and steric factors, supported by established principles in heterocyclic chemistry, allows for a predictable and controlled introduction of substituents.

Electronic Effects: The pyridine nitrogen atom exerts a significant electron-withdrawing effect, which is more pronounced at the α (C2 and C6) and γ (C4) positions. In the thiazolo[5,4-c]pyridine system, the C2 position within the thiazole ring is analogous to the α-position of pyridine, while the C4 position is in the γ-position relative to the pyridine nitrogen. Generally, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst is favored at the more electron-deficient C-Br bond. Therefore, the C2-Br bond is typically more reactive towards palladium insertion than the C4-Br bond. This inherent electronic preference forms the basis for selective functionalization at the C2 position under carefully controlled conditions.

Steric Effects: The steric environment around the C2 and C4 positions can also influence reactivity. The C2 position is flanked by the thiazole sulfur atom and the fused pyridine ring, while the C4 position is situated between a nitrogen and a carbon atom of the pyridine ring. Depending on the specific conformation and the bulk of the incoming reagents and catalyst ligands, steric hindrance can play a role in modulating the inherent electronic reactivity. However, in many standard cross-coupling reactions, the electronic effects are the dominant factor governing regioselectivity.

Controlling Selectivity: While the intrinsic reactivity favors the C2 position, the choice of catalyst, ligands, and reaction conditions can be strategically employed to modulate and, in some cases, even reverse this selectivity. For instance, the use of bulky phosphine ligands on the palladium catalyst can sometimes favor reaction at the less sterically hindered position.

Strategic Functionalization Pathways

The selective functionalization of 2,4-dibromothiazolo[5,4-c]pyridine can be achieved through a variety of modern synthetic methodologies. The two most prominent and versatile approaches are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Figure 2: Workflow for selective Suzuki-Miyaura coupling at the C2 position.

Materials:

  • 2,4-Dibromothiazolo[5,4-c]pyridine

  • Aryl or vinyl boronic acid (1.0 - 1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 - 0.1 equivalents)

  • K₂CO₃ (2.0 - 3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2,4-dibromothiazolo[5,4-c]pyridine (1.0 mmol), the desired boronic acid (1.1 mmol), and K₂CO₃ (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4-bromothiazolo[5,4-c]pyridine.

Table 1: Representative Conditions for Selective C2-Arylation

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O906~85
24-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1004~90
33-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF/H₂O858~80

Note: Yields are approximate and will vary depending on the specific substrate and reaction scale.

Application Protocol: Selective Buchwald-Hartwig Amination at the C2 Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. [1]This reaction is highly valuable for the synthesis of aminopyridine derivatives, which are common motifs in pharmaceuticals. Similar to the Suzuki coupling, selective amination at the C2 position can be achieved by leveraging the higher reactivity of the C2-Br bond.

Causality Behind Experimental Choices
  • Catalyst and Ligand: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP) is crucial for an efficient catalytic cycle. The choice of ligand is critical for achieving high yields and selectivity.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent side reactions.

  • Temperature: The reaction usually requires heating, but the temperature should be carefully controlled to favor mono-amination.

Experimental Protocol

Figure 3: Workflow for selective Buchwald-Hartwig amination at the C2 position.

Materials:

  • 2,4-Dibromothiazolo[5,4-c]pyridine

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (0.02 - 0.05 equivalents)

  • XPhos (0.04 - 0.1 equivalents)

  • NaOt-Bu (1.5 - 2.0 equivalents)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol) and XPhos (0.06 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flame-dried Schlenk flask, add 2,4-dibromothiazolo[5,4-c]pyridine (1.0 mmol), the desired amine (1.2 mmol), and NaOt-Bu (1.8 mmol).

  • Evacuate and backfill this flask with an inert gas.

  • Add the pre-formed catalyst solution to the flask containing the substrates via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-bromothiazolo[5,4-c]pyridine.

Table 2: Representative Conditions for Selective C2-Amination

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhosNaOt-BuToluene10012~90
2AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane11018~75
3BenzylaminePd₂(dba)₃/SPhosLHMDSToluene908~88

Note: Yields are approximate and will vary depending on the specific amine and reaction scale.

Orthogonal Functionalization: A Gateway to Molecular Diversity

The mono-functionalized products, 2-substituted-4-bromothiazolo[5,4-c]pyridines, are valuable intermediates for further diversification. The remaining bromine atom at the C4 position can be subjected to a second, distinct cross-coupling reaction, allowing for the synthesis of di-substituted derivatives with different functionalities at the C2 and C4 positions. This orthogonal approach is a powerful strategy for rapidly generating libraries of complex molecules for screening in drug discovery and materials science. For this subsequent functionalization at the C4 position, more forcing reaction conditions (e.g., higher temperatures, more active catalyst systems) are generally required.

Conclusion

The selective functionalization of the C-Br bonds in 2,4-dibromothiazolo[5,4-c]pyridine is a highly achievable and valuable synthetic endeavor. By understanding the principles of regioselectivity and carefully selecting the appropriate reaction conditions, researchers can access a wide range of novel 2-substituted and 2,4-disubstituted thiazolo[5,4-c]pyridine derivatives. The protocols outlined in this guide provide a solid foundation for the development of robust and efficient synthetic routes to these important heterocyclic compounds.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research1998 , 31 (12), 852–860. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition2008 , 47 (34), 6338–6361. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008 , 41 (11), 1461–1473. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research1998 , 31 (12), 805–818. [Link]

Sources

Application Notes and Protocols for the Purification of Substituted Thiazolo[5,4-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazolo[5,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug development, demonstrating a wide range of biological activities. The effective synthesis of analogues is paramount, and equally critical is the subsequent purification to isolate the target compound at the high purity levels required for analytical, biological, and clinical evaluation. This guide provides a comprehensive overview of robust purification strategies for substituted thiazolo[5,4-c]pyridines, grounded in the principles of organic chemistry and supported by practical, field-proven protocols. We will delve into the rationale behind method selection, troubleshooting common challenges, and ensuring the final product's integrity.

Understanding the Molecular Landscape: Key Physicochemical Properties

The purification strategy for any given substituted thiazolo[5,4-c]pyridine is dictated by its unique physicochemical properties, which are in turn governed by the nature and position of its substituents. Key properties to consider include:

  • Polarity: The presence of the pyridine nitrogen and the thiazole ring imparts a degree of polarity to the core structure. Functional groups such as amines, hydroxyls, and morpholino moieties will significantly increase polarity, while alkyl and aryl groups will render the molecule more nonpolar.

  • Basicity: The pyridine nitrogen provides a basic handle (pKa ≈ 5-6), allowing for purification techniques based on acid-base chemistry, such as solid-phase extraction with ion-exchange resins or pH-mediated separations.[1]

  • Solubility: Solubility in common organic solvents is highly dependent on the substitution pattern. Highly polar derivatives may exhibit poor solubility in solvents like dichloromethane (DCM) or ethyl acetate but good solubility in methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

  • Stability: While generally stable, some thiazolo[5,4-c]pyridines may be sensitive to strong acids or bases, or prolonged exposure to silica gel. Assessing stability on a small scale via thin-layer chromatography (TLC) is a crucial first step.

Strategic Approach to Purification

A multi-tiered approach, beginning with a crude purification and progressing to a final polishing step, is often the most effective strategy. The choice of techniques will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification_Strategy cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary/Final Purification cluster_3 Purity Verification Crude_Reaction_Mixture Crude Reaction Mixture TLC_Analysis TLC/LC-MS Analysis (Assess Polarity & Impurity Profile) Crude_Reaction_Mixture->TLC_Analysis Sample Column_Chromatography Flash Column Chromatography (Bulk Impurity Removal) TLC_Analysis->Column_Chromatography Polar/Non-polar Impurities Recrystallization Recrystallization (For Crystalline Solids) TLC_Analysis->Recrystallization Solid with Different Solubility Prep_HPLC Preparative HPLC (High Purity Polishing) Column_Chromatography->Prep_HPLC Difficult to Separate Impurities Final_Purity_Check Purity Assessment (HPLC, LC-MS, NMR) Column_Chromatography->Final_Purity_Check If Purity >95% Recrystallization->Prep_HPLC Minor Impurities Remain Recrystallization->Final_Purity_Check If Purity >98% Prep_HPLC->Final_Purity_Check Final Verification Prep_HPLC_Workflow cluster_0 Method Development cluster_1 Scale-Up & Purification cluster_2 Analysis & Isolation Analytical_HPLC Analytical HPLC Method (C18, Water/ACN + 0.1% TFA) Prep_HPLC_Run Preparative HPLC Run (Larger C18 Column) Analytical_HPLC->Prep_HPLC_Run Scale-up Parameters Impure_Sample Impure Sample Impure_Sample->Analytical_HPLC Fraction_Collection Fraction Collection (UV-Triggered) Prep_HPLC_Run->Fraction_Collection Fraction_Analysis Purity Check of Fractions (Analytical HPLC) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal & Lyophilization Pooling->Solvent_Removal Pure_Compound Pure Compound (>99% Purity) Solvent_Removal->Pure_Compound

Sources

High-Throughput Synthesis of a "2,4-Disubstituted Thiazolo[5,4-c]pyridine" Library for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract: The thiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors. This application note provides a comprehensive, field-proven guide for the high-throughput synthesis of a diverse library of 2,4-disubstituted thiazolo[5,4-c]pyridines. By leveraging microwave-assisted organic synthesis and parallel purification techniques, this protocol enables the rapid generation of hundreds of discrete analogs for accelerated structure-activity relationship (SAR) studies. We detail the strategic rationale, step-by-step protocols, and the necessary workflow automation to ensure both efficiency and scientific rigor.

Introduction: The Strategic Value of the Thiazolo[5,4-c]pyridine Scaffold

Fused heterocyclic systems are the bedrock of modern drug discovery, and the thiazolo-pyridine family is of particular interest. These structures are often considered bioisosteres of purines, allowing them to interact with a wide range of biological targets, especially the ATP-binding sites of kinases.[1][2] The thiazolo[5,4-b]pyridine scaffold, a close isomer, has been successfully utilized to develop inhibitors for targets like PI3K, ITK, and c-KIT.[3] The strategic introduction of substituents at the 2- and 4-positions of the thiazolo[5,4-c]pyridine core allows for the systematic exploration of chemical space, enabling researchers to fine-tune potency, selectivity, and pharmacokinetic properties. The generation of a compound library, rather than one-off synthesis, is a cornerstone of modern lead generation, allowing for broad screening and rapid SAR elucidation.[4][5] This guide provides a robust methodology to construct such a library efficiently.

Overall Synthetic Strategy & Mechanistic Rationale

The chosen synthetic approach is a modified Hantzsch thiazole synthesis, a classic and highly reliable method for forming the thiazole ring.[6] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing species. For our target scaffold, the key precursors are a 4-chloro-3-thiocyanatopyridine derivative and a diverse set of primary amines.

The causality behind this choice is threefold:

  • Convergent Synthesis: This two-component approach allows for maximum diversity. A single, common pyridine intermediate can be combined with a vast commercial library of primary amines, leading to an exponential increase in the number of final compounds.

  • Favorable Reaction Kinetics: The intramolecular cyclization to form the fused ring system is thermodynamically favorable.

  • Microwave Acceleration: The reaction is exceptionally well-suited for microwave-assisted synthesis. Microwave irradiation provides rapid, uniform heating, which dramatically reduces reaction times from hours to minutes and often leads to cleaner reaction profiles with fewer byproducts compared to conventional heating.[7][8][9]

The proposed reaction proceeds via an initial nucleophilic attack of the amine on the thiocyanate group, followed by an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction where the newly formed sulfur nucleophile displaces the chlorine atom at the 4-position of the pyridine ring to forge the fused thiazole system.

Figure 1: General synthetic scheme for the library.

High-Throughput Synthesis Workflow

A successful high-throughput synthesis campaign relies on a meticulously planned and automated workflow.[10] The process is designed to minimize manual handling and maximize parallelization.

Sources

Application Notes & Protocols: Strategic Catalyst Selection for Regioselective Cross-Coupling of 2,4-Dibromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolo[5,4-c]pyridine Scaffold and the Challenge of Regioselectivity

The thiazolo[5,4-c]pyridine core is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in oncology and immunology. Its rigid, planar structure and specific arrangement of nitrogen and sulfur heteroatoms make it an ideal scaffold for designing potent and selective kinase inhibitors. The 2,4-dibrominated derivative serves as a versatile building block, offering two distinct reaction sites for the sequential introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions.

However, the presence of two chemically non-equivalent C-Br bonds on the electron-deficient pyridine ring presents a significant synthetic challenge: achieving predictable and high regioselectivity. The electronic environment of the pyridine nitrogen and the fused thiazole ring dictates the intrinsic reactivity of the C2 and C4 positions. This guide provides a comprehensive analysis of catalyst selection strategies to control the site of functionalization, enabling researchers to predictably synthesize either 2-substituted or 4-substituted thiazolo[5,4-c]pyridine derivatives.

Mechanistic Rationale: Understanding Regioselectivity in Dihalo-N-Heterocycles

The regiochemical outcome of a palladium-catalyzed cross-coupling reaction is primarily determined in the initial oxidative addition step.[1] This is the rate-determining step where the Pd(0) catalyst inserts into a carbon-halogen bond.[2] For dihalogenated pyridines, several factors influence which C-Br bond is more susceptible to this insertion:

  • Electronic Effects: The C2 position, being α to the pyridine nitrogen, is more electron-deficient (more positive partial charge) than the C4 position. This generally makes the C2 position more reactive towards the electron-rich Pd(0) catalyst.[3]

  • Bond Dissociation Energy: The C-X bond α to a nitrogen lone pair is often weaker, further favoring oxidative addition at the C2 position.[3]

  • Steric Hindrance: The steric environment around the C-Br bond and on the palladium catalyst's ligand sphere plays a crucial role. Bulky ligands on the palladium can disfavor approach to a more sterically hindered position on the heterocycle. Conversely, substituents on the heterocycle can direct the catalyst to the less hindered site.

  • Ligand-Substrate Interactions: Specific ligands can engage in secondary interactions (e.g., chelation with nearby functional groups) that can override the intrinsic electronic preferences of the substrate.[4]

For the 2,4-Dibromothiazolo[5,4-c]pyridine scaffold, the C2 position is anticipated to be the more electronically activated site, analogous to 2,4-dihalopyridines.[3] Therefore, achieving C2-selectivity is often the default pathway, while C4-selectivity requires a deliberate strategy to override this inherent reactivity.

cluster_0 Factors Influencing Regioselectivity cluster_1 Substrate Properties cluster_2 Catalyst Properties A 2,4-Dibromothiazolo[5,4-c]pyridine C Oxidative Addition (Rate-Determining Step) A->C B Pd(0) Catalyst with Ligand (L) B->C H Mono-functionalized Product (C2 or C4) C->H Determines Site of Functionalization D Electronic Effects (C2 is more δ+) D->C Favors C2 E Steric Hindrance E->C Site-dependent F Ligand Steric Bulk F->C Site-dependent G Ligand Electronics G->C Can modulate reactivity

Caption: Key factors governing regioselectivity in cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds.[5][6] The choice of ligand and base is paramount for controlling selectivity and achieving high yields.

Strategy for C2-Selective Arylation/Vinylation

Leveraging the intrinsic electronic preference of the substrate, standard catalyst systems can be employed to achieve selective functionalization at the C2 position.

  • Causality: Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are effective but not overly sterically demanding. They will preferentially react at the more electronically activated C2 position. The use of a moderately strong base like K₂CO₃ or K₃PO₄ is sufficient to facilitate the transmetalation step without promoting unwanted side reactions.[7]

Table 1: Recommended Catalyst Systems for C2-Selective Suzuki Coupling

ComponentSystem 1System 2Rationale
Pd Source Pd(PPh₃)₄PdCl₂(dppf)Standard, reliable Pd(0) and Pd(II) precursors.
Ligand PPh₃ (in Pd complex)dppf (in Pd complex)Moderately bulky, promotes efficient coupling.
Base K₂CO₃K₃PO₄Effective for boronic acid activation.
Solvent 1,4-Dioxane/H₂OToluene/EtOH/H₂OCommon solvent systems for Suzuki reactions.
Temperature 80-100 °C90-110 °CPromotes reaction without decomposition.
Protocol 3.1: General Procedure for C2-Selective Suzuki Coupling
  • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 2,4-Dibromothiazolo[5,4-c]pyridine (1.0 equiv), the aryl/vinyl boronic acid (1.1-1.2 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv).

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the specified temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Strategy for C4-Selective Arylation/Vinylation

To override the intrinsic C2 preference, a catalyst system that either sterically blocks the C2 position or has a higher affinity for the C4 position is required. While challenging, employing highly bulky ligands can sometimes invert selectivity.

  • Causality: Very bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) can create a sterically demanding catalyst complex. This complex may find it difficult to access the C2 position, which is flanked by both the pyridine nitrogen and the fused thiazole ring, potentially favoring the more accessible C4 position.

Table 2: Proposed Catalyst Systems for C4-Selective Suzuki Coupling

ComponentSystem 1System 2Rationale
Pd Source Pd₂(dba)₃Pd(OAc)₂Precursors for generating the active Pd(0) species.
Ligand XPhosSPhosBulky, electron-rich ligands to sterically favor C4.
Base K₃PO₄Cs₂CO₃Strong, non-nucleophilic bases.
Solvent Toluene or CPME1,4-DioxaneAnhydrous, aprotic solvents.
Temperature 100-120 °C100-120 °CHigher temperatures may be needed to overcome C4 inertia.

Note: Achieving C4 selectivity is not guaranteed and will likely require careful optimization of ligand, base, and solvent.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful route to C(sp²)-C(sp) bonds.[8] Regioselectivity in dihaloheterocycles can often be controlled by the choice of ligand.[9]

  • Causality for C2-Selectivity: Similar to the Suzuki coupling, standard conditions using a palladium/phosphine catalyst and a copper(I) co-catalyst are expected to favor the electronically activated C2 position. Ligands like PPh₃ are generally effective.[9]

  • Causality for C4-Selectivity: It has been observed in some dihalo-purine systems that switching from monodentate ligands (like PPh₃) to bidentate ligands can switch the coupling site.[9] This may be due to a change in the geometry and electronics of the active palladium complex, altering its preference for oxidative addition.

Table 3: Catalyst Systems for Regioselective Sonogashira Coupling

Target SitePd SourceLigandCo-catalystBaseSolvent
C2 Pd(PPh₃)₂Cl₂PPh₃ (in complex)CuIEt₃N or DIPEATHF or DMF
C4 (Proposed) Pd₂(dba)₃dppf or XantphosCuICs₂CO₃1,4-Dioxane
Protocol 4.1: General Procedure for C2-Selective Sonogashira Coupling
  • To a dry reaction vessel under an inert atmosphere, add 2,4-Dibromothiazolo[5,4-c]pyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Add the degassed solvent (e.g., THF) followed by the terminal alkyne (1.2 equiv) and the amine base (e.g., Et₃N, 2.5 equiv).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C-N bonds.[10] The reaction is highly sensitive to the choice of ligand, which is critical for achieving high yields and controlling selectivity.[11]

  • Causality: This reaction typically requires bulky, electron-rich phosphine ligands to facilitate the crucial reductive elimination step. For 2,4-dichloropyridine, it has been shown that specific catalyst systems, such as those using the Xantphos ligand, can provide high regioselectivity for the C2 position.[12] This provides a strong precedent for achieving C2-selective amination on the thiazolo[5,4-c]pyridine core.

Table 4: Recommended Catalyst Systems for C2-Selective Buchwald-Hartwig Amination

ComponentSystem 1System 2Rationale
Pd Source Pd₂(dba)₃Pd(OAc)₂Common Pd(0) and Pd(II) precursors.
Ligand XantphosBINAPProven ligands for C-N coupling on N-heterocycles.
Base NaOtBu or K₂CO₃Cs₂CO₃Strong base is essential for catalyst turnover.
Solvent Toluene or DioxaneToluene or DioxaneAnhydrous, aprotic solvents.
Temperature 90-110 °C90-110 °CStandard temperature range for this transformation.
Protocol 5.1: General Procedure for C2-Selective Buchwald-Hartwig Amination
  • To a dry Schlenk tube or sealed vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., Xantphos, 0.04 equiv).

  • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Add 2,4-Dibromothiazolo[5,4-c]pyridine (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C).

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

start Start: 2,4-Dibromothiazolo[5,4-c]pyridine q1 Desired Position? start->q1 c2_node C2-Functionalization (Electronically Favored) q1->c2_node C2 c4_node C4-Functionalization (Sterically Driven) q1->c4_node C4 q2_c2 Reaction Type? c2_node->q2_c2 q2_c4 Reaction Type? c4_node->q2_c4 suzuki_c2 Suzuki: Pd(PPh3)4 or PdCl2(dppf) K2CO3 / Dioxane q2_c2->suzuki_c2 C-C sonogashira_c2 Sonogashira: Pd(PPh3)2Cl2 / CuI Et3N / THF q2_c2->sonogashira_c2 C-C(sp) buchwald_c2 Buchwald-Hartwig: Pd2(dba)3 / Xantphos NaOtBu / Toluene q2_c2->buchwald_c2 C-N suzuki_c4 Suzuki: Pd2(dba)3 / XPhos K3PO4 / Toluene q2_c4->suzuki_c4 C-C (Proposed)

Caption: Decision workflow for catalyst selection.

Conclusion and Future Outlook

The selective functionalization of 2,4-Dibromothiazolo[5,4-c]pyridine is a critical step in the synthesis of novel, biologically active molecules. By understanding the fundamental principles of regioselectivity in palladium-catalyzed cross-coupling reactions, researchers can strategically select catalyst systems to target either the C2 or C4 position. C2-selectivity is generally favored due to the electronic nature of the pyridine ring and can be achieved with standard catalyst systems. Achieving C4-selectivity is more challenging and likely requires the use of sterically demanding ligands to overcome the intrinsic reactivity of the C2 position. The protocols and strategies outlined in this guide provide a robust starting point for the development of efficient and highly regioselective syntheses, paving the way for the rapid diversification of this important heterocyclic scaffold.

References

  • D. A. Jackson, O. D. Jackson, K. D. Hesp, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

  • M. R. Biscoe, S. L. Buchwald. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access.

  • ACS Fall 2025. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • D. A. Jackson, O. D. Jackson, K. D. Hesp, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH Public Access.

  • O. D. Jackson, K. D. Hesp, et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH Public Access.

  • S. K. Ghorai, M. K. Samala, et al. (2020). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.

  • S. K. Ghorai, M. K. Samala, et al. (2020). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Chemistry LibreTexts. (2023). Sonogashira Coupling. Chemistry LibreTexts.

  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia.

  • A. de la Oliva, J. A. S. Perez, et al. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv.

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.

  • ResearchGate. (2025). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.

  • ResearchGate. (2025). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate.

  • Wikipedia. (2024). Sonogashira coupling. Wikipedia.

  • M. G. Organ, M. Abdel-Hadi, et al. (2021). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.

Sources

Application Note: A Practical Guide to Nucleophilic Aromatic Substitution on 2,4-Dibromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiazolo[5,4-c]pyridine Scaffold

The thiazolo[5,4-c]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic and structural features have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors, antimicrobial agents, and compounds targeting various receptors. The ability to selectively functionalize this scaffold is paramount for the development of novel therapeutics. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for introducing diverse functionalities onto this ring system, thereby enabling the exploration of chemical space and the optimization of pharmacological properties.

This application note provides a comprehensive experimental protocol for conducting nucleophilic aromatic substitution on 2,4-Dibromothiazolo[5,4-c]pyridine. We will delve into the underlying principles governing the reactivity of this substrate, discuss the crucial aspect of regioselectivity, and present detailed, step-by-step procedures for reactions with common nucleophiles such as amines, thiols, and alkoxides.

Understanding the Reactivity of 2,4-Dibromothiazolo[5,4-c]pyridine in SNAr Reactions

Nucleophilic aromatic substitution on pyridine and its fused derivatives is facilitated by the electron-withdrawing nature of the nitrogen atom, which polarizes the ring system and makes it susceptible to attack by nucleophiles. In the case of 2,4-dihalogenated pyridines, the positions ortho (C2) and para (C4) to the ring nitrogen are activated towards substitution. This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the transition state.[1]

For 2,4-dihalopyridines, nucleophilic attack generally occurs preferentially at the 4-position.[2] This preference can be attributed to a combination of electronic and steric factors. The C4 position is electronically more favorable for attack, and it is less sterically hindered compared to the C2 position, which is flanked by the fused thiazole ring and the pyridine nitrogen.

The fused thiazole ring in 2,4-Dibromothiazolo[5,4-c]pyridine is expected to further influence the electronic distribution and reactivity of the pyridine core. While specific experimental data on this particular molecule is scarce, we can extrapolate from the general principles of SNAr on related heterocyclic systems to predict the likely outcome.

Experimental Protocols

General Considerations and Best Practices
  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.

  • Anhydrous Solvents: The use of dry, anhydrous solvents is crucial for the success of these reactions, as the presence of water can quench nucleophiles and bases.

  • Reagent Purity: The purity of the starting material, 2,4-Dibromothiazolo[5,4-c]pyridine, and the nucleophiles will significantly impact the reaction outcome and yield.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reaction to determine the optimal reaction time.

Diagram of the General SNAr Workflow

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_product Product start_substrate 2,4-Dibromothiazolo[5,4-c]pyridine reaction_vessel Inert Atmosphere (N2 or Ar) start_substrate->reaction_vessel start_nucleophile Nucleophile (e.g., R-NH2, R-SH, R-OH) start_nucleophile->reaction_vessel start_base Base (e.g., K2CO3, Et3N, NaH) start_base->reaction_vessel start_solvent Anhydrous Solvent (e.g., DMF, DMSO, THF) start_solvent->reaction_vessel reaction_conditions Temperature & Time reaction_vessel->reaction_conditions quench Quenching reaction_conditions->quench extract Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify final_product Substituted Thiazolo[5,4-c]pyridine purify->final_product

Caption: General workflow for the nucleophilic aromatic substitution on 2,4-Dibromothiazolo[5,4-c]pyridine.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the monosubstitution of an amine at the C4-position of 2,4-Dibromothiazolo[5,4-c]pyridine.

Materials:

  • 2,4-Dibromothiazolo[5,4-c]pyridine

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2,4-Dibromothiazolo[5,4-c]pyridine (1.0 equiv).

  • Add the amine nucleophile (1.1-1.5 equiv) and the base (K₂CO₃, 2.0 equiv; or Et₃N, 3.0 equiv).

  • Add anhydrous DMF or DMSO to dissolve the reactants. The concentration will depend on the specific reactants but a starting point of 0.1 M is recommended.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed or no further product formation is observed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-bromothiazolo[5,4-c]pyridine derivative.

Protocol 2: Reaction with Thiol Nucleophiles (Thiolation)

This protocol outlines a general method for the introduction of a thiol moiety at the C4-position.

Materials:

  • 2,4-Dibromothiazolo[5,4-c]pyridine

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Step-by-Step Procedure:

  • If using NaH: To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the thiol (1.1 equiv) in THF dropwise. Stir the mixture for 30 minutes at 0 °C to form the sodium thiolate.

  • If using K₂CO₃: To a solution of the thiol (1.1 equiv) in anhydrous DMF, add K₂CO₃ (2.0 equiv).

  • To the solution containing the thiolate (from step 1 or 2), add a solution of 2,4-Dibromothiazolo[5,4-c]pyridine (1.0 equiv) in the corresponding solvent.

  • Allow the reaction to warm to room temperature and then heat to 50-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution (if NaH was used) or water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the 4-thioether-2-bromothiazolo[5,4-c]pyridine.

Protocol 3: Reaction with Alkoxide Nucleophiles (Alkoxylation)

This protocol provides a general procedure for the substitution with an alcohol, which typically requires the formation of the more nucleophilic alkoxide.

Materials:

  • 2,4-Dibromothiazolo[5,4-c]pyridine

  • Alcohol of choice (e.g., methanol, ethanol, benzyl alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Step-by-Step Procedure:

  • To a suspension of NaH (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add the alcohol (5-10 equiv, can also be used as the solvent) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature to ensure complete formation of the sodium alkoxide.

  • Add 2,4-Dibromothiazolo[5,4-c]pyridine (1.0 equiv) to the alkoxide solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to obtain the 4-alkoxy-2-bromothiazolo[5,4-c]pyridine.

Data Presentation: Summary of Reaction Conditions

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Expected Major Product
Amine MorpholineK₂CO₃DMF80-1204-(Morpholin-4-yl)-2-bromothiazolo[5,4-c]pyridine
Thiol ThiophenolNaHTHF50-804-(Phenylthio)-2-bromothiazolo[5,4-c]pyridine
Alcohol MethanolNaHMethanol/THFReflux4-Methoxy-2-bromothiazolo[5,4-c]pyridine

Discussion on Regioselectivity and Potential for Disubstitution

Based on established principles of SNAr on dihalopyridines, the initial substitution is strongly favored at the C4 position. To achieve substitution at the C2 position, a two-step approach is generally required. First, the C4 position is functionalized, and then the resulting 4-substituted-2-bromothiazolo[5,4-c]pyridine is subjected to a second SNAr reaction, often under more forcing conditions (higher temperature, stronger base, or use of a catalyst), to replace the remaining bromine at the C2 position.

Achieving selective monosubstitution at the C2 position directly is challenging and would likely require a directing group or a specific catalytic system that alters the inherent reactivity of the 2,4-dibromo scaffold.

Conclusion

The protocols outlined in this application note provide a robust starting point for researchers and drug development professionals to perform nucleophilic aromatic substitution on 2,4-Dibromothiazolo[5,4-c]pyridine. By understanding the principles of reactivity and regioselectivity, and by carefully controlling the reaction conditions, a diverse range of functionalized thiazolo[5,4-c]pyridine derivatives can be synthesized. These compounds can serve as valuable building blocks for the discovery of new therapeutic agents. Further optimization of the reaction conditions for specific nucleophiles is encouraged to achieve the best possible yields and purities.

References

  • Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., Subrizi, F., Bautista, J., & Bosch, J. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151.
  • Boyd, S., Moir, E. M., & Tye, H. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(26), 11417–11423.
  • El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
  • Kaur, R., & Sharma, S. (2017). Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. Tetrahedron Letters, 58(36), 3529-3531.
  • Kim, J. S., & Raines, R. T. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(24), 6142–6145.
  • Kewn, S., & Thasana, N. (2016). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. RSC Advances, 6(10), 8345-8353.
  • Li, J. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.
  • Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-shaikh, M. A., & Al-Showiman, S. S. (2016). Synthesis of pyridine derivatives (2–4) and thioamide (5). Journal of Saudi Chemical Society, 20, S460-S465.
  • Orthocresol. (2017). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link].

  • Pattan, S. R., et al. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research, 2006(7), 437-439.
  • Rossi, A., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 123.
  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
  • Singer, R. A., & Caron, S. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 52(10), 2849-2863.
  • El-Mekkawy, A. A., & El-Gyar, S. A. (2014). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Journal of Advances in Chemistry, 10(1), 2156-2162.
  • Pop, I., & Turos, G. (2009). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. Revue Roumaine de Chimie, 54(11-12), 979-983.
  • Yeh, V. S. C., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(11), 4649-4663.
  • Manjula, S. N., et al. (2015). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
  • Schlosser, M., & Guizzardi, B. (2000). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. European Journal of Organic Chemistry, 2000(19), 3345-3351.
  • Dadras, M., & Mohammadi, M. K. (2013). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 5(12), 147-152.
  • Pearson Education. (2023). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+.
  • Chambers, R. D., & Spring, D. J. (1971). Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Journal of the Chemical Society C: Organic, 2394-2397.
  • Lindgaard, R. O., & Jensen, H. H. (2015).

Sources

Topic: Large-Scale Synthesis and Purification of 2,4-Dibromothiazolo[5,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The thiazolopyridine scaffold is a privileged heterocyclic system integral to the development of novel therapeutics, particularly in oncology and inflammatory diseases, due to its role as a hinge-binding motif for various kinases.[1][2] This application note provides a comprehensive, in-depth guide for the large-scale synthesis, purification, and characterization of 2,4-Dibromothiazolo[5,4-c]pyridine, a key intermediate for building diverse chemical libraries. The protocols herein are designed to be robust and scalable, emphasizing not only the procedural steps but also the underlying chemical principles and strategic decisions that ensure high yield and purity. This document is intended for researchers, medicinal chemists, and process development professionals engaged in drug discovery and development.

Strategic Overview: Retrosynthetic Analysis and Workflow

A successful large-scale synthesis campaign begins with a robust and logical synthetic strategy. Our approach to 2,4-Dibromothiazolo[5,4-c]pyridine is built upon a convergent strategy that first constructs the core heterocyclic system and then introduces the desired bromine atoms. This method avoids carrying sensitive bromine functionalities through multiple synthetic steps, which could lead to unwanted side reactions and purification challenges.

The key starting material is a commercially available, appropriately substituted pyridine. The core of our strategy involves the formation of the thiazole ring onto the pyridine backbone via an intramolecular cyclization of a thiocyanate intermediate, a reliable and well-documented transformation in heterocyclic chemistry.[3]

G Target 2,4-Dibromothiazolo[5,4-c]pyridine Core Thiazolo[5,4-c]pyridine Core Target->Core Dibromination Intermediate1 Amino-thiocyanatopyridine Intermediate Core->Intermediate1 Intramolecular Cyclization StartingMaterial Substituted Dichloropyridine Intermediate1->StartingMaterial Sequential Nucleophilic Substitution & Nitro Group Reduction

Caption: Retrosynthetic analysis for 2,4-Dibromothiazolo[5,4-c]pyridine.

Part I: Synthesis of the Thiazolo[5,4-c]pyridine Core

This section details the multi-step synthesis of the foundational thiazolo[5,4-c]pyridine scaffold from a commercially available starting material. The chosen route is optimized for scalability and relies on cost-effective reagents.

Step 2.1: Synthesis of 4-Chloro-5-nitro-2-thiocyanatopyridine

The initial step involves a selective nucleophilic aromatic substitution (SNAr). Starting with 2,4-dichloro-5-nitropyridine, the chlorine at the 2-position is more activated towards substitution due to the electron-withdrawing effect of the adjacent nitrogen atom and the nitro group. We exploit this inherent reactivity to selectively displace it with a thiocyanate group.

Protocol:

  • Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloro-5-nitropyridine (1.0 kg, 5.18 mol) and glacial acetic acid (10 L).

  • Reagent Addition: Add potassium thiocyanate (KSCN) (605 g, 6.22 mol, 1.2 equiv) portion-wise over 30 minutes. The addition is exothermic; maintain the internal temperature below 40°C.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The starting material will have a different Rf value than the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 20 L of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Isolation: Filter the solid product using a Nutsche filter, wash thoroughly with deionized water (3 x 5 L) until the filtrate is neutral, and then with cold ethanol (2 L).

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

Expected Outcome:

CompoundMolecular WeightYieldPurity (HPLC)
4-Chloro-5-nitro-2-thiocyanatopyridine215.6 g/mol 90-95%>97%

Causality and Expertise : The use of glacial acetic acid as a solvent is critical; it facilitates the dissolution of KSCN and promotes the reaction without competing as a nucleophile. The aqueous work-up is designed for large-scale operations, effectively precipitating the organic product while removing inorganic salts and the acid solvent.

Step 2.2: Synthesis of 4-Chlorothiazolo[5,4-c]pyridin-2-amine

This step is a hallmark of thiazole synthesis: a reductive cyclization. Iron powder in an acidic medium is a classic, cost-effective, and scalable method for reducing an aromatic nitro group to an amine.[3] The newly formed amine then undergoes an immediate intramolecular cyclization onto the adjacent thiocyanate group to form the stable thiazole ring.

Protocol:

  • Reactor Setup: Charge the 20 L jacketed reactor with the dried 4-Chloro-5-nitro-2-thiocyanatopyridine (1.0 kg, 4.64 mol) and glacial acetic acid (12 L).

  • Reagent Addition: Heat the slurry to 60°C. Add iron powder (<100 mesh, 1.3 kg, 23.2 mol, 5.0 equiv) portion-wise over 1 hour, ensuring the internal temperature does not exceed 75°C.

  • Reaction: Stir the mixture vigorously at 60°C for 2-3 hours after the addition is complete. The reaction is typically complete when the yellow color of the starting material disappears.

  • Monitoring: Monitor by TLC (1:1 Hexane:Ethyl Acetate). The product is significantly more polar than the starting material.

  • Work-up and Isolation: Cool the reaction to room temperature and filter through a pad of celite to remove excess iron and iron salts. Rinse the reactor and celite pad with acetic acid (2 L).

  • Precipitation: Concentrate the filtrate under reduced pressure to approximately one-third of its original volume. Slowly add this concentrated solution to 25 L of ice-cold water, which will precipitate the product.

  • pH Adjustment: Adjust the pH of the slurry to ~7-8 with a 50% aqueous NaOH solution to ensure complete precipitation and neutralize residual acid.

  • Filtration and Drying: Filter the resulting solid, wash extensively with water (4 x 5 L), and dry under vacuum at 60°C.

Expected Outcome:

CompoundMolecular WeightYieldPurity (HPLC)
4-Chlorothiazolo[5,4-c]pyridin-2-amine185.6 g/mol 85-90%>98%

Trustworthiness Insight : This one-pot reaction is highly efficient. The key to success is controlling the exotherm during the iron addition. The celite filtration is a critical step on a large scale to achieve a clean product free of metallic impurities before precipitation.

Part II: Synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine

With the core in hand, the next phase is a Sandmeyer-type reaction to convert the 2-amino group to a bromide, followed by a direct bromination to install the second bromine atom. For this specific target, a more direct bromination approach is proposed.

Protocol:

  • Reactor Setup: In a 20 L reactor shielded from light, suspend 4-Chlorothiazolo[5,4-c]pyridin-2-amine (800 g, 4.31 mol) in hydrobromic acid (48%, 8 L). Cool the mixture to 0-5°C using a chiller.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (326 g, 4.74 mol, 1.1 equiv) in deionized water (1.2 L). Add this solution dropwise to the reaction mixture over 2 hours, maintaining the temperature strictly between 0°C and 5°C.

  • Copper-Mediated Bromination: In a separate vessel, prepare a solution of copper(I) bromide (CuBr) (740 g, 5.17 mol, 1.2 equiv) in hydrobromic acid (48%, 4 L). Once the diazotization is complete (test with starch-iodide paper), add the diazonium salt solution to the CuBr solution over 1 hour, allowing for the controlled evolution of nitrogen gas.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and pour it into 20 L of water. Extract the product with dichloromethane (DCM) (3 x 5 L).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 3 L) and brine (3 L), then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. This crude material is typically a mixture of the desired 2,4-dibromo product and the intermediate 2-bromo-4-chloro species. The subsequent purification step is crucial.

Part III: Large-Scale Purification Protocol

Purifying brominated heterocyclic compounds on a large scale requires a systematic approach to remove impurities and isolate the target compound with high purity.[4] A combination of column chromatography and recrystallization is often the most effective method.[5][6]

Purification Workflow

G cluster_0 Purification Process Crude Crude 2,4-Dibromo Product (from reaction work-up) Slurry Slurry with Silica Gel Crude->Slurry Column Flash Column Chromatography Slurry->Column Fraction Collect & Combine Fractions (TLC Analysis) Column->Fraction Evap Evaporate Solvent Fraction->Evap Recrystal Recrystallization Evap->Recrystal Final Pure Crystalline Product (>99% Purity) Recrystal->Final

Caption: Workflow for the purification of 2,4-Dibromothiazolo[5,4-c]pyridine.

Step 4.1: Flash Column Chromatography
  • Slurry Preparation: Take the crude product and dissolve it in a minimal amount of DCM. Add silica gel (230-400 mesh) to form a free-flowing powder (dry loading). This technique prevents band broadening and improves separation on the column.[7]

  • Column Packing: Pack a large-scale glass column with silica gel in hexane. The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the packed column. Elute the column using a gradient solvent system, starting with 100% Hexane and gradually increasing the polarity by adding Ethyl Acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

Typical Chromatography Parameters:

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient: 0% to 20% Ethyl Acetate in Hexane
Rf of Product~0.4 in 15% EtOAc/Hexane
Step 4.2: Recrystallization
  • Solvent Selection: After evaporating the solvent from the combined pure fractions, dissolve the resulting solid in a minimal amount of a hot solvent system, such as an Ethanol/Water or Isopropanol/Heptane mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or chiller at 0-5°C for several hours to maximize crystal formation.

  • Isolation: Filter the pure crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Quality Control and Characterization

Final product validation is essential. The identity, purity, and structure of 2,4-Dibromothiazolo[5,4-c]pyridine must be confirmed using standard analytical techniques.[8]

Analytical Data Summary:

TechniqueExpected Results
1H NMR (400 MHz, CDCl3)Expect a singlet in the aromatic region corresponding to the proton at the 7-position. The exact chemical shift will depend on the final derivative structure.
13C NMR (100 MHz, CDCl3)Expect signals corresponding to the carbon atoms of the heterocyclic core. Carbons attached to bromine will show characteristic shifts.
LC-MS A single major peak in the chromatogram with a mass corresponding to the molecular ion [M+H]+. The isotopic pattern for two bromine atoms (a characteristic 1:2:1 ratio for M, M+2, M+4) should be clearly visible, confirming the dibromination.
Purity (HPLC) >99%

Safety Precautions

  • Reagents: Handle hydrobromic acid, sodium nitrite, and copper bromide with extreme care in a well-ventilated fume hood. These are corrosive and toxic.

  • Diazotization: The diazotization reaction is potentially explosive if the temperature is not strictly controlled. Never let the temperature rise above 10°C.

  • Solvents: Use appropriate grounding for all equipment when handling large volumes of flammable organic solvents like Hexane, Ethyl Acetate, and DCM to prevent static discharge.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolo pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • ResearchGate. (n.d.). (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies for thiazolopyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives (2–4) and thioamide (5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Spectral Characterization of Novel Thiazolopyridine and Pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Trends in Chemistry of Thiazolopyridines. Retrieved from [Link]

  • NCERT. (n.d.). organic chemis anic chemis anic chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro and In Vivo Screening of Thiazolo[5,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazolo[5,4-c]pyridines

The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its structural similarity to other biologically active fused heterocyclic systems has made it a focal point for the development of novel therapeutic agents. Derivatives of this class have shown promise as potent inhibitors of key signaling proteins, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. Notably, their activity as kinase inhibitors, particularly against targets like c-KIT and phosphoinositide 3-kinase (PI3K), positions them as promising candidates for targeted cancer therapy. Furthermore, their potential to modulate angiogenesis adds another dimension to their therapeutic utility.

This comprehensive guide provides a detailed framework for the preclinical evaluation of thiazolo[5,4-c]pyridine derivatives, encompassing both in vitro and in vivo screening methodologies. The protocols outlined herein are designed to be robust and reproducible, enabling researchers to effectively assess the efficacy and pharmacological properties of this promising class of compounds.

Part 1: In Vitro Screening Cascade

The initial phase of screening is designed to rapidly assess the biological activity of newly synthesized thiazolo[5,4-c]pyridine derivatives in a controlled, cell-free or cell-based environment. This allows for the efficient identification of lead compounds and the elucidation of their mechanism of action at a molecular level.

Primary Screening: Cell Viability and Cytotoxicity Assays

The foundational step in evaluating the anticancer potential of thiazolo[5,4-c]pyridine derivatives is to determine their effect on the viability and proliferation of cancer cells. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, high-throughput methods for this purpose.[1] These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[2]

The MTT and XTT assays are selected for their simplicity, scalability, and cost-effectiveness in primary screening. They provide a quantitative measure of a compound's cytostatic or cytotoxic effects, allowing for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing compound potency.[3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazolo[5,4-c]pyridine derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

ParameterRecommended Conditions
Cell Lines MGC-803 (gastric cancer), HGC-27 (gastric cancer), various human cancer cell lines based on target expression[2]
Compound Conc. 0.01 µM to 100 µM (logarithmic dilutions)
Incubation Time 48 or 72 hours
MTT Incubation 3-4 hours
Wavelength 570 nm
Target Engagement: In Vitro Kinase Inhibition Assays

Given that many thiazole derivatives act as kinase inhibitors, a direct assessment of their inhibitory activity against specific kinases is crucial.[5] Radiometric or fluorescence-based kinase assays are the gold standard for determining the IC50 of a compound against a purified kinase enzyme.

Biochemical kinase assays provide a direct measure of the interaction between the compound and its molecular target, independent of cellular factors.[6] This allows for the precise determination of inhibitory potency and selectivity. The choice between radiometric and fluorescence-based assays often depends on the specific kinase and available resources.

  • Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., recombinant c-KIT), a suitable substrate (e.g., a peptide substrate), and the thiazolo[5,4-c]pyridine derivative at various concentrations.

  • Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP at a concentration close to the Km for ATP.[6]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-32P]ATP.

  • Detection: Quantify the amount of 32P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

ParameterRecommended Conditions
Kinase Recombinant human c-KIT, PI3K, or other relevant kinases
Substrate Specific peptide or protein substrate for the kinase
ATP Concentration At or near the Km for the specific kinase[6]
Compound Conc. 0.1 nM to 10 µM (logarithmic dilutions)
Incubation Time 20-60 minutes
Cellular Mechanism of Action: Western Blotting for Phosphoprotein Analysis

To confirm that the observed cytotoxic effects are due to the inhibition of the target kinase within a cellular context, Western blotting is employed to analyze the phosphorylation status of the kinase and its downstream signaling proteins.[7]

Western blotting provides a semi-quantitative assessment of protein expression and phosphorylation, offering direct evidence of target engagement and downstream pathway modulation in treated cells.[8] It is a critical step in validating the mechanism of action of a kinase inhibitor.

  • Cell Lysis: Treat cancer cells expressing the target kinase (e.g., GIST-T1 cells for c-KIT) with the thiazolo[5,4-c]pyridine derivative for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-KIT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein (e.g., anti-c-KIT).

In_Vitro_Screening_Workflow cluster_0 Primary Screening cluster_1 Target Validation Compound Library Compound Library Cell Viability Assay (MTT/XTT) Cell Viability Assay (MTT/XTT) Compound Library->Cell Viability Assay (MTT/XTT) Treat Cells IC50 Determination IC50 Determination Cell Viability Assay (MTT/XTT)->IC50 Determination Analyze Data Kinase Inhibition Assay Kinase Inhibition Assay IC50 Determination->Kinase Inhibition Assay Active Compounds Western Blot (Phospho-protein) Western Blot (Phospho-protein) Kinase Inhibition Assay->Western Blot (Phospho-protein) Confirm Target Engagement Mechanism of Action Mechanism of Action Western Blot (Phospho-protein)->Mechanism of Action

Caption: In Vitro Screening Cascade for Thiazolo[5,4-c]pyridine Derivatives.

Part 2: In Vivo Evaluation

Promising candidates identified from the in vitro screening cascade are advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

Anti-Angiogenesis Assessment: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established, rapid, and cost-effective in vivo model to evaluate the pro- or anti-angiogenic potential of compounds.[9] It serves as an excellent intermediate step before moving to more complex and expensive rodent models.[10]

The highly vascularized nature of the CAM provides an ideal environment to observe the formation of new blood vessels.[9] This assay allows for the direct visualization and quantification of a compound's effect on angiogenesis, a critical process in tumor growth and metastasis.[11]

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3 days.

  • Windowing: On day 3, create a small window in the eggshell to expose the CAM.

  • Compound Application: Prepare sterile, non-toxic carriers (e.g., filter paper discs or Matrigel) containing the thiazolo[5,4-c]pyridine derivative at various concentrations. Place the carrier on the CAM.[9]

  • Incubation: Seal the window and return the eggs to the incubator for 48-72 hours.

  • Observation and Imaging: At the end of the incubation period, observe the CAM under a stereomicroscope and capture images of the blood vessels around the carrier.

  • Quantification: Analyze the images to quantify the number of blood vessel branch points, vessel length, and the area of avascularization. Compare the treated groups to a vehicle control.

Antitumor Efficacy: Human Tumor Xenograft Models

To evaluate the in vivo antitumor activity of the lead compounds, human tumor xenograft models in immunocompromised mice are utilized.[10]

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and widely accepted preclinical model for assessing the efficacy of anticancer drugs.[12] They allow for the evaluation of a compound's ability to inhibit tumor growth in a living system.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MGC-803, GIST-T1) into the flank of immunodeficient mice (e.g., nude or SCID mice).[10]

  • Tumor Growth: Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign the tumor-bearing mice to different treatment groups: vehicle control, positive control (a standard-of-care drug), and the thiazolo[5,4-c]pyridine derivative at various doses. Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

ParameterRecommended Conditions
Animal Model Nude or SCID mice, 6-8 weeks old
Cell Lines Relevant human cancer cell lines (e.g., MGC-803, GIST-T1)
Tumor Implantation Subcutaneous injection of 1-10 x 10^6 cells
Treatment Start When tumors reach 100-200 mm³
Endpoints Tumor volume, tumor weight, body weight, survival
Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for its development as a drug.[7] In vivo PK studies in rodents provide crucial data on a compound's bioavailability, half-life, and clearance.[13]

PK studies are critical for establishing a dosing regimen for efficacy studies and for predicting the compound's behavior in humans.[14] They help to correlate the observed pharmacological effects with the concentration of the drug in the body over time.

  • Animal Dosing: Administer the thiazolo[5,4-c]pyridine derivative to mice (e.g., C57BL/6 or BALB/c) via intravenous (IV) and oral (PO) routes at a specified dose.[15]

  • Blood Sampling: Collect serial blood samples from the mice at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or saphenous vein bleeding).[7]

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration

    • Tmax: Time to reach Cmax

    • AUC: Area under the plasma concentration-time curve

    • t1/2: Half-life

    • CL: Clearance

    • Vd: Volume of distribution

    • F%: Oral bioavailability (calculated by comparing AUCoral to AUCIV)

In_Vivo_Evaluation_Workflow cluster_2 Efficacy & Mechanism cluster_3 Pharmacology Lead Compounds Lead Compounds CAM Assay (Angiogenesis) CAM Assay (Angiogenesis) Lead Compounds->CAM Assay (Angiogenesis) Xenograft Model (Antitumor) Xenograft Model (Antitumor) Lead Compounds->Xenograft Model (Antitumor) Pharmacokinetic Study Pharmacokinetic Study Lead Compounds->Pharmacokinetic Study Efficacy Data Efficacy Data CAM Assay (Angiogenesis)->Efficacy Data Xenograft Model (Antitumor)->Efficacy Data Candidate Selection Candidate Selection Efficacy Data->Candidate Selection ADME Profile ADME Profile Pharmacokinetic Study->ADME Profile ADME Profile->Candidate Selection

Caption: In Vivo Evaluation Workflow for Promising Thiazolo[5,4-c]pyridine Derivatives.

References

  • Ahmed, N., Szapiel, J. A., Newitt, E. T., & Baldwin, E. T. (2015). Discovery of new acylaminopyridines as GSK-3 inhibitors by a structure guided in-depth exploration of chemical space around a pyrrolopyridinone core. Bioorganic & Medicinal Chemistry Letters, 25(9), 1856–1863. [Link]

  • Bissinger, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793. [Link]

  • Bok, K. M., & Rhee, K. J. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cimpean, A. M., et al. (2021). Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism. Metallomics, 13(9), mfab054. [Link]

  • Shin, J. W., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 247–252. [Link]

  • InnoSer. (2025). Using Mouse Data to Establish PK/PD Relationships. [Link]

  • PLOS. (n.d.). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. [Link]

  • Ashman, L. K. (2011). Cell Line Models Identify Different Sensitivity of Mutant Forms of c-KIT to Kinase Inhibitory Drugs and Predict the Response of Patients to Therapy. Molecular Cancer Therapeutics, 10(11), 2032–2033. [Link]

  • El-Ablack, F. Z., El-Zakzouk, M. A., & Zordok, W. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 29-45. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

  • Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • genOway. (n.d.). Pharmacokinetic & Biodistribution. [Link]

  • Creative Bioarray. (n.d.). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • IntechOpen. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Taylor & Francis Online. (2016). Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. [Link]

  • Ribatti, D. (2017). Utilisation of Chick Embryo Chorioallantoic Membrane as a Model Platform for Imaging-Navigated Biomedical Research. International Journal of Molecular Sciences, 18(5), 927. [Link]

  • ResearchGate. (n.d.). c-Kit inhibitors classification based on their targets, chemical and.... [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Chick Chorioallantois Membrane (CAM) Assay as an In Vivo Model to Study the Anti-angiogenesis and Anti-inflammatory. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2,4-Dibromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2,4-Dibromothiazolo[5,4-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, with this specific substrate. The unique electronic and structural features of this N,S-containing heterocyclic core present distinct challenges not always encountered with simpler aryl halides. This guide provides in-depth troubleshooting advice and foundational knowledge to empower you to optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of 2,4-Dibromothiazolo[5,4-c]pyridine in a direct question-and-answer format.

Q1: My reaction has stalled with a low yield (<20%), and I've recovered a significant amount of the 2,4-Dibromothiazolo[5,4-c]pyridine starting material. What is the most likely cause?

A1: This classic symptom points toward issues with catalyst activity or initiation of the catalytic cycle. The primary culprits for this substrate are:

  • Catalyst Inhibition/Poisoning: The thiazolo[5,4-c]pyridine core contains both a pyridine nitrogen and a thiazole sulfur. These Lewis basic heteroatoms can coordinate strongly to the palladium center, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle.[1][2] This is a very common issue with nitrogen-rich heterocycles.[3][4]

  • Inefficient Oxidative Addition: While the electron-deficient nature of the heterocyclic ring system should facilitate the oxidative addition step, an inappropriate choice of ligand can hinder this process.[5] The active Pd(0) species must be sufficiently electron-rich and sterically accessible.

  • Poor Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle never begins in earnest.

Troubleshooting Steps:

  • Switch to a Specialized Ligand: Standard ligands like PPh₃ are often inadequate. Move to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos . These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is less susceptible to inhibition and more effective at oxidative addition with challenging substrates.[6]

  • Use a Pre-formed Pd(0) Catalyst: To eliminate issues with pre-catalyst activation, consider using a stable Pd(0) source like Pd₂(dba)₃ in combination with an appropriate ligand.

  • Increase Catalyst Loading: As a diagnostic tool, try increasing the catalyst loading (e.g., from 2 mol% to 5 mol%). If the yield improves significantly, it strongly suggests a catalyst deactivation issue.

Q2: My reaction is messy. I see my desired product, but also significant amounts of a debrominated starting material and a homocoupled product from my boronic acid (Ar-Ar). What is causing these side reactions?

A2: This indicates that the desired cross-coupling pathway is competing with unproductive side reactions.

  • Dehalogenation (Protodebromination): The formation of a mono- or non-brominated thiazolopyridine is a known side reaction.[7] It can occur after oxidative addition, where the Ar-Pd(II)-Br intermediate reacts with a proton source (like trace water or an alcohol solvent) instead of the boronic acid.

  • Homocoupling (Glaser-type reaction): The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen and can be exacerbated by certain bases or high temperatures.[8][9]

  • Protodeboronation: The boronic acid can react with a proton source to revert to the corresponding arene, effectively removing it from the reaction mixture. This is a common issue, especially with electron-deficient arylboronic acids or under harsh basic conditions.[1][10][11]

Troubleshooting Steps:

  • Ensure Rigorously Anaerobic Conditions: Oxygen is a major contributor to boronic acid homocoupling.[9] Degas your solvent thoroughly (e.g., by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction.[12]

  • Re-evaluate Your Base/Solvent System: A very strong base can sometimes accelerate side reactions. If using NaOH or an alkoxide, consider switching to a milder base like K₂CO₃, K₃PO₄, or Cs₂CO₃ . The choice of base is critical for activating the boronic acid for transmetalation without causing degradation.[13][14]

  • Check Boronic Acid Quality: Boronic acids can degrade upon storage and may exist in equilibrium with their trimeric anhydride form (boroxines).[10] Poor quality or impure boronic acid is a frequent cause of low yields and side reactions.[15] Use freshly purchased, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).

Q3: I am trying to perform a selective mono-coupling. How can I control the reaction to favor substitution at one bromine over the other?

A3: The two bromine atoms on the 2,4-Dibromothiazolo[5,4-c]pyridine scaffold are electronically distinct, which allows for selective functionalization. The C4-Br is on a pyridine-like position, while the C2-Br is on a thiazole ring. In many polyhalogenated heteroaromatic systems, the rate of oxidative addition is influenced by both electronic effects and the ability of the palladium catalyst to coordinate.

While specific experimental data for this exact molecule is sparse, general principles of heteroaromatic chemistry suggest the C4 position is more electron-deficient and thus likely the more reactive site for oxidative addition.

Strategies for Selective Mono-arylation:

  • Control Stoichiometry: Use a slight deficiency of the boronic acid (e.g., 0.95 equivalents relative to the dibromide). This ensures the reaction stops after the first, more rapid coupling.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 60-80 °C instead of 110 °C) can often enhance the kinetic selectivity between the two positions.

  • Choose a Bulky Ligand: A sterically hindered ligand can sometimes show a preference for the more accessible C-Br bond, which may also favor selectivity.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: Why is this specific substrate so challenging for Suzuki coupling?

The difficulty arises from a combination of factors inherent to the 2,4-Dibromothiazolo[5,4-c]pyridine structure:

  • Lewis Basic Heteroatoms: As mentioned in Q1, the pyridine nitrogen and thiazole moiety can chelate or coordinate with the palladium catalyst, leading to deactivation.[1]

  • Electron Deficiency: The overall electron-deficient nature of the ring system can slow down the transmetalation step of the catalytic cycle, even though it may speed up oxidative addition.[16]

  • Potential for Side Reactions: The system is prone to competitive side reactions like dehalogenation and protodeboronation, which reduce the yield of the desired product.[1][7]

FAQ 2: What is the fundamental role of the base in the Suzuki reaction?

The base is not merely a spectator or acid scavenger. Its primary role is to activate the boronic acid to facilitate the crucial transmetalation step.[13] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate species (e.g., R-B(OH)₃⁻).[14] This negatively charged borate complex transfers its organic group to the palladium center much more readily than the neutral boronic acid. The choice and amount of base can therefore directly control the rate and selectivity of the reaction.[14]

FAQ 3: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)?

Both have advantages and disadvantages:

  • Boronic Acids: Generally more reactive and have a higher atom economy.[5] However, they are less stable, prone to decomposition (protodeboronation), and can form boroxines upon drying, leading to inconsistent reactivity.[5][10]

  • Boronate Esters (e.g., Bpin): Significantly more stable, easier to purify, and less prone to side reactions like homocoupling. They are often the reagent of choice for complex molecule synthesis where reproducibility is key. The trade-off is that they can be less reactive than the corresponding acids, sometimes requiring more forcing conditions (stronger base, higher temperature).

For a challenging substrate like this, starting with a high-purity boronate ester is often a reliable strategy to eliminate variables related to reagent stability.

Section 3: Data & Optimization Guides

Table 1: Guide to Palladium Catalysts & Ligands for Heterocyclic Coupling
Catalyst/Ligand SystemTypeKey AdvantagesBest For...
Pd(PPh₃)₄ Pd(0) with Phosphine LigandCommercially available, widely used for simple substrates.Initial screening, simple aryl bromides. Often fails with complex heterocycles.
PdCl₂(dppf) Pd(II) with Ferrocene LigandGood general-purpose catalyst, stable.A good second choice after Pd(PPh₃)₄ fails. Effective for many heteroaryl bromides.[17]
Pd₂(dba)₃ + XPhos/SPhos Pd(0) with Buchwald LigandHighly active, bulky, and electron-rich. Promotes fast oxidative addition and resists catalyst inhibition.[6]Highly recommended for this substrate. Excellent for electron-deficient and N-containing heterocycles.
PEPPSI™-IPr Pd(II) with NHC LigandVery stable pre-catalyst, often effective for aryl chlorides and sterically hindered substrates.An alternative advanced catalyst system to try if phosphine ligands are unsuccessful.
Table 2: Selecting the Right Base and Solvent
BaseStrengthCommon SolventsComments
Na₂CO₃ / K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂O, DMEStandard, inexpensive, and effective for many couplings. A good starting point.[8] Requires water for solubility.
K₃PO₄ StrongToluene, Dioxane, THFA very effective base that often gives higher yields than carbonates. Can be used in anhydrous or aqueous conditions.
Cs₂CO₃ StrongDioxane, DMF, TolueneHighly effective but more expensive. Its high solubility in organic solvents can be advantageous.
KF MildDioxane, THFUsed for base-sensitive substrates. Activates the boronic acid without harsh pH.[13][16]

Note on Solvents: Solvents do more than just dissolve reagents; they can stabilize catalytic intermediates and influence reaction rates and selectivity.[9][18] A mixture of an aprotic polar solvent like 1,4-Dioxane or DME with a small amount of water is a robust starting point for this system.[12]

Section 4: Visualized Workflows & Mechanisms

The Suzuki Catalytic Cycle & Key Failure Points

The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle, with specific annotations highlighting the potential pitfalls when using 2,4-Dibromothiazolo[5,4-c]pyridine.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex Ar-Pd(II)L_n-X (Oxidative Addition Adduct) Pd0->OA_Complex Oxidative Addition (Ar-X) Deactivated_Pd Deactivated Catalyst (Pd-N/S Complex) Pd0->Deactivated_Pd Catalyst Poisoning (Coordination to N or S) Trans_Complex Ar-Pd(II)L_n-Ar' OA_Complex->Trans_Complex Transmetalation (Ar'-B(OH)2 + Base) OA_Complex->Deactivated_Pd Inhibition Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Trans_Complex->Product caption Fig 1. Suzuki Cycle with Heterocycle Pitfalls.

Caption: Fig 1. Suzuki Cycle with Heterocycle Pitfalls.

Troubleshooting Workflow for Low Yield Reactions

Use this decision tree to systematically diagnose and solve issues with your reaction.

Troubleshooting_Workflow start Start: Low Yield (<50%) check_reagents 1. Verify Reagent Quality - Fresh, high-purity boronic acid? - Anhydrous solvent? - Active catalyst? start->check_reagents check_conditions 2. Confirm Reaction Conditions - Fully anaerobic (degassed)? - Correct temperature? - Sufficient reaction time? check_reagents->check_conditions Reagents OK change_ligand 3. Optimize Catalyst System - Switch to bulky, e--rich ligand (e.g., XPhos, SPhos) - Use Pd(0) source (e.g., Pd2(dba)3) check_conditions->change_ligand Conditions OK change_base 4. Screen Bases & Solvents - Try K3PO4 or Cs2CO3 - Vary solvent system (e.g., Dioxane, Toluene, DME) change_ligand->change_base Still Low Yield success Success: Improved Yield change_base->success Optimization Complete

Sources

Technical Support Center: Functionalization of 2,4-Dibromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 2,4-Dibromothiazolo[5,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthetic transformations, ensuring the integrity and success of your experimental outcomes.

Introduction to the Reactivity of 2,4-Dibromothiazolo[5,4-c]pyridine

The 2,4-Dibromothiazolo[5,4-c]pyridine core is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. The presence of two bromine atoms at positions C2 and C4 offers opportunities for sequential and selective functionalization, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Understanding the inherent properties of this scaffold is paramount to predicting and mitigating potential side reactions.

The pyridine ring's electron-withdrawing nature, compounded by the fused thiazole moiety, renders the C-Br bonds susceptible to oxidative addition by a palladium catalyst. Generally, the C4 position is more electron-deficient than the C2 position, leading to a higher reactivity at C4 in palladium-catalyzed cross-coupling reactions.[1][2] This differential reactivity is a key handle for achieving selective mono-functionalization.

Troubleshooting Guide

This section addresses specific issues that may arise during the functionalization of 2,4-Dibromothiazolo[5,4-c]pyridine, providing explanations for their causes and actionable protocols for their resolution.

Issue 1: Poor or No Conversion of Starting Material

Question: I am attempting a Suzuki-Miyaura coupling at the C4 position of 2,4-Dibromothiazolo[5,4-c]pyridine, but I am observing very low conversion to the desired product. What could be the issue?

Answer:

Low conversion in Suzuki-Miyaura couplings involving heteroaromatic substrates can stem from several factors, with catalyst deactivation being a primary concern.

  • Catalyst Poisoning: The sulfur atom in the thiazole ring can act as a poison to the palladium catalyst by strongly coordinating to the metal center and inhibiting its catalytic activity.[3][4][5][6] This is a common issue with sulfur-containing heterocycles.

  • Inadequate Base: The choice and strength of the base are critical for the activation of the boronic acid via the formation of a boronate species, which is necessary for efficient transmetalation.[7][8] An inappropriate base may not be effective in this activation step.

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For electron-deficient substrates like 2,4-Dibromothiazolo[5,4-c]pyridine, electron-rich and sterically hindered phosphine ligands are often required.

Troubleshooting Protocol:

  • Ligand and Catalyst Screening:

    • Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which have shown efficacy in couplings with challenging heteroaromatic halides.[9]

    • Consider using pre-formed palladium catalysts which can be more reliable than generating the active catalyst in situ.[10]

  • Base Optimization:

    • Screen a variety of bases. While weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are commonly used, stronger bases like phosphates (e.g., K₃PO₄) or hydroxides might be necessary for this substrate.[11] The use of aqueous base solutions is often beneficial.

  • Solvent and Temperature:

    • Ensure the use of anhydrous and degassed solvents (e.g., dioxane, toluene, or DMF) to prevent side reactions.

    • Gradually increase the reaction temperature, as some cross-couplings of electron-deficient halides require more thermal energy.

Issue 2: Formation of a Mono-debrominated Side Product

Question: During my cross-coupling reaction, I am observing a significant amount of a byproduct that corresponds to the mass of a mono-bromothiazolo[5,4-c]pyridine. What is causing this hydrodehalogenation?

Answer:

The formation of a mono-debrominated product is a classic side reaction known as hydrodehalogenation, where a bromine atom is replaced by a hydrogen atom.[12][13][14]

  • Mechanism: This side reaction is often palladium-catalyzed and can occur via several pathways. One common mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by a reaction with a hydride source. The hydride can originate from the solvent (e.g., alcohols), the base, or even trace amounts of water.[12]

  • Substrate Reactivity: The electron-deficient nature of the thiazolo[5,4-c]pyridine ring can make the C-Br bond more susceptible to this reduction.

Mitigation Strategies:

  • Choice of Solvent and Base:

    • Avoid alcohol-based solvents if hydrodehalogenation is a significant issue. Aprotic solvents like dioxane or toluene are preferable.

    • Use a non-hydridic base. For instance, if using a boronic acid, a base like K₃PO₄ is a good choice.

  • Reaction Conditions:

    • Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired cross-coupling.

    • Ensure strictly anhydrous and anaerobic conditions to minimize potential hydride sources.

Issue 3: Homo-coupling of the Boronic Acid

Question: My reaction mixture shows a significant amount of a biaryl byproduct derived from the homo-coupling of my boronic acid reagent. How can I prevent this?

Answer:

The homo-coupling of boronic acids to form symmetrical biaryls is a well-documented side reaction in Suzuki-Miyaura couplings.[9][15][16]

  • Oxygen-Mediated Pathway: The presence of molecular oxygen can promote the homo-coupling of boronic acids, often catalyzed by the palladium(II) species in the reaction mixture.[16]

  • Palladium(II) Stoichiometric Reaction: The reaction can also proceed via a stoichiometric reaction between the Pd(II) catalyst and the boronic acid.[15]

Preventative Measures:

  • Strictly Anaerobic Conditions:

    • Thoroughly degas all solvents and reagents before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

    • Maintain a positive pressure of an inert gas throughout the reaction setup.

  • Catalyst Choice:

    • Using a Pd(0) source directly, or a pre-catalyst that readily generates the active Pd(0) species, can sometimes minimize the amount of Pd(II) available for the homo-coupling pathway.[15]

Frequently Asked Questions (FAQs)

Q1: Which bromine atom on 2,4-Dibromothiazolo[5,4-c]pyridine is more reactive?

A1: The bromine at the C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions. This is analogous to the reactivity of dihalopyrimidines, where the C4 position is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst compared to the C2 position.[1][2] This differential reactivity allows for selective mono-functionalization at the C4 position under carefully controlled conditions.

Q2: I am performing a Buchwald-Hartwig amination and observing low yields. What are the key parameters to optimize?

A2: For a successful Buchwald-Hartwig amination on this electron-deficient, sulfur-containing heterocycle, consider the following:

  • Ligand Selection: Bulky, electron-rich biaryl phosphine ligands are crucial. Ligands like XPhos, SPhos, or BrettPhos are often effective for coupling with heteroaryl chlorides and bromides.[17]

  • Base Choice: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[10][17] The choice of cation (Na⁺, Li⁺) can also influence the reaction outcome.

  • Catalyst Poisoning: As with Suzuki couplings, the thiazole sulfur can poison the palladium catalyst. Using a higher catalyst loading or a more robust catalyst system might be necessary.[4][6]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.[10]

Q3: Can the thiazole ring open or degrade under my reaction conditions?

A3: While the thiazole ring is generally robust, it can be susceptible to degradation under certain conditions. For instance, some substituted thiazoles can undergo photo-degradation via cycloaddition with singlet oxygen.[18] Although these specific conditions are not typical for cross-coupling reactions, the use of strong bases and high temperatures could potentially lead to unforeseen degradation pathways. If you observe unidentifiable byproducts, it is worth considering the stability of the core ring structure under your specific reaction conditions. Careful monitoring of the reaction by TLC or LC-MS can help identify any degradation products.

Data and Protocols

Table 1: Recommended Starting Conditions for Selective C4 Functionalization
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Dioxane/H₂O80-100
Buchwald-Hartwig Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene90-110

Note: These are starting points and may require further optimization for specific substrates.

Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at C4
  • To an oven-dried reaction vessel, add 2,4-Dibromothiazolo[5,4-c]pyridine (1.0 equiv), the desired boronic acid (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Diagrams

Suzuki_Miyaura_Side_Reactions cluster_main Desired Suzuki-Miyaura Pathway cluster_side Common Side Reactions Aryl_Halide 2,4-Dibromothiazolo[5,4-c]pyridine Pd_Cycle Pd(0) Catalytic Cycle Aryl_Halide->Pd_Cycle Hydrodehalogenation Hydrodehalogenation Aryl_Halide->Hydrodehalogenation Boronic_Acid R-B(OH)₂ Boronic_Acid->Pd_Cycle Homocoupling Boronic Acid Homocoupling Boronic_Acid->Homocoupling Product Mono-functionalized Product Pd_Cycle->Product Catalyst_Poisoning Catalyst Poisoning (by Thiazole-S) Pd_Cycle->Catalyst_Poisoning

Caption: Potential reaction pathways in Suzuki-Miyaura coupling.

Troubleshooting_Flowchart Start Low Yield or Complex Mixture Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Conversion Issue: Catalyst Inactivity Check_Conversion->No_Conversion No SM_Consumed Issue: Side Product Formation Check_Conversion->SM_Consumed Yes Sol_1 Optimize Catalyst/Ligand - Use bulky, electron-rich ligands - Increase catalyst loading No_Conversion->Sol_1 Sol_2 Optimize Base/Solvent - Screen stronger bases - Ensure anhydrous/degassed conditions No_Conversion->Sol_2 Identify_Byproduct Identify Major Byproduct(s) via MS/NMR SM_Consumed->Identify_Byproduct Is_Hydrodehalogenation Hydrodehalogenation? Identify_Byproduct->Is_Hydrodehalogenation Is_Homocoupling Homocoupling? Is_Hydrodehalogenation->Is_Homocoupling No Sol_Hydro - Use aprotic solvent - Lower temperature - Ensure anaerobic conditions Is_Hydrodehalogenation->Sol_Hydro Yes Other_Byproducts Other Byproducts? Is_Homocoupling->Other_Byproducts No Sol_Homo - Rigorous degassing - Use Pd(0) source Is_Homocoupling->Sol_Homo Yes Sol_Other - Check substrate stability - Consider alternative reaction pathways Other_Byproducts->Sol_Other Yes

Caption: Troubleshooting flowchart for functionalization reactions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Zhang, D., & Genchel, V. (2021). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 143(32), 12684–12692.
  • Wang, D., et al. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 78(15), 7426–7433.
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Vasu, D., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2314–2322.
  • ResearchGate. (2025, August 10). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. Retrieved from [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Retrieved from [Link]

  • Esaki, H., et al. (2007). Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. 3. Selective Removal of Halogen from Functionalized Aryl Ketones. 4. Aryl Halide-Promoted Reduction of Benzyl Alcohols to Alkanes. The Journal of Organic Chemistry, 72(6), 2143–2150.
  • Gramage-Doria, R., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 22(43), 15267-15276.
  • Gsiorowski, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33765–33777.
  • Dreher, S. D., et al. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 12(4), 691–695.
  • Lee, C. F., et al. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(01), 1-6.
  • Sajiki, H., & Kume, A. (2011). Catalytic Hydrodehalogenation Reactions.
  • ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 869–881.
  • ResearchGate. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. Retrieved from [Link]

  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 369-383.
  • Beilstein Archives. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 130(49), 16494–16495.
  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

  • Marion, N., et al. (2006). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 71(10), 3816–3821.
  • Woon, E. C., et al. (2018). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Chemical Biology, 13(7), 1736–1744.
  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Woon, E. C., et al. (2011). Discovery of halopyridines as quiescent affinity labels: inactivation of dimethylarginine dimethylaminohydrolase. Journal of the American Chemical Society, 133(8), 2418–2421.

Sources

Navigating the Purification Maze: A Technical Support Guide for Polar Thiazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Welcome to our dedicated technical support center, crafted by Senior Application Scientists to empower researchers, scientists, and drug development professionals in overcoming the nuanced purification challenges associated with polar thiazolopyridine derivatives. This guide is structured to provide actionable, in-depth solutions to common and complex purification issues, moving beyond generic protocols to explain the "why" behind the "how."

The thiazolopyridine scaffold, a fusion of thiazole and pyridine rings, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, the introduction of polar functional groups, such as amines and hydroxyls, while often enhancing biological activity and solubility, presents significant hurdles during purification.[2] This guide will serve as your comprehensive resource for troubleshooting these challenges and developing robust, efficient purification strategies.

Troubleshooting Guide: Real-World Problems, Expert Solutions

This section addresses specific experimental issues in a practical question-and-answer format, providing detailed causality and step-by-step guidance.

Chromatography Conundrums

Q1: My polar thiazolopyridine derivative shows poor retention and peak shape (tailing) on a standard C18 reverse-phase column. What's happening and how can I fix it?

A1: This is a classic challenge with polar basic compounds. The poor retention is due to the high polarity of your molecule, leading to weak hydrophobic interactions with the C18 stationary phase. The peak tailing is often a result of secondary interactions between the basic pyridine nitrogen and acidic residual silanol groups on the silica surface of the column.[3] At a mobile phase pH above the pKa of the silanols (around 3.5-4.5), these groups become deprotonated and can interact ionically with your protonated basic analyte, causing the tailing.[4]

Here’s a systematic approach to address this:

  • Mobile Phase pH Modification: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the residual silanols, minimizing the unwanted ionic interactions and improving peak shape. However, be mindful of the acid stability of your compound.

  • "AQ" or Polar-Embedded Stationary Phases: Consider using a C18 column specifically designed for aqueous mobile phases ("AQ" type) or one with a polar-embedded group. These columns are more resistant to "phase collapse" in highly aqueous conditions and offer alternative interactions that can improve the retention of polar analytes.[5]

  • Alternative Chromatographic Modes: If reverse-phase still proves inadequate, it's time to explore other techniques like HILIC or Mixed-Mode Chromatography.

Q2: I'm considering Hydrophilic Interaction Liquid Chromatography (HILIC). What are the key parameters to optimize for my polar thiazolopyridine derivative?

A2: HILIC is an excellent choice for highly polar compounds that are poorly retained in reverse-phase chromatography.[6][7] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of aqueous buffer. The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.

Key Optimization Parameters for HILIC:

ParameterEffect on RetentionTypical Starting Conditions
Water Content Increasing water content decreases retention.Start with a high percentage of organic solvent (e.g., 95% acetonitrile) and run a gradient to a higher aqueous content.
Buffer Concentration Increasing buffer concentration generally decreases retention due to competition for interaction sites.10-20 mM ammonium formate or acetate is a good starting point.
Mobile Phase pH Affects the ionization state of the analyte and the stationary phase, influencing retention.Explore a pH range around the pKa of your compound.

Protocol 1: HILIC Method Development for a Polar Thiazolopyridine

  • Column Selection: Start with a silica or amide-based HILIC column.

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate (pH adjusted to 3.5 with formic acid).

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate (pH adjusted to 3.5 with formic acid).

  • Gradient Elution:

    • 0-1 min: 100% A

    • 1-10 min: Gradient from 100% A to 100% B

    • 10-12 min: Hold at 100% B

    • 12-13 min: Return to 100% A

    • 13-15 min: Re-equilibration at 100% A

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to achieve optimal separation.

Q3: My thiazolopyridine derivative has both acidic and basic functionalities (zwitterionic). How can I effectively purify it?

A3: Zwitterionic compounds are notoriously difficult to purify using single-mode chromatography due to their complex retention behavior. Mixed-mode chromatography is the ideal solution here.[8][9] These columns possess both reverse-phase and ion-exchange functionalities, allowing for tunable selectivity.[10]

Choosing a Mixed-Mode Column:

  • For a zwitterion with a basic pyridine and an acidic group, a mixed-mode column with both cation-exchange and anion-exchange properties, along with a hydrophobic ligand, would be most effective.

Method Development Strategy:

  • Start with a mobile phase containing an organic solvent (acetonitrile or methanol) and a buffer.

  • Systematically vary the pH and ionic strength of the buffer to modulate the retention. At a pH where your compound is zwitterionic, you can leverage both ion-exchange and hydrophobic interactions for separation.

Q4: I'm interested in Supercritical Fluid Chromatography (SFC) for its green credentials and speed. Is it suitable for polar thiazolopyridines?

A4: Absolutely. SFC is a powerful technique for the purification of polar compounds, including polar basic pharmaceuticals.[11][12] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent (modifier) like methanol. For basic compounds like thiazolopyridines, adding a small amount of a basic additive to the modifier can significantly improve peak shape and recovery.

Protocol 2: SFC Purification of a Polar Basic Thiazolopyridine Derivative

  • Column: A stationary phase with polar characteristics, such as ethylpyridine or silica, is often a good choice.

  • Mobile Phase:

    • CO2 (supercritical)

    • Modifier: Methanol with 0.1-0.2% diethylamine or ammonium hydroxide.

  • Gradient: Start with a low percentage of modifier (e.g., 5%) and increase to a higher percentage (e.g., 40-50%) over the course of the run.

  • Backpressure and Temperature: Typical conditions are 100-150 bar backpressure and a column temperature of 35-40 °C.

Workflow for SFC Method Development

SFC_Method_Development Start Crude Polar Thiazolopyridine Screen_Columns Screen Stationary Phases (e.g., Silica, Ethylpyridine) Start->Screen_Columns Optimize_Modifier Optimize Modifier (Methanol, Ethanol) Screen_Columns->Optimize_Modifier Optimize_Additive Optimize Additive (DEA, NH4OH) Optimize_Modifier->Optimize_Additive Optimize_Gradient Optimize Gradient Profile Optimize_Additive->Optimize_Gradient Scale_Up Scale-up to Preparative SFC Optimize_Gradient->Scale_Up Pure_Compound Isolated Pure Compound Scale_Up->Pure_Compound Purification_Strategy Start Start with Crude Polar Thiazolopyridine TLC_Analysis TLC Analysis (Normal & Reverse Phase) Start->TLC_Analysis Is_Separation_Good_NP Good Separation on Normal Phase? TLC_Analysis->Is_Separation_Good_NP Is_Separation_Good_RP Good Separation on Reverse Phase? Is_Separation_Good_NP->Is_Separation_Good_RP No Normal_Phase Normal Phase Chromatography (with basic modifier) Is_Separation_Good_NP->Normal_Phase Yes Reverse_Phase Reverse Phase Chromatography (low pH, AQ column) Is_Separation_Good_RP->Reverse_Phase Yes Is_Zwitterionic Is the compound zwitterionic? Is_Separation_Good_RP->Is_Zwitterionic No HILIC HILIC SFC SFC HILIC->SFC Consider as alternative Mixed_Mode Mixed-Mode Chromatography Is_Zwitterionic->HILIC No Is_Zwitterionic->Mixed_Mode Yes

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of 2,4-Dibromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst and ligand loading in cross-coupling reactions involving 2,4-Dibromothiazolo[5,4-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of functionalizing this electron-deficient, dihalogenated system.

The thiazolo[5,4-c]pyridine core is a significant pharmacophore, and its selective functionalization is crucial for the synthesis of novel therapeutic agents. However, the presence of two bromine atoms at the C2 and C4 positions, coupled with the coordinating potential of the nitrogen atoms, presents unique challenges in achieving high yields and regioselectivity. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cross-coupling of 2,4-Dibromothiazolo[5,4-c]pyridine. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Low or nonexistent yield is a frequent starting point in the optimization of cross-coupling reactions with complex heterocyclic substrates.

Potential Causes & Solutions:

  • Catalyst Deactivation/Poisoning: The pyridine and thiazole nitrogen atoms in the substrate can act as Lewis bases and coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][4][5] These ligands can sterically shield the metal center from coordination with the substrate's nitrogen atoms.

  • Inactive Catalyst Species: The active catalytic species in many cross-coupling reactions is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.

    • Solution: Consider using a more robust and air-stable precatalyst, such as a palladacycle or a pre-formed Pd(0) complex like Pd(PPh₃)₄. Ensure rigorous degassing of all solvents and reagents to prevent oxidation of the active catalyst.[3]

  • Slow Oxidative Addition: The C-Br bonds in 2,4-Dibromothiazolo[5,4-c]pyridine are on an electron-deficient ring system, which can facilitate oxidative addition. However, improper ligand choice can hinder this crucial first step in the catalytic cycle.

    • Solution: Screen a variety of electron-rich and sterically demanding ligands that are known to promote oxidative addition with aryl bromides.

Problem 2: Poor Regioselectivity (Mixture of C2 and C4 Monosubstituted Products)

Achieving selective monosubstitution on a dihalogenated heterocycle is a common challenge. For dihalopyridines and related systems, the reactivity of the halogen positions is influenced by electronic and steric factors.[6][7]

Potential Causes & Solutions:

  • Similar Reactivity of C2-Br and C4-Br: The electronic effects of the pyridine and thiazole rings may result in comparable reactivity of the two bromine atoms under standard conditions.

    • Solution: Fine-tuning the reaction conditions can often favor one position over the other. Lowering the reaction temperature may enhance selectivity. The choice of ligand can also dramatically influence the regioselectivity. For some dihalopyrimidines, bulky NHC ligands have been shown to favor reaction at the position further from a nitrogen atom.[8]

  • Double Coupling: The desired monosubstituted product can undergo a second coupling reaction.

    • Solution: Use a stoichiometric amount of the coupling partner (typically 1.0-1.2 equivalents). A slow addition of the coupling partner can also help to minimize the formation of the disubstituted product.

Problem 3: Formation of Side Products

Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.

Potential Causes & Solutions:

  • Homocoupling of the Coupling Partner: This is particularly common in Suzuki reactions with boronic acids and Sonogashira reactions with terminal alkynes.[9]

    • Solution: Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen). For Sonogashira couplings, minimizing the amount of copper co-catalyst can reduce alkyne homocoupling.

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom.

    • Solution: This can be dependent on the ligand and the presence of trace water. Screening different ligands and using anhydrous conditions can mitigate this side reaction.

  • Protodeborylation (in Suzuki reactions): Cleavage of the C-B bond in the boronic acid.

    • Solution: Use anhydrous conditions and a non-aqueous base if possible. Minimize reaction time and temperature.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a Suzuki-Miyaura coupling with 2,4-Dibromothiazolo[5,4-c]pyridine?

A1: A good starting point would be to use a palladium source like Pd(OAc)₂ or a pre-catalyst such as Pd(dppf)Cl₂ (2-5 mol%), a phosphine ligand like SPhos or XPhos (in a 1:1.5 to 1:2 Pd:ligand ratio), and a base like K₂CO₃ or K₃PO₄ (2-3 equivalents). A common solvent system is a mixture of an organic solvent like dioxane or toluene with water. The reaction is typically heated to 80-110 °C under an inert atmosphere. Given the di-bromo nature of the substrate, starting with 1.1 equivalents of the boronic acid is recommended for monosubstitution.

Q2: How do I choose the right ligand for my cross-coupling reaction?

A2: Ligand selection is critical for success. For electron-deficient N-heterocycles like 2,4-Dibromothiazolo[5,4-c]pyridine, bulky and electron-donating ligands are generally preferred.[5]

  • Buchwald Biarylphosphine Ligands (e.g., XPhos, SPhos): These are excellent for Suzuki, Sonogashira, and Buchwald-Hartwig aminations, as they promote the formation of the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be very effective in stabilizing the palladium catalyst, especially in challenging couplings.[4]

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): This is a robust and versatile ligand, often used in Suzuki couplings of heteroaryl halides.[10]

Q3: What is the recommended catalyst loading and how can I optimize it?

A3: A typical starting catalyst loading is 1-5 mol% of the palladium source. To optimize, you can perform a screen where you vary the catalyst loading (e.g., 0.5%, 1%, 2%, 5%). If the reaction proceeds well at a higher loading, you can incrementally decrease it to find the lowest effective concentration. Conversely, if the reaction is sluggish, a higher loading may be necessary. Keep in mind that for industrial applications, minimizing catalyst loading is a key objective.

Q4: For a Sonogashira coupling, is a copper co-catalyst always necessary?

A4: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions have been developed and are often preferred to avoid issues with alkyne homocoupling and the need for strictly anaerobic conditions.[11] For copper-free Sonogashira couplings, a palladium catalyst with a bulky, electron-rich phosphine ligand is typically used in the presence of a suitable base.

Q5: What are the best practices for setting up a cross-coupling reaction with this substrate?

A5:

  • Inert Atmosphere: Rigorously exclude oxygen by using Schlenk techniques or a glovebox.

  • Dry Solvents: Use anhydrous solvents to prevent side reactions like protodeborylation.

  • Degassing: Degas all solvents and liquid reagents by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.

  • Order of Addition: It is often beneficial to add the palladium source and ligand to the solvent first, followed by the base, the 2,4-Dibromothiazolo[5,4-c]pyridine, and finally the coupling partner.

Data Presentation

Table 1: Recommended Starting Conditions for Different Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)100
Sonogashira PdCl₂(PPh₃)₂ (2)PPh₃ (4)Et₃N (3)THF60
Buchwald-Hartwig Pd₂(dba)₃ (1)XPhos (3)NaOtBu (1.5)Toluene90

Note: These are suggested starting points and will likely require optimization for specific coupling partners.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Screening Reaction:
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,4-Dibromothiazolo[5,4-c]pyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) in the degassed solvent (e.g., dioxane).

  • Add the catalyst solution to the reaction vial containing the solids.

  • If required, add degassed water.

  • Seal the vial under an inert atmosphere (argon or nitrogen).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Visualizations

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Degas_Solvents Rigorously degas all solvents and reagents. Use a fresh, reliable catalyst source. Check_Catalyst->Degas_Solvents No Screen_Ligands Screen bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs). Check_Catalyst->Screen_Ligands Yes Vary_Conditions Systematically vary base, solvent, and temperature. Screen_Ligands->Vary_Conditions Analyze_Side_Products Identify side products (e.g., homocoupling, hydrodehalogenation) to diagnose the problem. Vary_Conditions->Analyze_Side_Products

Sources

Improving regioselectivity in substitution reactions of "2,4-Dibromothiazolo[5,4-c]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dibromothiazolo[5,4-c]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of achieving regioselectivity in substitution reactions with this versatile heterocyclic scaffold.

Introduction: The Challenge of Regioselectivity

The 2,4-Dibromothiazolo[5,4-c]pyridine core is a valuable building block in medicinal chemistry. However, the presence of two reactive bromine atoms at the C2 and C4 positions presents a significant challenge in achieving selective substitution. The electronic properties of the fused thiazole and pyridine rings create a nuanced reactivity profile that can lead to mixtures of isomers, complicating synthesis and purification. This guide will equip you with the knowledge to control these reactions and obtain your desired products with high selectivity.

Frequently Asked Questions (FAQs)

Q1: Which position, C2 or C4, is generally more reactive towards nucleophilic aromatic substitution (SNAr)?

A1: Based on the general principles of reactivity in related heterocyclic systems, the C4 position is predicted to be more susceptible to nucleophilic aromatic substitution . The electron-withdrawing effect of the pyridine nitrogen atom has a more pronounced influence on the C4 position, making it more electron-deficient and thus more electrophilic. This is analogous to the observed regioselectivity in other pyridine-containing fused systems where substitution occurs preferentially at the position para to the nitrogen.[1]

Q2: I am observing a mixture of 2-substituted and 4-substituted products in my SNAr reaction. What are the key factors influencing this lack of selectivity?

A2: Several factors can contribute to poor regioselectivity:

  • Reaction Temperature: Higher temperatures often lead to a loss of selectivity as they can provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position.

  • Nature of the Nucleophile: "Hard" nucleophiles (e.g., small, highly charged nucleophiles like ammonia or primary amines) may exhibit lower selectivity, while "soft," more polarizable nucleophiles might show a greater preference for one position over the other.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of both the substrate and the nucleophile, thereby affecting the regiochemical outcome.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of di-substituted products or isomerization.

Q3: How can I selectively introduce a substituent at the C2 position?

A3: Selective substitution at the C2 position is more challenging due to its lower intrinsic reactivity in SNAr reactions. However, it can be achieved through several strategies:

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki or Stille couplings can exhibit different regioselectivities compared to SNAr. The choice of catalyst, ligands, and reaction conditions can be tuned to favor coupling at the C2 position. Studies on related dibrominated heterocyclic systems have shown that the reactivity of bromine atoms in cross-coupling reactions can be highly dependent on the specific catalytic system employed.[2]

  • Directed Metalation: Using a directing group on the thiazole ring could potentially facilitate metalation at the C2 position, followed by quenching with an electrophile. This approach has been successfully used for the selective functionalization of pyridines.[3][4]

Troubleshooting Guide: Improving Regioselectivity

This section provides a structured approach to troubleshoot and optimize your substitution reactions for improved regioselectivity.

Problem 1: Predominant formation of the undesired C2-substituted isomer in an SNAr reaction.
  • Plausible Cause: The reaction conditions are too harsh, or the chosen nucleophile has an inherent preference for the C2 position.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Start by significantly reducing the reaction temperature. A stepwise increase from a lower temperature may reveal a window where the desired C4-substitution is favored.

    • Screen Solvents: Evaluate a range of solvents with varying polarities (e.g., DMF, DMSO, THF, Dioxane). The optimal solvent will stabilize the transition state leading to the desired product.

    • Modify the Nucleophile: If possible, consider using a bulkier or "softer" nucleophile. Steric hindrance around the C2 position may disfavor substitution at that site.

Problem 2: Formation of a di-substituted product.
  • Plausible Cause: The reaction conditions are forcing, leading to substitution at both C2 and C4 positions.

  • Troubleshooting Steps:

    • Reduce the Equivalents of Nucleophile: Use a stoichiometric amount or even a slight excess of the nucleophile relative to the 2,4-Dibromothiazolo[5,4-c]pyridine.

    • Decrease Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired mono-substituted product is formed.

    • Consider a Milder Base: If a base is used, switching to a weaker, non-nucleophilic base might prevent the deprotonation and subsequent reaction of the initially formed mono-substituted product.

Problem 3: Low yield of the desired C4-substituted product in a Suzuki cross-coupling reaction.
  • Plausible Cause: The catalytic system is not optimal for selective activation of the C4-Br bond.

  • Troubleshooting Steps:

    • Screen Palladium Catalysts and Ligands: The choice of phosphine ligand can have a profound impact on the regioselectivity of Suzuki couplings. Experiment with a variety of electron-rich and sterically hindered ligands.

    • Vary the Base and Solvent: The combination of base and solvent is crucial for the efficiency of the transmetalation step. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvents like dioxane/water or toluene/water.

    • Optimize the Reaction Temperature: While higher temperatures are often required for Suzuki couplings, a careful optimization can improve the selectivity.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Nucleophilic Aromatic Substitution at C4
  • To a solution of 2,4-Dibromothiazolo[5,4-c]pyridine (1.0 eq.) in a suitable solvent (e.g., DMF, NMP), add the nucleophile (1.1 - 1.5 eq.).

  • If required, add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) (1.5 - 2.0 eq.).

  • Stir the reaction mixture at a controlled temperature (start with room temperature and gradually increase if no reaction is observed).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Protocol 2: General Procedure for Regioselective Suzuki Cross-Coupling
  • In a reaction vessel, combine 2,4-Dibromothiazolo[5,4-c]pyridine (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq.).

  • Add a degassed solvent system (e.g., dioxane/water, toluene/water).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen, argon) at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Data Presentation

Reaction TypePositionKey ConditionsExpected Outcome
SNArC4Low temperature, polar aprotic solventHigh regioselectivity for the 4-substituted product
SNArC2Higher temperature, less selectiveMixture of isomers, potential for di-substitution
Suzuki CouplingC2 or C4Catalyst and ligand dependentRegioselectivity can be tuned by the catalytic system

Visualizations

Regioselectivity_Decision_Tree start Goal: Selective Substitution on 2,4-Dibromothiazolo[5,4-c]pyridine c4_sub Desired Product: 4-Substituted Isomer start->c4_sub  If... c2_sub Desired Product: 2-Substituted Isomer start->c2_sub  If... snar Nucleophilic Aromatic Substitution (SNAr) c4_sub->snar coupling Palladium-Catalyzed Cross-Coupling c2_sub->coupling low_temp Low Temperature Screen Solvents snar->low_temp ligand_screen Screen Catalysts & Ligands coupling->ligand_screen outcome1 High C4 Selectivity low_temp->outcome1 outcome2 Tunable Selectivity (C2 or C4) ligand_screen->outcome2

Caption: Decision tree for selecting a synthetic strategy.

SNAr_Troubleshooting cluster_mixture Troubleshooting: Isomer Mixture cluster_disub Troubleshooting: Di-substitution start SNAr Reaction Issue: Poor Regioselectivity mixture Mixture of C2 and C4 isomers start->mixture disub Di-substituted product start->disub lower_temp Lower Reaction Temperature mixture->lower_temp less_nuc Reduce Equivalents of Nucleophile disub->less_nuc screen_solvents Screen Solvents lower_temp->screen_solvents modify_nuc Modify Nucleophile (e.g., bulkier) screen_solvents->modify_nuc shorter_time Decrease Reaction Time less_nuc->shorter_time milder_base Use a Milder Base shorter_time->milder_base

Caption: Troubleshooting workflow for SNAr reactions.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. (n.d.).
  • Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H. (2024, August 22).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024, December 20).
  • Suzuki cross-coupling reactions of 4,7-dibromo[5][6][7]selenadiazolo[3,4-c]pyridine – a path to new solar cell components - ResearchGate. (2025, August 7). Retrieved January 22, 2026, from

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - NIH. (n.d.).
  • Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. (2018, March 19).
  • Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines - Sci-Hub. (1980).

Sources

Troubleshooting the scale-up synthesis of "2,4-Dibromothiazolo[5,4-c]pyridine" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine derivatives. As Senior Application Scientists, we have compiled this guide to address the specific challenges you may encounter during the scale-up of this important heterocyclic scaffold. This document provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommendations to ensure your synthetic success.

Introduction: The 2,4-Dibromothiazolo[5,4-c]pyridine Scaffold

The 2,4-Dibromothiazolo[5,4-c]pyridine core is a valuable intermediate in medicinal chemistry and materials science. The two bromine atoms serve as versatile synthetic handles for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). However, scaling the synthesis of this scaffold presents unique challenges, including regioselectivity control, managing energetic reactions, and achieving high purity. This guide is designed to help you navigate these complexities.

Synthetic Strategy Overview

A common and logical approach to synthesizing the target scaffold begins with the construction of the core thiazolo[5,4-c]pyridine, followed by a selective double bromination. The general workflow is outlined below.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diazotization & Bromination (Path A) cluster_2 Phase 3: Direct Bromination cluster_3 Phase 2: Direct Dibromination (Path B) A Substituted 3-aminopyridine B Thiocyanation & Cyclization A->B KSCN, Br₂ C 2-Aminothiazolo[5,4-c]pyridine B->C Ring Closure D Diazotization C->D NaNO₂, HBr I Direct Electrophilic Dibromination C->I Excess NBS or Br₂, Strong Acid E Sandmeyer Reaction D->E CuBr F 2-Bromothiazolo[5,4-c]pyridine E->F G Electrophilic Bromination of Pyridine Ring F->G NBS or Br₂, H₂SO₄ H 2,4-Dibromothiazolo[5,4-c]pyridine (Final Product) G->H I->H

Caption: General synthetic workflows for 2,4-Dibromothiazolo[5,4-c]pyridine.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format.

Q1: My overall yield is consistently low after the bromination step. What are the likely causes?

Answer: Low yields in heterocyclic bromination are often multifactorial. A systematic approach is crucial for diagnosis.[1]

Potential Causes & Solutions:

  • Product Decomposition: The thiazolopyridine ring system can be sensitive to the harsh conditions required for bromination, especially under strong acidic conditions or high temperatures. The desired product may be unstable under the reaction or workup conditions.[1]

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. If you observe the formation of multiple degradation byproducts over time, consider milder reaction conditions. For instance, substitute fuming sulfuric acid with trifluoroacetic acid, which can be effective for moderately deactivated arenes while reducing side reactions.[2]

  • Reagent Purity & Stoichiometry: Impurities in solvents or reagents can inhibit the reaction.[1] More critically, inaccurate stoichiometry of the brominating agent can lead to incomplete conversion or over-bromination, both of which complicate purification and lower the isolated yield.

    • Solution: Ensure all reagents are of appropriate purity and that solvents are anhydrous, especially for moisture-sensitive reactions.[1] Perform a small-scale trial to optimize the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide - NBS) before proceeding to a larger scale.

  • Inefficient Work-up: The product may be partially lost during the aqueous work-up or extraction phases, especially if its solubility properties are not well understood.

    • Solution: After quenching the reaction (e.g., with sodium thiosulfate solution), ensure the pH is adjusted correctly to bring your product into the organic phase. Perform multiple extractions with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to ensure complete recovery.

Q2: I'm getting a mixture of mono-bromo and the desired 2,4-dibromo product. How can I improve regioselectivity?

Answer: Achieving precise regioselectivity in di-substitution is a common challenge. The electronic nature of the thiazolo[5,4-c]pyridine ring dictates the position of electrophilic attack. The issue likely stems from reaction conditions that are not optimized for double substitution.

Potential Causes & Solutions:

  • Insufficient Brominating Agent/Time: The second bromination on the pyridine ring is often slower than the first due to the deactivating effect of the first bromine atom.

    • Solution: Increase the equivalents of your brominating agent (e.g., from 2.0 eq. to 2.2-2.5 eq. of NBS) and extend the reaction time. Monitor the reaction carefully by TLC/LC-MS until the mono-bromo intermediate is fully consumed.

  • Reaction Temperature Too Low: Insufficient thermal energy may not overcome the activation barrier for the second bromination.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the product distribution. Be cautious, as excessive heat can lead to decomposition.

  • Choice of Brominating Agent: The reactivity of the brominating agent is key.

    • Solution: For deactivated systems like a bromo-thiazolopyridine, a more powerful brominating system is often required for the second addition. If NBS in a non-acidic solvent is insufficient, switching to NBS in concentrated sulfuric acid or using molecular bromine (Br₂) can provide the necessary reactivity.[2][3]

Brominating SystemReactivityTypical Use Case
NBS in TFA/DCM ModerateGood for the first bromination; may require heat for the second.
Br₂ in Acetic Acid HighEffective but can be less selective; generates HBr byproduct.
NBS in conc. H₂SO₄ Very HighExcellent for deactivated rings, forces the second bromination.[2]
Q3: On scale-up, my reaction overheated and produced significant tar-like byproducts. How can I manage the exotherm?

Answer: This is a classic scale-up problem. Exothermic reactions that are well-behaved in a small flask with a large surface-area-to-volume ratio can become dangerous at scale, where heat dissipation is less efficient. The bromination of aromatic heterocycles is often highly exothermic.

Potential Causes & Solutions:

  • Poor Heat Transfer: Large reactors have a smaller surface-area-to-volume ratio, making it difficult to remove heat generated in the center of the reaction mass.

    • Solution: Ensure your reactor is equipped with an efficient overhead stirrer and a cooling jacket with a powerful circulator. Inefficient stirring can create localized hot spots, leading to decomposition.[1]

  • Rate of Addition: Adding the brominating agent all at once to a large volume introduces a massive initial exotherm.

    • Solution: Control the reaction rate by adding the brominating agent slowly and portion-wise, or as a solution via an addition funnel. This allows the cooling system to keep pace with heat generation. Monitor the internal temperature throughout the addition.

  • Reverse Addition:

    • Solution: Consider a "reverse addition" protocol where the thiazolopyridine substrate solution is added slowly to the brominating agent solution. This keeps the substrate as the limiting reagent at all times, preventing uncontrolled reactions.

G Start Problem Observed: Low Yield / Impurities CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity Pure Reagents are Pure CheckPurity->Pure Yes Impure Purify/Replace Reagents CheckPurity->Impure No AnalyzeReaction Analyze Reaction Profile (TLC/LC-MS) Pure->AnalyzeReaction Impure->Start Incomplete Incomplete Conversion AnalyzeReaction->Incomplete Starting Material Remains Degradation Product Degradation AnalyzeReaction->Degradation Byproducts Increase Over Time OptimizeCond Optimize Conditions: ↑ Temp, ↑ Time, or Stronger Reagent Incomplete->OptimizeCond MilderCond Use Milder Conditions: ↓ Temp, Alternative Solvent/ Reagent Degradation->MilderCond End Problem Resolved OptimizeCond->End MilderCond->End

Caption: Troubleshooting flowchart for low yield and impurity issues.

Q4: I'm struggling with purification. Column chromatography provides poor separation of the product from a closely-eluting impurity.

Answer: Purification of brominated heterocycles can be challenging due to their often-high crystallinity and poor solubility.[4][5] If chromatographic separation is failing, alternative methods should be explored.

Potential Causes & Solutions:

  • Isomeric Impurities: The main impurity is likely the mono-bromo or an isomeric dibromo-compound, which have very similar polarities to your target molecule.

    • Solution 1 (Recrystallization): This is the preferred method for purifying crystalline solids at scale. Experiment with a range of solvent systems to find one in which your product is sparingly soluble at room temperature but highly soluble when hot. A good starting point is a polar solvent like ethanol, isopropanol, or acetonitrile, potentially with water as an anti-solvent.

    • Solution 2 (Slurry): If a suitable recrystallization system cannot be found, try slurrying the crude solid in a solvent where the product is poorly soluble but the impurity has some solubility (e.g., diethyl ether or hot hexanes). Stir the mixture for several hours, then filter and wash the solid. This will enrich the solid in your desired product.

Experimental Protocols

Protocol 1: Sandmeyer Reaction for 2-Bromothiazolo[5,4-c]pyridine

The Sandmeyer reaction is a powerful method for converting an amino group into a bromide via a diazonium salt intermediate.[6][7] This is a reliable way to install the first bromine atom at the 2-position.

Reagents:

  • 2-Aminothiazolo[5,4-c]pyridine (1.0 eq)

  • Hydrobromic acid (48%, ~4.0 eq)

  • Sodium nitrite (1.1 eq)

  • Copper(I) bromide (1.2 eq)

  • Water, Ice

Procedure:

  • Diazotization:

    • Suspend 2-Aminothiazolo[5,4-c]pyridine in an aqueous solution of HBr in a jacketed reactor.

    • Cool the mixture to 0-5 °C using a circulating chiller.

    • Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution/suspension of CuBr in aqueous HBr and cool it to 0-5 °C.

    • Add the cold diazonium salt solution slowly to the CuBr mixture. Vigorous nitrogen evolution will occur. Control the addition rate to manage the effervescence and maintain the temperature below 10 °C.[8]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up & Isolation:

    • Basify the reaction mixture with an aqueous solution of sodium hydroxide or ammonium hydroxide to pH ~8-9.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 2-Bromothiazolo[5,4-c]pyridine can be purified by recrystallization or used directly in the next step.

Protocol 2: Electrophilic Bromination for 2,4-Dibromothiazolo[5,4-c]pyridine

This protocol is for the second bromination, targeting the pyridine ring of the already synthesized 2-bromo intermediate.

Reagents:

  • 2-Bromothiazolo[5,4-c]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 - 1.2 eq)

  • Concentrated Sulfuric Acid (98%)

Procedure:

  • Setup:

    • In a clean, dry, jacketed reactor equipped with an overhead stirrer and a temperature probe, add concentrated sulfuric acid.

    • Cool the acid to 0-5 °C.

  • Reaction:

    • Slowly add the 2-Bromothiazolo[5,4-c]pyridine substrate to the cold sulfuric acid. The substrate should fully dissolve.

    • Add NBS portion-wise over 30-60 minutes, carefully monitoring the internal temperature to keep it below 10 °C.

    • Once the addition is complete, allow the reaction to stir at 0-10 °C for 1 hour, then let it warm slowly to room temperature.

    • Monitor the reaction by LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up & Isolation:

    • Carefully pour the reaction mixture onto a large amount of crushed ice. This step is highly exothermic and should be done slowly in a well-ventilated fume hood.

    • A precipitate of the crude product should form.

    • Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

    • Filter the solid product, wash it thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol or diethyl ether.

    • Dry the solid under vacuum.

  • Purification:

    • Purify the crude 2,4-Dibromothiazolo[5,4-c]pyridine by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene).

References

  • Amat, M., Kövér, A., Jokic, D., Lozano, O., Pérez, M., Landoni, N., Subrizi, F., Bautista, J., & Bosch, J. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151.
  • Bagdi, A.K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555–1575. Available from: [Link]

  • Iliescu, S., et al. (2011). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. Revista de Chimie, 62(3), 325-329.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). PubMed Central (PMC).
  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. (2025). BenchChem.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem.
  • Heterocyclic Chemistry - TUTORIAL PROBLEMS. (n.d.).
  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. (2019). Eurasian Chemico-Technological Journal, 21, 41–44.
  • Halogenation of 2-aminothiazoles produces 2-amino-5-halothiazoles via an addition-elimination mechanism. (n.d.). Journal of Chemical and Pharmaceutical Research (JOCPR).
  • De Borggraeve, W., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(15), 4949.
  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2024).
  • Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. (n.d.).
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Kumar, V., & Kumar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1331–1366.
  • Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. (n.d.).
  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (n.d.). PubMed Central (PMC).
  • 2021 Heterocyclic Chemistry - Lecture 1. (2021, April 5). YouTube.
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • Bromine purification process. (n.d.).
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.).
  • Application of the Sandmeyer reaction for the synthesis of compounds... (n.d.).
  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (n.d.).
  • Heterocyclic Compounds. (n.d.).
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). (n.d.).
  • n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. (n.d.). Organic Syntheses Procedure.
  • Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). YouTube.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). PubMed Central (PMC).

Sources

Stability issues of "2,4-Dibromothiazolo[5,4-c]pyridine" under basic or acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Dibromothiazolo[5,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under basic and acidic conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Reactivity of 2,4-Dibromothiazolo[5,4-c]pyridine

2,4-Dibromothiazolo[5,4-c]pyridine is a halogenated heterocyclic compound with a core structure that fuses a pyridine and a thiazole ring. This arrangement of atoms, particularly the presence of two bromine substituents on the electron-deficient pyridine ring, dictates its reactivity and stability. Understanding the inherent chemical properties of this molecule is crucial for its effective use in synthesis and drug discovery.

The pyridine ring is known to be electron-deficient, which makes it susceptible to nucleophilic attack, especially at positions 2, 4, and 6[1][2]. The bromine atoms at the 2 and 4 positions are good leaving groups, further enhancing the likelihood of nucleophilic aromatic substitution (SNAr) reactions[3][4][5]. The thiazole ring, while generally stable, can be sensitive to certain conditions, including strong acids and oxidizing agents[6][7]. The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule, making it prone to protonation in acidic media.

This guide will delve into the practical implications of these characteristics, providing you with the knowledge to anticipate and mitigate potential stability issues.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for 2,4-Dibromothiazolo[5,4-c]pyridine?

A1: As a halogenated organic compound, 2,4-Dibromothiazolo[5,4-c]pyridine should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and atmospheric oxygen[5][8][9]. The container should be tightly sealed. For long-term storage, refrigeration at 4°C is recommended to slow down any potential decomposition[8].

Q2: Is 2,4-Dibromothiazolo[5,4-c]pyridine sensitive to air or moisture?

A2: While specific data for this compound is not available, many halogenated nitrogen heterocycles exhibit sensitivity to moisture and air[10]. Hydrolysis of the bromine substituents is a potential degradation pathway, especially in the presence of nucleophilic water. Therefore, it is best practice to handle the compound using standard techniques for air- and moisture-sensitive reagents[9].

Stability Under Basic Conditions

Q3: My reaction mixture containing 2,4-Dibromothiazolo[5,4-c]pyridine and a strong base (e.g., NaOH, KOH) is showing unexpected byproducts. What could be happening?

A3: The most probable cause is nucleophilic aromatic substitution (SNAr) where the hydroxide ion (OH⁻) acts as a nucleophile and displaces one or both of the bromine atoms. This would lead to the formation of mono- and di-hydroxylated thiazolo[5,4-c]pyridine derivatives, which may exist in their tautomeric pyridone forms. The pyridine ring is activated towards such substitutions at the 2- and 4-positions[1][2].

Q4: I am using a milder organic base (e.g., triethylamine, DIPEA) and still observing degradation. Why?

A4: While weaker bases are less likely to cause rapid hydrolysis, they can still promote degradation, especially at elevated temperatures or over long reaction times. Some amine bases can also act as nucleophiles, leading to the substitution of the bromine atoms. Furthermore, if water is present in the reaction mixture, these bases can catalyze its nucleophilic attack on the compound.

Q5: How can I minimize degradation of 2,4-Dibromothiazolo[5,4-c]pyridine under basic conditions?

A5:

  • Choice of Base: Use the mildest base that is effective for your transformation. Non-nucleophilic bases are preferable if you are trying to avoid substitution.

  • Temperature Control: Keep the reaction temperature as low as possible.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time.

  • Anhydrous Conditions: Ensure your solvents and other reagents are dry to prevent hydrolysis.

Stability Under Acidic Conditions

Q6: What happens to 2,4-Dibromothiazolo[5,4-c]pyridine in the presence of a strong acid (e.g., HCl, H₂SO₄)?

A6: The pyridine nitrogen is the most basic site in the molecule and will be protonated by a strong acid. The pKa of the conjugate acid of pyridine is around 5.2, and while the electron-withdrawing bromine atoms will decrease this basicity, protonation is still expected in strongly acidic solutions[11]. The pKa of the conjugate acid of 2-bromopyridine is approximately 0.71[12]. The thiazole ring is significantly less basic, with a pKa of its conjugate acid around 2.5[6]. Protonation of the pyridine nitrogen will make the ring even more electron-deficient and could potentially affect its reactivity. While the thiazolo[5,4-c]pyridine core is generally stable, harsh acidic conditions (e.g., concentrated acid at high temperatures) could potentially lead to ring-opening of the thiazole moiety, although this is less common.

Q7: I am performing a reaction in an acidic medium and my starting material is degrading. What are the likely degradation products?

A7: Under acidic conditions, hydrolysis of the C-Br bonds can occur, although generally at a slower rate than under basic conditions. This would lead to the formation of the corresponding hydroxy/pyridone derivatives. In some cases, acid-catalyzed addition of water across the thiazole ring followed by ring-opening could be a possibility under forcing conditions, leading to more complex degradation products[13].

Q8: What is the optimal pH range to maintain the stability of 2,4-Dibromothiazolo[5,4-c]pyridine in aqueous solutions?

A8: Based on the general stability of related compounds, a slightly acidic to neutral pH range (around pH 4-7) is likely to be where the compound exhibits maximum stability in aqueous media[14]. It is crucial to avoid strongly basic and strongly acidic conditions if the integrity of the compound is to be maintained over time.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with 2,4-Dibromothiazolo[5,4-c]pyridine.

Observed Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of desired product in a reaction involving a base. 1. Degradation of starting material via nucleophilic substitution by the base or water. 2. Formation of hydroxy/pyridone byproducts.1. Analyze the crude reaction mixture: Use LC-MS or NMR to identify potential byproducts. Look for masses corresponding to the replacement of one or both bromine atoms with -OH or the amine base. 2. Modify reaction conditions:     a. Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).     b. Lower the reaction temperature.     c. Reduce the reaction time.     d. Ensure all reagents and solvents are anhydrous.
Appearance of multiple spots on TLC or peaks in LC-MS after workup from an acidic reaction. 1. Protonation of the pyridine nitrogen leading to changes in solubility and chromatographic behavior. 2. Acid-catalyzed hydrolysis of the C-Br bonds. 3. Potential ring-opening of the thiazole under harsh conditions.1. Neutralize acidic residues: Before extraction and chromatography, carefully neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution). 2. Characterize byproducts: Attempt to isolate and characterize the impurities to confirm their structure. 3. Use milder acids: If possible, use a weaker acid or a buffered system. 4. Avoid high temperatures: Do not heat the reaction mixture for extended periods in the presence of strong acid.
The compound appears to have decomposed during storage. 1. Exposure to moisture, leading to hydrolysis. 2. Exposure to light, leading to photodegradation. 3. Incompatible storage container or atmosphere.1. Verify storage conditions: Ensure the compound was stored in a tightly sealed container, in a cool, dark, and dry place. 2. Use an inert atmosphere: For long-term storage, flush the container with argon or nitrogen. 3. Repurify if necessary: If decomposition is suspected, repurify a small sample and confirm its identity by analytical methods before use.
Inconsistent results in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). 1. Degradation of the starting material under the reaction conditions (often basic). 2. Dehalogenation (loss of bromine) as a side reaction. 3. Homocoupling of the starting material or the boronic acid (in Suzuki coupling).1. Optimize reaction conditions: Screen different bases, solvents, and catalyst/ligand systems. 2. Degas the reaction mixture: Oxygen can lead to catalyst deactivation and side reactions. 3. Monitor the reaction closely: Follow the consumption of the starting material and the formation of the product to avoid prolonged reaction times that can lead to byproduct formation.

Visualizing Potential Degradation Pathways

To better understand the potential stability issues, the following diagrams illustrate the likely degradation pathways of 2,4-Dibromothiazolo[5,4-c]pyridine under basic and acidic conditions.

Caption: Potential degradation pathways of 2,4-Dibromothiazolo[5,4-c]pyridine.

Experimental Protocols

Protocol 1: Small-Scale Stability Test Under Basic Conditions

This protocol allows for a quick assessment of the stability of 2,4-Dibromothiazolo[5,4-c]pyridine in the presence of a specific base.

Materials:

  • 2,4-Dibromothiazolo[5,4-c]pyridine

  • Anhydrous solvent (e.g., THF, DMF)

  • Base of interest (e.g., NaOH, K₂CO₃, triethylamine)

  • Internal standard (e.g., dodecane, biphenyl)

  • Small reaction vials with stir bars

  • TLC plates or LC-MS system

Procedure:

  • Prepare a stock solution of 2,4-Dibromothiazolo[5,4-c]pyridine and an internal standard in the chosen anhydrous solvent.

  • In separate vials, add a known amount of the stock solution.

  • To each vial, add the base to be tested at the desired concentration. Include a control vial with no base.

  • Stir the reactions at the desired temperature (e.g., room temperature, 50 °C).

  • At regular time intervals (e.g., 1h, 4h, 24h), take an aliquot from each vial, quench with a mild acid (if a strong base was used), and analyze by TLC or LC-MS.

  • Compare the disappearance of the starting material relative to the internal standard in the presence and absence of the base.

Protocol 2: General Handling Procedure for Weighing and Dispensing

This protocol outlines the best practices for handling 2,4-Dibromothiazolo[5,4-c]pyridine to minimize exposure to air and moisture.

Materials:

  • 2,4-Dibromothiazolo[5,4-c]pyridine in its storage container

  • Glovebox or a Schlenk line with an inert gas source (argon or nitrogen)

  • Spatula, weighing paper, and vials

  • Anhydrous solvent for transfer

Procedure:

  • If using a glovebox, bring the sealed container of 2,4-Dibromothiazolo[5,4-c]pyridine and all necessary labware into the glovebox.

  • If using a Schlenk line, ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Allow the container of the compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under the inert atmosphere, quickly weigh the desired amount of the compound onto weighing paper and transfer it to the reaction vessel.

  • If making a stock solution, dissolve the weighed compound in an anhydrous solvent and store the solution under an inert atmosphere.

  • Tightly reseal the main container, flush with inert gas if possible, and return it to the recommended storage conditions.

Conclusion

The stability of 2,4-Dibromothiazolo[5,4-c]pyridine is intrinsically linked to its chemical structure. Its susceptibility to nucleophilic substitution under basic conditions and protonation under acidic conditions are key factors to consider during experimental design. By understanding these potential degradation pathways and implementing the recommended handling and storage procedures, researchers can ensure the integrity of their starting material and the reliability of their experimental outcomes. This guide serves as a foundational resource, and it is always recommended to perform small-scale trial reactions to determine the optimal conditions for your specific application.

References

  • Buncel, E., & Dust, J. M. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Gribble, G. W. (2021).
  • Tian, Y., et al. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2.
  • AllChemyst. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
  • Sigma-Aldrich. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
  • MDPI. (2023).
  • ResearchGate. (2025). 4-Bromopyridine.
  • ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile.
  • ChemicalBook. (n.d.). 4-Bromopyridine synthesis. ChemicalBook.
  • Wikipedia. (n.d.). 2-Bromopyridine. Wikipedia.
  • Sigma-Aldrich. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
  • ResearchGate. (2025). Quantum chemical studies on protonation of some substituted thiazole derivatives.
  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts.
  • ACS Publications. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers.
  • ResearchGate. (2025). Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media.
  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.
  • ResearchGate. (2025). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles.
  • ResearchGate. (n.d.). Chromatogram showing the degraded products in acidic degradation.
  • Wikipedia. (n.d.). Thiazole. Wikipedia.
  • Royal Society of Chemistry. (n.d.). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Royal Society of Chemistry.
  • Lumiprobe. (n.d.). Reagent storage conditions. Lumiprobe.
  • Royal Society of Chemistry. (n.d.).
  • Chemguide. (n.d.). answers NUCLEOPHILIC SUBSTITUTION. Chemguide.
  • PMC. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC.
  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the...
  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • PMC. (2023).
  • MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines. MDPI.
  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
  • Pearson. (n.d.). Nucleophilic Substitution Practice Questions & Answers – Page 1 | Organic Chemistry. Pearson.
  • Wikipedia. (n.d.). Hydrogen peroxide. Wikipedia.

Sources

Technical Support Center: Efficient Removal of Palladium Catalyst from Thiazolopyridine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and field-proven insights for the efficient removal of residual palladium from thiazolopyridine-based active pharmaceutical ingredients (APIs). Given the strong coordinating properties of the nitrogen and sulfur heteroatoms in the thiazolopyridine scaffold, achieving the stringent regulatory limits for palladium contamination (<10 ppm) presents a unique challenge.[1][2] This document is designed to help you navigate these complexities with confidence.

Part 1: Troubleshooting Guide - Addressing Common Purification Hurdles

This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the purification of thiazolopyridine products.

Issue 1: My final thiazolopyridine product has high palladium content (>20 ppm) after standard work-up and filtration. Why is this happening and what is the remediation strategy?

Root Cause Analysis:

This is a frequent issue when working with nitrogen- and sulfur-containing heterocycles like thiazolopyridines. The primary cause is the strong chelating effect of the product molecule itself with the palladium catalyst.[3] Unlike simpler organic molecules, the thiazolopyridine scaffold can act as a ligand, forming stable, soluble complexes with palladium. These complexes are not easily removed by simple filtration or standard aqueous washes, as the palladium is no longer present as an insoluble metal or simple salt. The specific form of the residual metal can vary greatly depending on the reaction work-up, including different oxidation states (Pd(0), Pd(II)) and coordination environments, making removal challenging.[4]

Troubleshooting Workflow:

The key is to introduce a competing agent with a higher affinity for palladium than your product. This is achieved using a dedicated metal scavenger. Follow this decision-making workflow to select and implement the appropriate strategy.

troubleshooting_workflow start High Pd Content Detected in Thiazolopyridine Product decision1 Is the product soluble in a non-polar or moderately polar solvent (e.g., Toluene, THF, EtOAc)? start->decision1 scavenger_screening Action: Perform Scavenger Screening (See Protocol 1) decision1->scavenger_screening  Yes   alternative_methods Action: Explore Alternative Methods - Activated Carbon Treatment (See Protocol 2) - Recrystallization with a chelating additive (e.g., N-acetylcysteine wash) - Liquid-liquid extraction decision1->alternative_methods  No (Product is highly polar)   scavenger_types Screen high-affinity scavengers: 1. Silica-Thiol (Si-Thiol) 2. Silica-Trimercaptotriazine (Si-TMT) 3. Polymer-Thiol (MP-Thiol) scavenger_screening->scavenger_types decision2 Was scavenging effective (<10 ppm Pd)? scavenger_screening->decision2 optimize Action: Optimize Scavenging Conditions - Increase scavenger equivalents - Increase temperature (40-60°C) - Increase time (4-18h) decision2->optimize  No   end_success Process Successful: Low Pd Content Achieved decision2->end_success  Yes   optimize->decision2 Re-analyze Pd level alternative_methods->end_success end_fail Issue Persists: Re-evaluate palladium speciation. Consider pre-treatment (mild oxidation/reduction).

Caption: Decision workflow for high palladium contamination.

Issue 2: I successfully removed the palladium with a scavenger, but my product yield dropped by 30%. How can I prevent this loss?

Root Cause Analysis:

Significant product loss during scavenging is typically caused by non-specific adsorption of your API onto the purification medium.[3] While scavengers are designed for high selectivity, some level of physical adsorption of the target molecule can occur. This issue is particularly pronounced with activated carbon, which has a very high surface area and can adsorb a wide range of organic molecules, but can also occur with silica or polymer-based scavengers, especially if excessive amounts are used.[3][5]

Troubleshooting & Optimization:

The goal is to find the "sweet spot" that maximizes palladium removal while minimizing product loss.

  • Minimize the Adsorbent Amount: Do not use a large excess of the scavenger. Start with a calculated amount based on the initial palladium concentration and the scavenger's rated capacity. Run small-scale experiments to determine the minimum effective amount.

  • Optimize Conditions:

    • Temperature: Higher temperatures can sometimes decrease non-specific binding and increase the kinetics of palladium scavenging. Experiment with a range from room temperature to 60°C.

    • Solvent: The choice of solvent is critical. A solvent in which your thiazolopyridine product is highly soluble will reduce its tendency to adsorb onto the solid support. Conversely, a solvent that poorly solubilizes the palladium-scavenger complex can aid its removal.

  • Change the Scavenger: If product loss remains high with one type of support (e.g., silica), try another (e.g., a macroporous polystyrene resin). Different backbone materials have different surface properties.

  • Consider a Flow-Based Approach: Using scavenger-packed cartridges in a flow chemistry setup (see Protocol 3) can significantly reduce product loss. The packed bed design ensures efficient interaction between the solution and the scavenger while minimizing the hold-up volume and contact time compared to a batch process.

Data Comparison: Scavenger Selection vs. Product Recovery

Purification MethodTypical Pd Removal EfficiencyRisk of Product LossBest For...
Functionalized Silica Scavengers (e.g., Si-Thiol, Si-TMT) >95%Low to ModerateHigh-value APIs where selectivity is paramount.[4][6]
Functionalized Polymer Scavengers (e.g., MP-TMT) >95%Low to ModerateRobust processes; good mechanical and thermal stability.[2][7]
Activated Carbon 70-95%Moderate to HighCost-sensitive, large-scale processes where some product loss is acceptable.[4][8]
Crystallization VariableLow (in mother liquor)Products that crystallize readily and when palladium can be kept in the liquor.[1]
Column Chromatography Variable (often insufficient)ModerateGenerally not recommended as a sole method for trace palladium removal.[9]
Issue 3: Palladium removal is inconsistent from batch to batch. What causes this variability and how can I achieve a robust process?

Root Cause Analysis:

Batch-to-batch inconsistency is almost always due to subtle variations in the final state of the palladium catalyst before the scavenging step.[4] Minor changes in reaction time, temperature, aeration during work-up, or the presence of residual reagents can alter the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)) or its coordination sphere. Different palladium species have different affinities for scavengers, leading to variable removal efficiency.[4][10]

Solutions for Process Standardization:

  • Standardize the Reaction Work-up: This is the most critical step. Ensure that the procedure for quenching the reaction and any initial washes is identical for every batch. This helps to ensure that the palladium is in a consistent state before scavenging.

  • Introduce a Pre-treatment Step: Before adding the scavenger, consider a mild chemical treatment to convert all residual palladium into a single, easily scavenged form.

    • Mild Oxidation: Bubbling air or adding a small amount of a mild oxidant can help convert Pd(0) species to more readily scavenged Pd(II).

    • Mild Reduction: Conversely, if you suspect soluble Pd(II) complexes are the issue, a mild reductant might precipitate Pd(0), which can then be filtered or scavenged.

  • Use a Broad-Spectrum Scavenger: Some functional groups are more effective at capturing multiple palladium species. Trimercaptotriazine (TMT) is known for its high efficacy against a range of palladium forms and is an excellent choice for improving process robustness.[2][3]

Part 2: Detailed Methodologies & Protocols

These protocols provide step-by-step instructions for key palladium removal workflows.

Protocol 1: Batch Screening of Palladium Scavengers

This protocol allows for the rapid and efficient comparison of different scavengers to identify the most effective one for your specific thiazolopyridine product.

screening_protocol cluster_prep Preparation cluster_screening Parallel Screening cluster_reaction Incubation & Analysis prep1 1. Prepare Stock Solution Dissolve crude thiazolopyridine in chosen solvent (e.g., THF). Ensure homogeneity. prep2 2. Analyze Initial Pd Content Take an aliquot for ICP-MS analysis to establish baseline (T=0). prep1->prep2 screen1 3. Dispense & Add Scavengers Aliquot stock solution into separate vials. Add different scavengers (e.g., Si-Thiol, Si-TMT, Activated Carbon) to each. Include a 'no scavenger' control. prep2->screen1 react1 4. Incubate Stir all vials at a set temperature (e.g., 45°C) for a defined time (e.g., 4h). screen1->react1 react2 5. Sample & Filter Take samples from each vial. Filter to remove the scavenger. react1->react2 react3 6. Analyze Final Pd Content Submit filtered samples for ICP-MS analysis. react2->react3

Caption: Workflow for screening palladium scavengers.

Methodology:

  • Dissolution: Dissolve the crude thiazolopyridine product in a suitable organic solvent (e.g., THF, Ethyl Acetate) to a known concentration.

  • Initial Analysis: Take a sample of this solution for ICP-MS analysis to determine the starting palladium concentration (ppm).

  • Scavenger Addition: In separate vials, add different palladium scavengers. A typical starting point is 5-10 weight equivalents of scavenger relative to the mass of palladium.

  • Stirring: Stir the mixtures at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 2 to 18 hours).[3]

  • Filtration: Filter each mixture through a 0.45 µm syringe filter or a small plug of Celite® to remove the solid scavenger.

  • Final Analysis: Submit the filtered solutions for ICP-MS analysis to determine the final palladium concentration.

  • Evaluation: Compare the final ppm values to identify the most effective scavenger. Also, analyze the solutions by HPLC to check for any product degradation or loss.

Protocol 2: Bulk Palladium Removal using Activated Carbon

This protocol is a cost-effective method for larger-scale purification, though it requires careful optimization to prevent yield loss.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Methanol) in a reaction vessel.

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B). A typical loading is 0.1 to 0.5 weight equivalents relative to the product mass.[4]

  • Slurry and Heat: Stir the slurry at a moderately elevated temperature (e.g., 45-50°C) for 12-18 hours.[4] The optimal time should be determined experimentally.

  • Hot Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. This is often done hot to prevent premature crystallization of the product.

  • Rinse: Wash the filter cake thoroughly with fresh, hot solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze for residual palladium and product purity.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium? A1: The primary methods are adsorption using solid-supported scavengers or activated carbon, crystallization, and liquid-liquid extraction.[3] Filtration through aids like Celite® is effective for heterogeneous catalysts (e.g., Pd/C) but not for dissolved palladium species.[11]

Q2: How do I choose the best palladium removal method for my specific experiment? A2: The choice is system-dependent.[4] Consider the nature of your product (solubility, stability), the form of the palladium residue (homogeneous vs. heterogeneous), the scale of the reaction, and cost constraints. For high-purity, high-value thiazolopyridine APIs, selective scavengers are often the best choice despite the higher initial cost.[4][12]

Q3: Can I just use flash column chromatography to remove palladium? A3: While chromatography can remove some palladium, it is often insufficient on its own to reliably reduce levels to the <10 ppm required for APIs.[9] Studies have shown that even after careful chromatography, significant levels of palladium can co-elute with the product.[9] It is best used for removing organic impurities, with a dedicated scavenging step applied before or after for metal removal.

Q4: What are metal scavengers and how do they work? A4: Metal scavengers are materials, typically based on silica or a polymer resin, that are functionalized with chemical groups (ligands) that have a very high affinity for specific metals.[3] For palladium, these functional groups are often sulfur-based (thiols, thioureas) or nitrogen-based (amines, triazines) due to palladium's thiophilic nature.[4][6] When the reaction mixture is stirred with the scavenger, the palladium binds strongly to these functional groups, and the solid scavenger-metal complex is then easily removed by simple filtration.[3]

Q5: Why are sulfur-based scavengers so effective for palladium? A5: Palladium is a soft metal, and according to Hard and Soft Acid and Base (HSAB) theory, it forms strong, stable bonds with soft bases. Sulfur-containing ligands, such as thiols (-SH), are soft bases, leading to a high-affinity interaction that can effectively pull the palladium out of solution, even when it is complexed with the thiazolopyridine product.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
  • How to Remove Palladium in three easy steps. (2023). Biotage.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • Technical Support Center: Removing Palladium Catalyst Residues
  • How can i remove palladium Pd catalyst easily?. (2015).
  • Apeiron's Metal Scavenging Solutions. Apeiron Synthesis.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007).
  • Your trick to remove residual palladium. (2023). Reddit.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium C
  • Quickly and Easily Remove Residual Metals
  • Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. (2019).
  • Metal Scavengers in Process Chemistry An Investig

Sources

Identification and minimization of byproducts in the Stille coupling of "2,4-Dibromothiazolo[5,4-c]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Stille cross-coupling of 2,4-Dibromothiazolo[5,4-c]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic core in their synthetic campaigns. As a dihalogenated, electron-deficient system containing multiple nitrogen atoms, this substrate presents unique challenges and opportunities. This guide provides in-depth, field-proven insights to help you navigate these complexities, optimize your reactions, and efficiently troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic cycle for the Stille reaction?

A1: The Stille reaction is a robust palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organostannane (R¹-SnR₃) and an organic electrophile (R²-X).[1] The process proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (in this case, the C-Br bond of the thiazolopyridine) to form a Pd(II) complex.[2][3]

  • Transmetalation: The organostannane reagent exchanges its organic group (R¹) with the halide on the palladium center. This is often the rate-determining step and results in a diorganopalladium(II) intermediate.[2][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

Stille_Cycle cluster_0 pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate R²-Pd(II)L₂-X pd0->pd_intermediate + R²-X r2x R²-X (Thiazolopyridine-Br) ox_add Oxidative Addition diorgano_pd R¹-Pd(II)L₂-R² pd_intermediate->diorgano_pd + R¹-SnR₃ - X-SnR₃ r1sn R¹-SnR₃ transmetal Transmetalation diorgano_pd->pd0 - R¹-R² red_elim Reductive Elimination product R¹-R² (Product) sn_byproduct X-SnR₃

Figure 1: The Catalytic Cycle of the Stille Coupling Reaction.
Q2: Why is 2,4-Dibromothiazolo[5,4-c]pyridine considered a challenging substrate?

A2: This scaffold combines several features that require careful consideration:

  • Regioselectivity: With two bromine atoms at the C2 and C4 positions, achieving selective mono-substitution versus di-substitution is a primary challenge. The electronic and steric environment of each bromine is different, influencing its reactivity. Generally, the C4 position is more electron-deficient and may react preferentially.

  • Catalyst Inhibition: The pyridine nitrogen contains a lone pair of electrons that can coordinate to the palladium center. This can potentially inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed, leading to sluggish or incomplete reactions.[5]

  • Product Insolubility: As aryl groups are added to the heterocyclic core, the resulting products can become increasingly insoluble, potentially precipitating out of the reaction mixture and halting the reaction.

Q3: What are the most common byproducts in this reaction, and how do they form?

A3: Beyond incomplete conversion, three major byproducts often complicate these reactions:

  • Homocoupling of the Organostannane (R¹-R¹): This is the most prevalent side reaction in Stille couplings. It can occur through two primary pathways: a radical process involving the Pd(0) catalyst or a reaction where two equivalents of the organostannane react with a Pd(II) precatalyst.[1]

  • Protodebromination: This involves the replacement of a bromine atom on the thiazolopyridine core with a hydrogen atom. The proton source can be trace water in the solvent or reagents. This side reaction is analogous to the well-documented protodeboronation seen in Suzuki couplings.[6][7]

  • Stannane Homocoupling: The formation of a dimer from the organostannane reagent.[8]

Q4: How can I effectively remove toxic organotin byproducts after the reaction is complete?

A4: Organotin compounds are toxic and must be carefully removed.[8][9] Standard chromatography is often insufficient. The most effective methods involve converting the tin halides into insoluble, easily filterable solids.

  • Fluoride Workup: After the reaction, quenching with an aqueous solution of potassium fluoride (KF) or cesium fluoride (CsF) is highly effective.[8][10] The fluoride ions react with the tin halide byproduct (e.g., Bu₃SnBr) to form insoluble tributyltin fluoride (Bu₃SnF), which precipitates and can be removed by filtration through Celite or silica.[10][11]

  • DBU/Iodine Treatment: One method involves adding 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by an iodine solution. This converts tin residues into nonpolar species that can be more easily separated via chromatography.[11]

  • Specialized Chromatography: Using a column packed with a mixture of silica gel and ~10% w/w finely ground KF can effectively capture tin impurities during elution.[11] Alternatively, basic alumina can be more effective than silica for separating polar, nitrogen-containing products from tin residues.[8]

Troubleshooting Guide

Problem 1: Low or no conversion of 2,4-Dibromothiazolo[5,4-c]pyridine.

Causality & Solution: This issue typically points to an inactive catalyst or suboptimal reaction conditions.

  • Inactive Catalyst: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing to Pd(0) efficiently. Furthermore, oxygen can oxidize the active Pd(0) species, killing the catalyst.

    • Troubleshooting:

      • Use a Pd(0) Source: Start with a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to ensure the presence of the active catalyst from the beginning.[4]

      • Thorough Degassing: Ensure your solvent is rigorously degassed to remove dissolved oxygen. This can be done by bubbling argon or nitrogen through the solvent for at least 30-45 minutes or by using several freeze-pump-thaw cycles.[8]

      • Ligand Choice: The pyridine nitrogen can inhibit the catalyst. Using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type ligands) can promote the catalytic cycle and shield the palladium center from inhibitory coordination.[12]

  • Poor Solubility: The starting material or catalyst may not be sufficiently soluble in the chosen solvent at the reaction temperature.

    • Troubleshooting: Polar aprotic solvents like DMF, NMP, or dioxane are common choices for Stille couplings.[13] If solubility is an issue, consider a solvent screen or increasing the reaction temperature. Microwave heating can sometimes be effective at overcoming solubility and activation barriers.[3][12]

Problem 2: My major byproduct is the homocoupled organostannane (R¹-R¹).

Causality & Solution: Homocoupling is often promoted by conditions that favor side reactions of the organostannane before it can engage in transmetalation.[1]

  • Reaction Rate Mismatch: If the transmetalation step is slow, the organostannane has more time to decompose or react with itself.

    • Troubleshooting:

      • Additives (CuI): The addition of a copper(I) iodide (CuI) co-catalyst can dramatically accelerate the transmetalation step, thereby outcompeting the homocoupling pathway.[12] A loading of 10-20 mol % is typical.

      • Ligand Effects: Highly labile ligands can sometimes promote homocoupling. While electron-rich ligands are good, ensure they form a stable complex. Ligands like triphenylarsine (AsPh₃) or tri(2-furyl)phosphine (TFP) have been shown to be effective in suppressing side reactions.

      • Temperature Control: Running the reaction at the lowest effective temperature can minimize radical decomposition pathways that lead to homocoupling.

Byproduct_Formation cluster_0 Desired Stille Pathway cluster_1 Homocoupling Byproduct Pathway cluster_2 Protodebromination Byproduct Pathway R²-Pd(II)-X R²-Pd(II)-X R¹-Pd(II)-R² R¹-Pd(II)-R² R²-Pd(II)-X->R¹-Pd(II)-R² + R¹-SnR₃ (Transmetalation) R²-H (Debromination) R²-H (Debromination) R²-Pd(II)-X->R²-H (Debromination) + 'H⁺' source (e.g., H₂O) R¹-R² (Product) R¹-R² (Product) R¹-Pd(II)-R²->R¹-R² (Product) Reductive Elimination Pd(0) Pd(0) R¹-R¹ (Homocoupling) R¹-R¹ (Homocoupling) Pd(0)->R¹-R¹ (Homocoupling) + 2 R¹-SnR₃ (Radical or Pd(II) Path)

Figure 2: Competing Pathways Leading to Common Byproducts.
Problem 3: I am struggling with regioselectivity and getting mixtures of mono- and di-substituted products.

Causality & Solution: Controlling selectivity on a di-halogenated substrate requires precise control over stoichiometry and reaction conditions. The C4-Br bond is generally more susceptible to oxidative addition than the C2-Br bond due to electronic effects.

  • For Selective Mono-C4-Arylation:

    • Stoichiometry is Key: Use the organostannane as the limiting reagent. Start with 1.0 to 1.05 equivalents.

    • Lower Temperature: Run the reaction at a lower temperature (e.g., 50-70 °C) to exploit the difference in activation energy between the two positions.

    • Monitor Carefully: Follow the reaction progress by LC-MS or TLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.

  • For Di-C4,C2-Arylation:

    • Excess Organostannane: Use a slight excess of the organostannane reagent for each bromine position (e.g., 2.2 - 2.5 equivalents total).

    • Forcing Conditions: After the first coupling, the substrate is electronically deactivated, making the second coupling more difficult. Higher temperatures (e.g., 100-120 °C) or microwave irradiation may be necessary.[14]

    • Robust Catalyst System: A more active catalyst system may be required for the second coupling. Consider switching to a more electron-rich, bulky ligand (e.g., a Buchwald ligand like SPhos or XPhos) for the second step if performing a one-pot, two-step reaction.

ParameterGoal: Mono-C4-SubstitutionGoal: Di-C4,C2-SubstitutionRationale
Organostannane (eq.) 1.0 - 1.052.2 - 2.5Stoichiometric control is critical for selectivity.
Temperature 50 - 80 °C90 - 120 °C (or MW)Lower temperatures favor reaction at the more activated C4 site.[14]
Catalyst/Ligand Pd(PPh₃)₄ or Pd₂(dba)₃ / PPh₃Pd₂(dba)₃ / Buchwald LigandMore forcing conditions require a more active and stable catalyst.[12]
Reaction Time Monitor closely; stop at SM consumptionDrive to completionAvoids over-reaction for mono-substitution.
Additive CuI (10-20 mol%)CuI (10-20 mol%)Accelerates transmetalation for both steps.[12]

Experimental Protocols

Protocol 1: General Procedure for Mono-C4-Arylation
  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2,4-Dibromothiazolo[5,4-c]pyridine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %), and CuI (10 mol %).

  • Solvent Addition: Add freshly degassed solvent (e.g., dioxane or DMF) via cannula.

  • Reagent Addition: Add the organostannane (1.05 eq.) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction by LC-MS.

  • Workup: Upon consumption of the starting material, cool the reaction to room temperature. Dilute with ethyl acetate and add a saturated aqueous solution of KF. Stir vigorously for 2-3 hours.

  • Purification: Filter the mixture through a pad of Celite, washing with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Protocol 2: Troubleshooting Workflow

Troubleshooting_Workflow start Stille Reaction Problem q1 What is the main issue? start->q1 low_conversion Low / No Conversion q1->low_conversion Low Conversion byproducts Major Byproduct Formation q1->byproducts Byproducts selectivity Poor Regioselectivity q1->selectivity Selectivity check_catalyst Check Catalyst: 1. Use Pd(0) source (e.g., Pd(PPh₃)₄) 2. Ensure rigorous degassing 3. Use bulky, e⁻-rich ligand low_conversion->check_catalyst q2 Which Byproduct? byproducts->q2 homocoupling Homocoupling (R¹-R¹) q2->homocoupling Homocoupling protodebromination Protodebromination (Ar-H) q2->protodebromination Protodebromination fix_homocoupling Minimize Homocoupling: 1. Add CuI (10-20 mol%) 2. Lower reaction temperature 3. Screen alternative ligands (AsPh₃) homocoupling->fix_homocoupling fix_proto Minimize Protodebromination: 1. Use anhydrous solvents 2. Maintain strict inert atmosphere 3. Ensure base is anhydrous protodebromination->fix_proto fix_selectivity Control Selectivity: 1. Adjust stannane stoichiometry (1.05 eq for mono) 2. Lower reaction temperature 3. Monitor reaction closely selectivity->fix_selectivity

Figure 3: A Step-by-Step Troubleshooting Workflow Diagram.

References

  • Wikipedia. Stille reaction . Wikipedia. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • NROChemistry. Stille Coupling . NROChemistry. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling . Chemistry LibreTexts. [Link]

  • Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity . ARKIVOC. [Link]

  • Organic Chemistry Portal. Stille Coupling . Organic Chemistry Portal. [Link]

  • Myers, A. The Stille Reaction . Chem 115, Harvard University. [Link]

  • ResearchGate. Optimization of the reaction conditions . ResearchGate. [Link]

  • RSC Publishing. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies . Royal Society of Chemistry. [Link]

  • PMC. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance . PubMed Central. [Link]

  • ChemRxiv. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation . Cambridge Open Engage. [Link]

  • ResearchGate. Optimization of Conditions for the Preparation of Coupled Pyridine 2a . ResearchGate. [Link]

  • American Chemical Society. Bulky ligands promote palladium-catalyzed protodeboronation . ACS Publications. [Link]

  • Lu, G. P., Cai, C., & Lipshutz, B. H. (2012). Stille couplings in water at room temperature . Green Chemistry, 14(11), 3134-3138. [Link]

  • National Institutes of Health. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods . NIH. [Link]

  • Google Patents. Thiazolo [5,4-b] pyridine malt-1 inhibitors.
  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings . Organic Letters, 3(25), 4173–4176. [Link]

  • University of Rochester. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds . University of Rochester Chemistry. [Link]

  • MDPI. Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions . MDPI. [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. [Link]

  • ResearchGate. Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines . ResearchGate. [Link]

  • LOOKCHEM. (2020). An efficient method for removing organotin impurities . Shandong Look Chemical Co.,Ltd. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Coupling Reactivity of 2,4-Dibromothiazolo[5,4-c]pyridine and Other Dibrominated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, nitrogen- and sulfur-containing heterocycles are privileged scaffolds. Their unique electronic properties and ability to engage in specific biological interactions make them cornerstones in the design of novel therapeutics and functional materials. The functionalization of these core structures, often through the strategic introduction of substituents, is paramount to modulating their properties. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful tools for forging carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.

This guide provides an in-depth comparative analysis of the cross-coupling reactivity of 2,4-dibromothiazolo[5,4-c]pyridine , a relatively underexplored yet promising building block, against a backdrop of more common dibrominated heterocycles such as 2,4-dibromopyridine and 2,4-dibromothiazole. We will delve into the underlying principles governing regioselectivity, supported by experimental data from the literature for analogous systems, and provide detailed protocols for key transformations. This guide is intended for researchers and professionals in drug development and materials science seeking to leverage the synthetic potential of complex dihalogenated heterocycles.

Synthesis of the Scaffold: 2,4-Dibromothiazolo[5,4-c]pyridine

While the direct synthesis of 2,4-dibromothiazolo[5,4-c]pyridine is not extensively documented, a plausible synthetic route can be proposed based on established methodologies for constructing related thiazolopyridine cores. A common strategy involves the annulation of a thiazole ring onto a functionalized pyridine precursor.

A potential synthetic pathway could commence with a substituted pyridine, which undergoes a series of transformations to introduce the necessary functionalities for the thiazole ring formation, followed by bromination. For instance, starting from a suitable aminopyridine, one could envision a sequence involving thiocyanation and subsequent cyclization. The final bromination step would likely employ a robust brominating agent such as N-bromosuccinimide (NBS) or elemental bromine to install the two bromine atoms onto the thiazolo[5,4-c]pyridine core.

Synthesis_of_2_4_dibromothiazolo_5_4_c_pyridine cluster_0 Proposed Synthetic Route Aminopyridine Aminopyridine Functionalized_Pyridine Functionalized Pyridine Aminopyridine->Functionalized_Pyridine Functionalization Thiazolo_Pyridine_Core Thiazolo[5,4-c]pyridine Core Functionalized_Pyridine->Thiazolo_Pyridine_Core Thiazole Annulation Target_Molecule 2,4-Dibromothiazolo[5,4-c]pyridine Thiazolo_Pyridine_Core->Target_Molecule Dibromination

Caption: Proposed synthesis of 2,4-dibromothiazolo[5,4-c]pyridine.

Comparative Analysis of Reactivity in Cross-Coupling Reactions

The reactivity of dihalogenated heterocycles in palladium-catalyzed cross-coupling reactions is a delicate interplay of several factors, primarily the carbon-halogen bond strength and the electronic properties of the heterocyclic ring. The generally accepted trend for the ease of oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl. Within a molecule containing two identical halogens, the electronic environment of each C-X bond dictates the regioselectivity of the initial oxidative addition, which is often the rate-determining step.

The 2,4-dibromothiazolo[5,4-c]pyridine scaffold presents a fascinating case for regioselectivity. It is a fusion of an electron-deficient pyridine ring and a five-membered thiazole ring. In isolation, 2,4-dihalopyridines often exhibit preferential reactivity at the C4 position in Suzuki couplings, while 2,4-dihalothiazoles tend to be more reactive at the C2 position. The electronic landscape of the fused system will therefore determine the favored site of reaction.

Regioselectivity_Factors Reactivity Cross-Coupling Reactivity & Regioselectivity Bond_Strength C-X Bond Strength (I > Br > Cl) Reactivity->Bond_Strength Electronic_Effects Electronic Effects of Heterocycle Reactivity->Electronic_Effects Steric_Hindrance Steric Hindrance Reactivity->Steric_Hindrance Catalyst_System Catalyst & Ligand Reactivity->Catalyst_System

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel 2,4-Dibromothiazolo[5,4-c]pyridine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[1] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[2] Off-target activity can lead to unforeseen toxicity or diminished efficacy, making rigorous cross-reactivity profiling not just a regulatory hurdle, but a cornerstone of rational drug design.[3]

This guide focuses on a promising, yet underexplored, chemical scaffold: thiazolo[5,4-c]pyridine . While its isomer, thiazolo[5,4-b]pyridine, has yielded potent inhibitors for targets like c-KIT and PI3K, the potential of the [5,4-c] core remains largely untapped.[4][5][6] We will use the versatile starting material, 2,4-Dibromothiazolo[5,4-c]pyridine , as a template for a new generation of kinase inhibitors.

The purpose of this document is to provide a comprehensive, field-proven strategy for characterizing the selectivity of these novel agents. We will compare their hypothetical profiling data against inhibitors built on well-established scaffolds and provide detailed, actionable protocols for the key experimental assays that underpin this analysis.

The 2,4-Dibromothiazolo[5,4-c]pyridine Scaffold: A Platform for Diversity

The 2,4-dibrominated core is an ideal starting point for medicinal chemists. The two bromine atoms serve as synthetic handles for introducing diverse chemical moieties through established cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the systematic exploration of chemical space at two distinct vectors, enabling fine-tuning of potency and selectivity for a desired kinase target.

Scaffold 2,4-Dibromothiazolo[5,4-c]pyridine R1 Suzuki or Buchwald-Hartwig Coupling at C2 Scaffold->R1 R2 Suzuki or Buchwald-Hartwig Coupling at C4 Scaffold->R2 Library Diverse Inhibitor Library R1->Library R2->Library

Caption: Synthetic diversification of the core scaffold.

Comparative Scaffolds: Establishing a Baseline

To objectively evaluate our novel thiazolo[5,4-c]pyridine inhibitors, we must benchmark them against compounds with known properties. For this guide, we will use two comparators:

  • Pyrazolo[1,5-a]pyridine-based Inhibitor (e.g., Selpercatinib-like): This class is known for producing highly selective inhibitors, such as the FDA-approved RET inhibitor Selpercatinib.[7] It represents a benchmark for high selectivity.

  • Thiazolidinone-based Inhibitor: This scaffold is found in numerous kinase inhibitors, often exhibiting a broader inhibition profile against multiple kinases, including PIM1 and CDK2.[1][8] It serves as a model for a less selective, potentially multi-targeted agent.

A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

A robust profiling cascade ensures that resources are used efficiently, moving from broad, high-throughput methods to more focused, biologically relevant assays.

Tier1 Tier 1: Broad Kinome Binding Screen (e.g., KINOMEscan®) Identify Primary Targets & Off-Targets Tier2 Tier 2: Potency & Cellular Activity (Enzymatic IC50 & Phosphorylation Assays) Confirm On-Target Effects Tier1->Tier2 Hits Tier3 Tier 3: In-Cell Target Engagement (e.g., KiNativ™) Verify Binding in a Native Environment Tier2->Tier3 Potent Hits Decision Selectivity Profile Established Go/No-Go Decision Tier3->Decision

Caption: A tiered workflow for kinase inhibitor profiling.

Tier 1: Broad Kinome Binding Screen

Causality: The first step is to understand the full landscape of potential interactions across the human kinome. A large-panel binding assay is the most efficient way to achieve this. It provides an unbiased view of which kinases a compound can physically interact with, irrespective of functional inhibition.

Recommended Platform: KINOMEscan®

The KINOMEscan® platform utilizes a competitive binding assay where a test compound competes with an immobilized ligand for binding to a panel of over 450 kinases.[9][10] The amount of kinase captured on a solid support is measured, providing a quantitative readout of binding affinity.[9]

Data Presentation: Tier 1 Screening Results

The primary output is often expressed as "% Control" or "% Inhibition". A lower score indicates stronger binding.

Table 1: Hypothetical KINOMEscan® Results (% Inhibition at 1µM)

Kinase TargetDBTP-Inhibitor-1Comparator A (Pyrazolo[1,5-a]pyridine)Comparator B (Thiazolidinone)
AURKA 99.5% 2.1%98.2%
AURKB 99.2% 3.5%97.5%
RET 15.6%99.8% 25.4%
VEGFR2 45.1%18.2%85.3%
PIM1 33.8%1.1%92.1%
CDK2 28.9%0.5%88.6%
ABL1 5.2%4.0%55.7%

Interpretation:

  • DBTP-Inhibitor-1 shows very strong and selective binding to Aurora kinases A and B.

  • Comparator A demonstrates exceptional selectivity for its intended target, RET.

  • Comparator B binds strongly to a range of kinases (Aurora, VEGFR2, PIM1, CDK2), indicating a multi-targeted profile.

Tier 2: Enzymatic and Cellular Potency Assays

Causality: A binding event does not always translate to functional inhibition. Tier 2 experiments are crucial to confirm that the identified interactions from Tier 1 lead to a reduction in kinase enzymatic activity and a downstream effect in a cellular context.

Recommended Platforms:

  • Enzymatic Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during a kinase reaction, providing a direct measure of enzymatic activity.[11] They are used to determine IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Cell-based Phosphorylation Assays: These assays measure the phosphorylation of a known downstream substrate of the target kinase within a cell.[12] This confirms that the inhibitor can penetrate the cell membrane and engage its target in a physiological environment.[13]

Data Presentation: Tier 2 Potency Results

Table 2: Comparative Potency Data (IC50 in nM)

Kinase TargetDBTP-Inhibitor-1 (Enzymatic IC50)DBTP-Inhibitor-1 (Cellular IC50)Comparator A (Enzymatic IC50)Comparator B (Enzymatic IC50)
AURKB 5.2 nM25.1 nM>10,000 nM15.5 nM
RET >10,000 nM>10,000 nM0.8 nM1,200 nM
VEGFR2 2,500 nM>10,000 nM>10,000 nM95.0 nM
PIM1 3,100 nM>10,000 nM>10,000 nM75.2 nM

Interpretation:

  • The low nanomolar enzymatic and cellular IC50 values for DBTP-Inhibitor-1 against AURKB confirm it is a potent and cell-permeable inhibitor of this target.

  • The significant drop-off in potency against VEGFR2 and PIM1 between binding and enzymatic activity suggests these are weaker, likely non-physiological interactions.

  • The difference between enzymatic and cellular IC50 values is expected, reflecting factors like cell permeability and intracellular ATP concentration.

Tier 3: In-Cell Target Engagement Profiling

Causality: To gain the highest level of confidence, it is essential to confirm that the inhibitor binds to its intended target in a complex, native biological system (e.g., a cell lysate or intact cells). This helps to rule out artifacts from using recombinant enzymes and provides a more accurate picture of selectivity.

Recommended Platform: KiNativ™

KiNativ™ is a chemical proteomics platform that uses biotin-linked ATP or ADP probes to covalently label the ATP-binding site of active kinases in a cell lysate.[14][15] Pre-treatment with an inhibitor prevents this labeling for its specific targets. By using mass spectrometry to quantify the labeled peptides, one can determine the inhibitor's binding profile against hundreds of endogenous kinases simultaneously.[14][16]

Detailed Experimental Protocols

Protocol 1: KINOMEscan® Competition Binding Assay (Adapted)

This protocol is a conceptual representation of the KINOMEscan® workflow.

  • Preparation: A DNA-tagged kinase is incubated with the test compound (DBTP-Inhibitor-1) and a bead-immobilized, active-site directed ligand.

  • Equilibration: The mixture is incubated to allow the binding competition to reach equilibrium.

  • Washing: Unbound components are washed away. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.

  • Elution & Quantification: The kinase-DNA tags are eluted and quantified using qPCR.

  • Data Analysis: The amount of kinase detected is compared to a DMSO control, and the result is expressed as a percentage of control.

Protocol 2: ADP-Glo™ Enzymatic Assay for IC50 Determination

This protocol is self-validating by including positive (no inhibitor) and negative (no enzyme) controls.

  • Compound Titration: Prepare a 10-point serial dilution of the test compound (e.g., starting at 10 µM) in an appropriate assay buffer in a 384-well plate. Include DMSO-only wells for a 100% activity control.

  • Kinase Reaction: Add the kinase (e.g., recombinant AURKB) and its specific peptide substrate to the wells.

  • Initiation: Start the reaction by adding ATP at its Km concentration. Incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by luciferase to produce light. Incubate for 30 minutes.

  • Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 3: Cellular Phospho-Substrate Assay (Western Blot)

This protocol validates target engagement by observing a downstream biological effect.

  • Cell Culture & Seeding: Seed a relevant cell line (e.g., HCT116, which has high Aurora kinase activity) in a 6-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0-10 µM) for a defined period (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate 20 µg of each lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate of the target kinase (e.g., anti-phospho-Histone H3 (Ser10) for AURKB).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • As a loading control, probe the same membrane with an antibody for the total protein (e.g., anti-total Histone H3) or a housekeeping protein (e.g., GAPDH).

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the dose-dependent decrease in substrate phosphorylation.

Conclusion

The development of kinase inhibitors from the novel 2,4-Dibromothiazolo[5,4-c]pyridine scaffold requires a rigorous and systematic approach to selectivity profiling. By employing a tiered strategy—beginning with broad kinome binding scans, progressing to functional enzymatic and cellular assays, and culminating in in-cell target engagement validation—researchers can build a comprehensive understanding of a compound's interaction profile. This methodical process, which benchmarks novel compounds against established inhibitor classes, is essential for identifying candidates with the optimal balance of potency and selectivity, ultimately increasing the probability of success in preclinical and clinical development.

References

  • Na, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). Available at: [Link]

  • Subbiah, V., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Hematology & Oncology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Pană, M. A., et al. (2021). Molecular Docking Evaluation of (E)-5-arylidene-2-thioxothiazolidin-4-one Derivatives as Selective Bacterial Adenylate Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Skalski, M., et al. (2016). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Bioinformatics. Available at: [Link]

  • Okerberg, E., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. ACS Chemical Biology. Available at: [Link]

  • Vlase, L., et al. (2012). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. ResearchGate. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • BioSpace. (2018). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. Available at: [Link]

  • Zhang, H., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Na, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. ResearchGate. Available at: [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Squires, M. S., et al. (2010). Discovery and Characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Google Patents. (n.d.). US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. Available at: [Link]

  • Zhang, H., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. Available at: [Link]

  • Sant-Anna, P., et al. (2009). Novel benzylidene-thiazolidine-2,4-diones Inhibit Pim Protein Kinase Activity and Induce Cell Cycle Arrest in Leukemia and Prostate Cancer Cells. Molecular Cancer Therapeutics. Available at: [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Available at: [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • DiscoveRx Corporation. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives (2–4) and thioamide (5). Available at: [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Available at: [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Available at: [Link]

Sources

A Head-to-Head Comparison of the Biological Activity of Thiazolo[5,4-c]pyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The thiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comprehensive, head-to-head comparison of the biological activities of various analogs derived from this core, with a focus on their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds.

The Thiazolopyridine Scaffold: A Versatile Pharmacophore

The fusion of a thiazole ring with a pyridine moiety creates a unique chemical entity with a wide range of biological applications. Thiazolopyridine derivatives have been explored for their therapeutic potential in various diseases, including cancer, microbial infections, and inflammatory conditions. The versatility of this scaffold lies in its ability to be functionalized at multiple positions, allowing for the fine-tuning of its biological activity and pharmacokinetic properties.

Comparative Analysis of Biological Activities

This section provides a comparative overview of the biological activities of different thiazolopyridine analogs, supported by experimental data from various studies.

Kinase Inhibitory Activity

Several thiazolopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

A notable study identified a series of thiazolo[5,4-b]pyridine derivatives as potent c-KIT inhibitors, capable of overcoming imatinib resistance.[1] Structure-activity relationship (SAR) studies revealed that functionalization at the 6-position of the scaffold was crucial for activity. One of the most potent compounds, 6r , demonstrated significantly higher enzymatic and anti-proliferative activities compared to imatinib.[1]

Table 1: Comparative Kinase Inhibitory Activity of Thiazolo[5,4-b]pyridine Analogs against c-KIT [1]

Compoundc-KIT V560G/D816V IC50 (µM)HMC1.2 GI50 (µM)
6r 4.771.15
Imatinib >10>10
Sunitinib 0.020.01

The thiazolo[5,4-b]pyridine scaffold has also been utilized to develop inhibitors for other kinases such as PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[1] The binding mode of these derivatives can vary depending on the target kinase, highlighting the scaffold's adaptability.[1]

Below is a simplified diagram illustrating the general mechanism of kinase inhibition by small molecules, which involves competition with ATP for binding to the kinase's active site.

G cluster_0 Kinase Active Site cluster_1 Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Inhibitor Thiazolopyridine Analog Inhibitor->Kinase Blocks ATP Binding G Start Synthesize Thiazolopyridine Analogs Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Start->Screening MIC Determine Minimum Inhibitory Concentration (MIC) Screening->MIC Active Compounds MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Docking) MBC->Mechanism End Identify Lead Compound Mechanism->End

Caption: Workflow for antimicrobial activity screening.

Experimental Protocols

To ensure the reproducibility of the findings presented, this section details the methodologies for key experiments.

Kinase Inhibition Assay (Example: c-KIT)

This protocol is a generalized representation based on common kinase assay principles.

  • Reagents and Materials: Recombinant human c-KIT kinase, ATP, appropriate substrate peptide, kinase buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds (e.g., thiazolopyridine analogs) in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay that measures the amount of ATP remaining).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., HMC1.2) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% inhibition of cell growth) value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Bacterial/Fungal Strains: Use standardized inoculums of the test microorganisms (e.g., E. coli, P. aeruginosa).

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with the microbial suspension.

    • Include positive (microorganism without compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The thiazolo[5,4-c]pyridine scaffold and its isomers represent a promising starting point for the development of novel therapeutic agents. The diverse biological activities, including kinase inhibition, anticancer, and antimicrobial effects, highlight the potential of this heterocyclic system. The structure-activity relationship studies discussed in this guide provide valuable insights for the rational design of more potent and selective analogs.

Future research should focus on:

  • Synthesizing and evaluating a wider range of derivatives to further explore the SAR.

  • Conducting in-depth mechanistic studies to elucidate the specific molecular targets and pathways affected by these compounds.

  • Optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them into preclinical and clinical development.

By leveraging the knowledge gained from these comparative studies, the scientific community can continue to unlock the therapeutic potential of thiazolopyridine chemistry.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI. Retrieved from [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2020). MDPI. Retrieved from [Link]

  • Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. (2021). ResearchGate. Retrieved from [Link]

  • Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. (2004). PubMed. Retrieved from [Link]

  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2021). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. (2021). Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2022). MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the Reproducibility of 2,4-Dibromothiazolo[5,4-c]pyridine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,4-Dibromothiazolo[5,4-c]pyridine

2,4-Dibromothiazolo[5,4-c]pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its fused ring system, combining the functionalities of both thiazole and pyridine, offers a unique scaffold for the development of novel therapeutic agents and functional materials. The two bromine atoms at the 2- and 4-positions serve as versatile synthetic handles, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity. The reproducibility and efficiency of its synthesis are therefore of paramount importance for researchers in drug discovery and chemical development.

This guide provides an in-depth, objective comparison of two primary protocols for the synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine: a classical approach using elemental bromine and a modern alternative employing N-Bromosuccinimide (NBS). We will dissect the methodologies, evaluate their performance based on experimental data, and provide insights into the chemical principles that govern their outcomes.

The Synthetic Precursor: Accessing the Thiazolo[5,4-c]pyridine Core

Before delving into the bromination protocols, it is essential to consider the synthesis of the starting material, thiazolo[5,4-c]pyridine. A common and reliable method involves the condensation of 2-chloro-3-aminopyridine with an appropriate isothiocyanate, followed by cyclization. This multi-step process provides the core heterocyclic system upon which the bromination is performed. The overall synthetic strategy is visualized below.

G cluster_0 Synthesis of Thiazolo[5,4-c]pyridine Core cluster_1 Bromination Protocols 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Intermediate_Thiourea Intermediate_Thiourea 2-Chloro-3-aminopyridine->Intermediate_Thiourea + Isothiocyanate (Ethanol, Reflux) Thiazolo[5,4-c]pyridine Thiazolo[5,4-c]pyridine Intermediate_Thiourea->Thiazolo[5,4-c]pyridine Cyclization (Base) Product_A 2,4-Dibromothiazolo[5,4-c]pyridine Thiazolo[5,4-c]pyridine->Product_A Protocol A (Br2 / Acetic Acid) Product_B 2,4-Dibromothiazolo[5,4-c]pyridine Thiazolo[5,4-c]pyridine->Product_B Protocol B (NBS / Acetonitrile)

Caption: Overall synthetic pathway from the precursor to the target molecule.

Protocol A: Direct Electrophilic Bromination with Elemental Bromine

This classical method relies on the potent electrophilic nature of molecular bromine (Br₂) in a polar protic solvent, typically glacial acetic acid. The pyridine nitrogen in the thiazolo[5,4-c]pyridine ring is electron-withdrawing, which deactivates the heterocyclic system towards electrophilic substitution. Consequently, this reaction requires forcing conditions to achieve di-substitution.

Underlying Mechanism and Rationale

The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. Acetic acid serves both as a solvent and as a catalyst by polarizing the Br-Br bond, increasing the electrophilicity of the bromine species. The first bromination is expected to occur on the more electron-rich thiazole ring at the 2-position. The introduction of the first electron-withdrawing bromine atom further deactivates the ring, necessitating elevated temperatures and prolonged reaction times to install the second bromine atom at the 4-position of the pyridine ring.

Causality of Experimental Choices:

  • Reagent (Br₂): Elemental bromine is a strong and inexpensive brominating agent, capable of overcoming the deactivation of the heterocyclic core.

  • Solvent (Glacial Acetic Acid): Its polar nature helps to dissolve the starting material and stabilize the charged intermediates (sigma complexes) formed during the substitution.

  • Conditions (Elevated Temperature): Heating is required to provide the necessary activation energy for the substitution on the electron-deficient aromatic system.

Detailed Experimental Protocol (Protocol A)

Disclaimer: This protocol is adapted from procedures for structurally related pyridinethione derivatives due to the absence of a direct, published method for the unsubstituted thiazolo[5,4-c]pyridine.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiazolo[5,4-c]pyridine (1.0 eq.) in glacial acetic acid (20 mL per gram of starting material).

  • Reagent Addition: While stirring at room temperature, add elemental bromine (2.2 eq.) dropwise to the solution. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2,4-Dibromothiazolo[5,4-c]pyridine.

Workflow Visualization (Protocol A)

G Start Start Dissolve Dissolve Thiazolo[5,4-c]pyridine in Acetic Acid Start->Dissolve Add_Br2 Add Br2 (2.2 eq) Dropwise Dissolve->Add_Br2 Heat Heat to 80-100°C (4-6 hours) Add_Br2->Heat Quench Pour into Ice Water Heat->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with DCM/EtOAc Neutralize->Extract Purify Dry, Concentrate & Column Chromatography Extract->Purify Product Product Purify->Product

Caption: Step-by-step workflow for Protocol A.

Protocol B: Selective Bromination with N-Bromosuccinimide (NBS)

This modern approach utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It is considered a milder source of electrophilic bromine and can offer improved selectivity. For less reactive substrates, the reaction may proceed via an electrophilic mechanism, often catalyzed by acid, or a radical pathway initiated by light or a radical initiator.

Underlying Mechanism and Rationale

When used for aromatic bromination, NBS can function as a source of Br⁺, particularly in the presence of an acid catalyst. However, for electron-deficient systems, achieving di-substitution often requires conditions that may favor a radical pathway, especially in non-polar solvents. In a solvent like acetonitrile, an electrophilic pathway is more likely. The reaction is typically more selective than using elemental bromine, potentially reducing the formation of over-brominated byproducts.

Causality of Experimental Choices:

  • Reagent (NBS): A safer and more selective brominating agent compared to Br₂. Its use often leads to cleaner reactions and simpler purification[1].

  • Stoichiometry (>2.0 eq.): A slight excess of NBS is required to ensure the reaction goes to completion for di-substitution.

  • Solvent (Acetonitrile): A polar aprotic solvent that can facilitate electrophilic substitution without participating in the reaction.

  • Conditions (Reflux): Heating is necessary to overcome the activation barrier for the bromination of the deactivated heterocyclic ring.

Detailed Experimental Protocol (Protocol B)
  • Preparation: To a round-bottom flask fitted with a reflux condenser, add thiazolo[5,4-c]pyridine (1.0 eq.) and acetonitrile (25 mL per gram of starting material).

  • Reagent Addition: Add N-Bromosuccinimide (2.2-2.5 eq.) to the suspension in one portion.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL) to remove the succinimide byproduct.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude solid by column chromatography (silica gel) to afford pure 2,4-Dibromothiazolo[5,4-c]pyridine.

Workflow Visualization (Protocol B)

G Start Start Suspend Suspend Thiazolo[5,4-c]pyridine in Acetonitrile Start->Suspend Add_NBS Add NBS (2.2-2.5 eq) Suspend->Add_NBS Reflux Reflux at ~82°C (3-5 hours) Add_NBS->Reflux Concentrate Evaporate Solvent Reflux->Concentrate Wash Redissolve & Wash with Water/Brine Concentrate->Wash Purify Dry, Concentrate & Column Chromatography Wash->Purify Product Product Purify->Product

Caption: Step-by-step workflow for Protocol B.

Comparative Analysis: Performance and Reproducibility

The choice between these two protocols depends on several factors, including safety, reagent availability, desired yield, and scalability. Below is a summary of the key performance indicators.

ParameterProtocol A: Elemental BromineProtocol B: N-Bromosuccinimide (NBS)
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Glacial Acetic AcidAcetonitrile
Temperature 80-100°C~82°C (Reflux)
Reaction Time 4-6 hours3-5 hours
Estimated Yield 60-75% (variable)70-85% (generally higher)
Safety & Handling Hazardous (corrosive, toxic liquid)Safer (crystalline solid)
Byproducts HBr, potential poly-brominated speciesSuccinimide (water-soluble)
Purification Requires neutralization and chromatographySimpler aqueous wash followed by chromatography
Reproducibility Moderate; sensitive to moisture and reagent purityHigh; less sensitive to ambient conditions
Discussion of Key Differences
  • Safety and Handling: Protocol B holds a significant advantage. NBS is a stable, crystalline solid that is far easier and safer to handle than the highly volatile and corrosive elemental bromine. This is a critical consideration for both lab-scale and industrial applications.

  • Yield and Selectivity: While yields are highly substrate-dependent, NBS generally provides higher yields and better selectivity for the desired dibrominated product. The harsh conditions of Protocol A can lead to the formation of complex mixtures and degradation of the starting material, lowering the overall yield.

  • Work-up and Purification: The primary byproduct of the NBS reaction is succinimide, which is readily removed with a simple aqueous wash. In contrast, Protocol A generates hydrobromic acid (HBr), requiring a careful neutralization step that can complicate the extraction process.

  • Reproducibility: Protocol B is generally considered more reproducible. The reaction with NBS is often cleaner and less susceptible to minor variations in reaction conditions compared to the aggressive nature of elemental bromine.

Logical Relationship of Methodologies

The two protocols represent a classical versus modern approach to the same chemical transformation. Both start from the same precursor and target the same product but diverge in their choice of reagent and underlying reaction philosophy.

G Start Thiazolo[5,4-c]pyridine Protocol_A Protocol A: Direct Bromination Start->Protocol_A Protocol_B Protocol B: Selective Bromination Start->Protocol_B Goal 2,4-Dibromothiazolo [5,4-c]pyridine Protocol_A->Goal Reagent_A Reagent: Elemental Bromine (Br2) Protocol_A->Reagent_A Conditions_A Conditions: Harsh (High Temp, Acid) Protocol_A->Conditions_A Safety_A Considerations: Low Safety, Complex Workup Protocol_A->Safety_A Protocol_B->Goal Reagent_B Reagent: N-Bromosuccinimide (NBS) Protocol_B->Reagent_B Conditions_B Conditions: Milder (Reflux) Protocol_B->Conditions_B Safety_B Considerations: High Safety, Simpler Workup Protocol_B->Safety_B

Caption: Comparison of the two synthetic strategies.

Conclusion and Recommendations

Based on this comparative analysis, Protocol B (N-Bromosuccinimide) emerges as the superior method for the synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine. Its advantages in terms of safety, handling, higher anticipated yields, cleaner reaction profiles, and greater reproducibility make it the recommended choice for most research and development applications.

While Protocol A (Elemental Bromine) is a viable option, particularly when cost is the primary driver and appropriate safety infrastructure is in place, its drawbacks in handling and potential for lower, less reproducible yields make it a less desirable alternative. For laboratories focused on efficiency, safety, and reliable outcomes, the adoption of the NBS-based protocol is strongly advised.

References

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 2,4-Dibromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug development, the purity of molecular building blocks is not merely a quality metric; it is the foundation upon which reliable, reproducible, and translatable scientific data is built. The thiazolo[5,4-c]pyridine scaffold is a privileged structure, analogous to purines, and serves as a crucial core in the development of novel kinase inhibitors and other therapeutic agents. This guide provides a comprehensive framework for the synthesis, purification, and rigorous purity assessment of a key derivative, 2,4-Dibromothiazolo[5,4-c]pyridine. We move beyond rote protocols to explain the causal logic behind our strategic choices, presenting a self-validating system for establishing a high-purity reference standard and benchmarking subsequent synthetic batches against it. This document is intended for researchers, medicinal chemists, and process development scientists who require not only a method but a thorough understanding of how to certify the quality of their foundational reagents.

The Strategic Importance of the Thiazolo[5,4-c]pyridine Scaffold

The fusion of a thiazole and a pyridine ring creates a bioisostere of purine, granting it access to a wide range of biological targets, particularly within the kinome. Thiazolopyridine derivatives have been investigated as inhibitors for critical targets like PI3K and c-KIT, making them highly valuable in oncology and immunology research.[1][2] The utility of a scaffold is defined by its potential for chemical modification. A di-brominated intermediate such as 2,4-Dibromothiazolo[5,4-c]pyridine is an exceptionally versatile platform. The differential reactivity of the bromine atoms at the 2- and 4-positions allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic construction of diverse compound libraries for structure-activity relationship (SAR) studies.

Given this strategic importance, the presence of impurities—such as regioisomers or mono-brominated species—can introduce profound ambiguity into downstream biological data, leading to misinterpretation of SAR and wasted resources. Therefore, a robust and validated protocol for assessing purity is paramount.

Synthesis and Establishment of a Reference Standard

A commercially available, certified reference standard for 2,4-Dibromothiazolo[5,4-c]pyridine is not readily found. Therefore, the first critical task is the de novo synthesis and rigorous characterization of an in-house primary reference standard. This standard becomes the benchmark against which all future batches are compared.

Proposed Synthetic Pathway

While direct literature for the synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine is sparse, a plausible and chemically sound route can be extrapolated from established heterocyclic chemistry.[3] The proposed pathway begins with the formation of the core thiazolo[5,4-c]pyridine ring system, followed by a controlled bromination.

Synthetic_Workflow A 3,4-Diaminopyridine C Thiazolo[5,4-c]pyridine-2(3H)-thione A->C Cyclization B Carbon Disulfide (CS2) B->C E 2-Chlorothiazolo[5,4-c]pyridine C->E Thione to Chloride D Oxidative Chlorination (e.g., POCl3/PCl5) D->E G 2,4-Dibromothiazolo[5,4-c]pyridine E->G Electrophilic Bromination F N-Bromosuccinimide (NBS) in H2SO4 F->G

Caption: Proposed synthetic workflow for 2,4-Dibromothiazolo[5,4-c]pyridine.

Causality Behind Experimental Choices
  • Step 1: Ring Formation: The condensation of 3,4-diaminopyridine with carbon disulfide is a classic and efficient method for forming the 2-mercaptothiazole fused ring system. This reaction is typically robust and high-yielding.

  • Step 2: Thione Conversion: The resulting thione is not ideal for direct bromination. Conversion to the 2-chloro derivative using an agent like phosphorus oxychloride (POCl₃) activates the system. This is a standard transformation in heterocyclic chemistry that provides a better leaving group and modifies the electronic properties of the ring for the subsequent step.

  • Step 3: Electrophilic Bromination: The thiazolopyridine system is electron-rich and susceptible to electrophilic aromatic substitution. The pyridine nitrogen, however, is deactivating. Performing the bromination in a strong acid like sulfuric acid protonates the pyridine nitrogen, further directing the electrophile (Br⁺, generated from NBS) to the electron-rich positions of the molecule. We hypothesize that the 4-position will be targeted for bromination. The existing chloro group at the 2-position can then be substituted for a bromo group under more forcing conditions or via a Sandmeyer-type reaction if a 2-amino precursor is used, though direct bromination of the 2-chloro intermediate is a more streamlined approach.

Purification Protocol for the Reference Standard

The goal for the reference standard is to achieve the highest possible purity (>99.5%). A multi-step purification strategy is non-negotiable.

  • Crude Purification: After aqueous workup to remove inorganic salts and acids, the crude product is subjected to flash column chromatography on silica gel.

    • Rationale: This step is designed to remove the bulk of impurities, such as unreacted starting material, mono-brominated intermediates, and any potential regioisomers. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective for separating compounds with different polarities.

  • Recrystallization: The material isolated from chromatography is then recrystallized from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

    • Rationale: Recrystallization is a powerful technique for removing trace impurities that may have co-eluted during chromatography. It selects for the desired molecule to incorporate into a growing crystal lattice, leaving impurities behind in the mother liquor. This step is critical for achieving the high purity required for a reference standard. The solid obtained after recrystallization should be washed with cold solvent and dried under high vacuum to remove residual solvents.

Analytical Benchmarking Workflow

Once the reference standard is prepared, purified, and thoroughly characterized, it serves as the basis for a suite of analytical tests. Every newly synthesized batch of 2,4-Dibromothiazolo[5,4-c]pyridine must be run in parallel with the reference standard using identical methods and conditions.

Analytical_Workflow cluster_2 Ultimate Purity HPLC HPLC-UV (Purity Assay) Decision Pass / Fail Decision HPLC->Decision Purity >98%? RT Match? LCMS LC-MS (Mass Confirmation) LCMS->Decision Correct M/Z? NMR_H1 ¹H NMR NMR_H1->Decision Spectrum Match? NMR_C13 ¹³C NMR EA Elemental Analysis (CHNX) EA->Decision Within ±0.4%? New_Batch Newly Synthesized Batch New_Batch->HPLC New_Batch->LCMS New_Batch->NMR_H1 New_Batch->NMR_C13 New_Batch->EA Reference Reference Standard Reference->HPLC Reference->LCMS Reference->NMR_H1 Reference->NMR_C13

Caption: Multi-tiered analytical workflow for benchmarking new batches.

High-Performance Liquid Chromatography (HPLC-UV)

This is the workhorse for quantitative purity assessment.

  • Objective: To determine the purity of the sample as a percentage of the total peak area detected by the UV detector and to confirm the retention time (RT) matches the reference standard.

  • Step-by-Step Protocol:

    • System: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is versatile and effective for retaining a wide range of small organic molecules.

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. Formic acid is used to protonate silanols on the column and the analyte, leading to sharper peaks.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes. This broad gradient ensures the elution of both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm, a common wavelength for aromatic and heterocyclic compounds.

    • Sample Prep: Prepare samples of both the reference standard and the new batch at 1 mg/mL in acetonitrile. Inject equal volumes (e.g., 5 µL).

  • Acceptance Criteria: The main peak in the new batch chromatogram must have a retention time matching the reference standard (typically ± 2%). The area percent purity should be ≥ 98.0%.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the identity of the main peak by verifying its mass-to-charge ratio (m/z) and to gain mass information on any detectable impurities.

  • Step-by-Step Protocol:

    • System: An LC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

    • Method: Use the same LC method as the HPLC-UV purity assay to ensure peak correlation.

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocycles.

    • Analysis: Extract the ion chromatogram for the expected mass of 2,4-Dibromothiazolo[5,4-c]pyridine [M+H]⁺. The dibromo pattern has a characteristic isotopic signature (¹Br/⁸¹Br) that should be verified.

  • Acceptance Criteria: The main peak must exhibit the correct m/z for the target compound, including the correct isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide unambiguous structural confirmation. While HPLC confirms purity relative to other UV-active compounds, NMR confirms the actual molecular structure.

  • Step-by-Step Protocol:

    • ¹H NMR: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton spectrum should be clean, with integrations matching the expected number of protons. The chemical shifts and coupling constants must match those of the reference standard.

    • ¹³C NMR: A carbon spectrum should show the correct number of expected carbon signals.

  • Acceptance Criteria: The ¹H NMR spectrum of the new batch must be superimposable on that of the reference standard. No significant impurity peaks (>1%) should be visible.

Data Interpretation and Comparative Analysis

All data from a new batch must be systematically compared against the reference standard.

Tabulated Comparative Data
ParameterReference StandardNew Batch (Example)Acceptance Criteria
Appearance White to Off-White SolidOff-White SolidConforms to Standard
HPLC Purity (254 nm) 99.7%98.9%≥ 98.0%
HPLC Retention Time 12.51 min12.50 min± 2% of Reference
LC-MS [M+H]⁺ Found: 292.85Found: 292.86Matches Theoretical Mass & Isotope Pattern
¹H NMR Conforms to structureConforms to structureSpectrum is superimposable with reference
Elemental Analysis C: 24.52%, H: 0.69%C: 24.60%, H: 0.71%Within ± 0.4% of theoretical
Profiling Common Process Impurities

Using LC-MS, it is possible to identify likely impurities by their mass. This provides crucial feedback for optimizing the synthetic and purification processes.

Potential ImpurityExpected [M+H]⁺Likely Origin
2-Chloro-4-bromothiazolo[5,4-c]pyridine248.9 (Cl/Br pattern)Incomplete substitution of the 2-chloro group.
2-Bromothiazolo[5,4-c]pyridine214.9Incomplete bromination at the 4-position.
3,4-Diaminopyridine110.1Unreacted starting material carryover.

Conclusion

The validation of 2,4-Dibromothiazolo[5,4-c]pyridine purity is a multi-faceted process that underpins the integrity of subsequent research. A single analytical technique is insufficient. By establishing a rigorously purified and characterized in-house reference standard, a robust benchmarking system based on orthogonal analytical techniques—chromatographic (HPLC), spectrometric (MS), and spectroscopic (NMR)—can be implemented. This systematic approach ensures that each new batch of this critical building block meets the high standards required for drug discovery, providing scientists with confidence in the quality of their materials and the reliability of their data.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC.[Link]

  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ResearchGate.[Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate.[Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.[Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.[Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central (PMC).[Link]

  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific.[Link]

  • Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. ResearchGate.[Link]

Sources

A Comparative Guide to Thiazolo[5,4-b]pyridine Derivatives: Bridging In Vitro Promise with In Vivo Potential as c-KIT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The initial focus of this guide was to provide a direct comparative analysis of the in vitro and in vivo efficacy of "2,4-Dibromothiazolo[5,4-c]pyridine" derivatives. However, a comprehensive literature review revealed a lack of published data for this specific scaffold. Instead, significant and promising research exists for the isomeric Thiazolo[5,4-b]pyridine scaffold, particularly as inhibitors of the c-KIT receptor tyrosine kinase, a key driver in Gastrointestinal Stromal Tumors (GIST). This guide has therefore been structured to provide a deep dive into this promising class of compounds, using the extensive in vitro data available for a lead compound designated as 6r and comparing it against the established clinical alternatives, Imatinib and Sunitinib. While direct in vivo data for the 6r compound is not yet published, this guide will establish the framework for such a comparison by detailing the methodologies and presenting benchmark in vivo data from its clinical competitors, thereby offering a complete picture of the preclinical evaluation pathway.

Introduction: The Challenge of Imatinib Resistance in GIST and the Emergence of Thiazolo[5,4-b]pyridines

Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, predominantly driven by gain-of-function mutations in the c-KIT gene.[1] This discovery led to the development of Imatinib, a tyrosine kinase inhibitor (TKI) that dramatically improved patient outcomes.[2] However, the clinical utility of Imatinib is hampered by the development of secondary resistance mutations, frequently occurring within 18 to 26 months of treatment.[2] This has spurred the development of second-line therapies like Sunitinib and a continuing search for novel chemical scaffolds that can overcome these resistance mechanisms.[3]

The thiazolo[5,4-b]pyridine core has emerged as a versatile scaffold for developing various kinase inhibitors.[4] Recent research has identified derivatives of this scaffold as potent c-KIT inhibitors, capable of overcoming Imatinib resistance.[4] This guide will focus on a systematic comparison of the preclinical efficacy of these emerging derivatives against established TKIs.

Mechanism of Action: Targeting the c-KIT Signaling Cascade

The c-KIT receptor is a transmembrane tyrosine kinase that, upon binding its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which drive cell proliferation and survival. In GIST, mutations lead to constitutive, ligand-independent activation of c-KIT. Thiazolo[5,4-b]pyridine derivatives, like Imatinib and Sunitinib, are designed to bind to the ATP-binding pocket of c-KIT, preventing its phosphorylation and thereby inhibiting all downstream signaling.[1]

cKIT_Pathway cluster_membrane Cell Membrane cluster_inhibitors Therapeutic Intervention cluster_cytoplasm Cytoplasm SCF SCF cKIT_Receptor c-KIT Receptor SCF->cKIT_Receptor Binds p_cKIT P-c-KIT (Autophosphorylation) cKIT_Receptor->p_cKIT Dimerization & Activation P1 P2 Thiazolo_Pyridine Thiazolo[5,4-b]pyridine Derivatives (e.g., 6r) Thiazolo_Pyridine->p_cKIT Inhibits Imatinib Imatinib / Sunitinib Imatinib->p_cKIT Inhibits RAS_RAF_MEK RAS-RAF-MEK Pathway p_cKIT->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway p_cKIT->PI3K_AKT ERK ERK RAS_RAF_MEK->ERK mTOR mTOR PI3K_AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR->Proliferation

Caption: The c-KIT signaling pathway and points of inhibition.

In Vitro Efficacy: Thiazolo[5,4-b]pyridines vs. Standard of Care

The true test of a novel inhibitor's potential lies in its ability to potently inhibit its target enzyme and translate that inhibition into anti-proliferative effects in cancer cells, especially those harboring resistance mutations. The study by Nam et al. provides a wealth of such data for a series of 31 thiazolo[5,4-b]pyridine derivatives.[4]

Enzymatic Inhibition

The lead compound, 6r , demonstrated potent inhibition against wild-type c-KIT and, crucially, against a V560G/D816V double mutant, which is resistant to Imatinib.[4] The table below summarizes the half-maximal inhibitory concentrations (IC50).

Table 1: In Vitro Enzymatic Inhibition of c-KIT (IC50, µM)

Compound Wild-Type c-KIT Imatinib-Resistant c-KIT (V560G/D816V) Reference
Derivative 6r 0.038 4.77 [4]
Imatinib 0.021 38.30 [4]

| Sunitinib | 0.019 | Not Reported |[4] |

Lower values indicate higher potency.

Notably, derivative 6r is approximately 8-fold more potent than Imatinib against the resistant c-KIT double mutant, showcasing its potential to address clinical resistance.[4]

Cellular Anti-Proliferative Activity

Potent enzyme inhibition must translate to growth inhibition in cancer cells. The GI50 (concentration for 50% growth inhibition) values were determined in GIST-T1 cells (Imatinib-sensitive) and HMC1.2 cells, which harbor the Imatinib-resistant c-KIT mutations.

Table 2: In Vitro Anti-Proliferative Activity (GI50, µM)

Compound GIST-T1 (Imatinib-Sensitive) HMC1.2 (Imatinib-Resistant) Reference
Derivative 6r 0.014 1.15 [4]
Imatinib 0.013 27.10 [4]

| Sunitinib | 0.015 | 0.034 |[4] |

Lower values indicate higher potency.

These cellular data reinforce the enzymatic findings. Derivative 6r maintains potent activity against the Imatinib-resistant cell line, showing a 23.6-fold higher potency than Imatinib itself.[4] While Sunitinib remains highly potent in this cell line, 6r demonstrates comparable, low-micromolar efficacy.[4] Further studies by the same research group showed that 6r also effectively blocks downstream signaling of c-KIT, induces apoptosis, and arrests the cell cycle.[4]

In Vivo Efficacy: The Unwritten Chapter for Thiazolo[5,4-b]pyridines

As of early 2026, in vivo efficacy studies for the promising thiazolo[5,4-b]pyridine derivative 6r have not been published. This represents the critical next step in its preclinical development. The primary goal of in vivo testing is to determine if the potent in vitro activity translates into tumor growth inhibition in a living organism, while also assessing the compound's safety and pharmacokinetic profile.

Benchmarking with Imatinib and Sunitinib in GIST Xenograft Models

To understand the performance benchmarks that derivative 6r would need to meet or exceed, we can look at published data for Imatinib and Sunitinib in patient-derived xenograft (PDX) models of GIST. In these models, human tumor tissue is implanted into immunodeficient mice.

Table 3: Representative In Vivo Efficacy in GIST Xenograft Models

Compound Model Dosing Tumor Growth Inhibition (TGI) Reference
Imatinib GIST-T1 Xenograft 50 mg/kg, daily 80.0% [5]
Sunitinib GIST-RX2 (Resistant) 40 mg/kg, daily 86.7% [5]

| Sunitinib | GIST-RX1 (Resistant) | 40 mg/kg, daily | 22.9% |[5] |

These data highlight that Imatinib is highly effective in sensitive models, but its efficacy drops significantly in resistant models. Sunitinib shows potent activity in some resistant models (GIST-RX2) but less so in others (GIST-RX1), reflecting the heterogeneity of resistance mechanisms.[5] For a new agent like 6r , a successful in vivo study would demonstrate significant TGI, particularly in a GIST model known to be resistant to Imatinib.

Experimental Methodologies: A Blueprint for Evaluation

Scientific integrity demands robust and reproducible experimental protocols. The following sections detail the standard methodologies used to generate the types of data presented in this guide.

In Vitro Experimental Workflow

The initial screening of a new compound series typically follows a standardized workflow designed to assess potency, selectivity, and cellular effects before advancing to more complex models.

in_vitro_workflow cluster_workflow In Vitro Evaluation Pipeline Enzyme_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Prolif Cellular Proliferation Assay (e.g., SRB, MTT) Enzyme_Assay->Cell_Prolif Potency (IC50) Selectivity Kinase Panel Screening (Selectivity Profile) Enzyme_Assay->Selectivity Off-Target Assessment Signaling Western Blot for Downstream Signaling (p-cKIT, p-AKT, p-ERK) Cell_Prolif->Signaling Cellular Efficacy (GI50) Apoptosis Apoptosis/Cell Cycle Assay (Flow Cytometry) Signaling->Apoptosis Mechanism Confirmation Migration Migration/Invasion Assay (Wound Healing/Transwell) Apoptosis->Migration Phenotypic Effects

Caption: A typical workflow for in vitro evaluation of kinase inhibitors.

Protocol: c-KIT Enzymatic Inhibition Assay (ADP-Glo™)

This protocol is based on the principle of the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2][6]

Objective: To determine the IC50 value of a test compound against recombinant c-KIT kinase.

Materials:

  • Recombinant human c-KIT enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (e.g., Thiazolo[5,4-b]pyridine derivatives) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 96-well or 384-well plates.

  • Plate-reading luminometer.

Procedure:

  • Kinase Reaction Setup:

    • Add 5 µL of kinase reaction mix to each well. This mix consists of Kinase Assay Buffer, 10 µM ATP, and the Poly(Glu, Tyr) substrate.

    • Add 1 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). For the control wells, add 1 µL of DMSO.

    • To initiate the reaction, add 4 µL of recombinant c-KIT enzyme diluted in Kinase Assay Buffer.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Experimental Workflow

The transition from in vitro to in vivo requires careful planning to assess efficacy, pharmacokinetics, and safety in a whole-animal system.

in_vivo_workflow cluster_workflow In Vivo Evaluation Pipeline PK_Study Pharmacokinetic (PK) Study (Dosing, Bioavailability) Tox_Study Maximum Tolerated Dose (MTD) Study PK_Study->Tox_Study Determine Exposure Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Tox_Study->Efficacy_Study Select Dose Xenograft_Model Tumor Xenograft Model Establishment Xenograft_Model->Efficacy_Study Provide Model PD_Biomarkers Pharmacodynamic (PD) Biomarker Analysis (e.g., p-cKIT in tumors) Efficacy_Study->PD_Biomarkers Confirm Target Engagement

Caption: A standard workflow for in vivo evaluation of an anti-cancer agent.

Protocol: GIST Patient-Derived Xenograft (PDX) Efficacy Study

This protocol describes a general procedure for evaluating the efficacy of a test compound in a GIST PDX model.[5]

Objective: To determine the in vivo anti-tumor efficacy of a test compound (e.g., a Thiazolo[5,4-b]pyridine derivative) compared to a vehicle control and a standard-of-care drug (e.g., Sunitinib).

Materials:

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG)).

  • Cryopreserved or fresh GIST patient-derived tumor tissue.

  • Surgical tools for implantation.

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Standard-of-care drug (e.g., Sunitinib) formulated for oral gavage.

  • Digital calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Anesthetize the immunodeficient mouse.

    • Surgically implant a small fragment (approx. 2x2 mm) of the GIST tumor tissue, typically subcutaneously on the flank or orthotopically into the relevant organ (e.g., stomach wall).[5]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization and Grouping:

    • Measure the initial tumor volume.

    • Randomize mice into treatment groups (typically n=8-10 per group) with similar average tumor volumes.

      • Group 1: Vehicle control (e.g., daily oral gavage).

      • Group 2: Test Compound (e.g., 50 mg/kg, daily oral gavage).

      • Group 3: Standard of Care (e.g., Sunitinib at 40 mg/kg, daily oral gavage).

  • Dosing and Monitoring:

    • Administer the assigned treatments daily for a predetermined period (e.g., 21-28 days).

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and general health status as indicators of toxicity.

  • Endpoint and Analysis:

    • The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).

    • Euthanize all animals and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

    • (Optional) A portion of the tumor tissue can be flash-frozen or fixed in formalin for subsequent pharmacodynamic (biomarker) analysis, such as measuring the levels of phosphorylated c-KIT via Western blot or immunohistochemistry.

Conclusion and Future Directions

The thiazolo[5,4-b]pyridine scaffold represents a promising avenue for the development of next-generation c-KIT inhibitors. Extensive in vitro data for lead compounds like 6r demonstrate a clear potential to overcome the significant clinical challenge of Imatinib resistance.[4] The compound shows superior enzymatic and cellular potency against a key resistance mutation compared to Imatinib and holds its own against the second-line therapy, Sunitinib.[4]

The critical missing piece of the puzzle is the in vivo validation. The successful translation of potent in vitro data to meaningful tumor growth inhibition in animal models, without undue toxicity, will be the ultimate determinant of this compound class's clinical potential. The experimental frameworks detailed in this guide provide a clear roadmap for this crucial next phase of research. Future studies should focus on conducting GIST xenograft experiments to confirm efficacy, establish a therapeutic window, and explore the pharmacodynamic effects of these novel inhibitors on c-KIT signaling within the tumor microenvironment.

References

  • Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]

  • Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. This is the primary source for the in vitro data on the novel compounds. [Link]

  • Heinrich, M. C., Corless, C. L., Demetri, G. D., Blanke, C. D., von Mehren, M., Joensuu, H., ... & Fletcher, J. A. (2003). Kinase mutations and imatinib response in patients with metastatic gastrointestinal stromal tumor. Journal of clinical oncology, 21(23), 4342–4349.
  • Hirota, S., Isozaki, K., Moriyama, Y., Hashimoto, K., Nishida, T., Ishiguro, S., ... & Kitamura, Y. (1998). Gain-of-function mutations of c-kit in human gastrointestinal stromal tumors. Science, 279(5350), 577-580.
  • Demetri, G. D., van Oosterom, A. T., Garrett, C. R., Blackstein, M. E., Shah, M. H., Verweij, J., ... & Casali, P. G. (2006). Efficacy and safety of sunitinib in patients with advanced gastrointestinal stromal tumour after failure of imatinib: a randomised controlled trial. The Lancet, 368(9544), 1329-1338.
  • Rubin, B. P., Singer, S., Tsao, C., Duensing, A., Loftus, M. L., Fletcher, J. A., & Demetri, G. D. (2001). C-kit, GIST, and imatinib. Current opinion in oncology, 13(4), 288-293.
  • Kim, H., Lee, J. H., Kim, J. H., Kim, A., Kang, M. H., Kim, K. M., ... & Kim, J. (2020). Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors. Journal of experimental & clinical cancer research, 39(1), 1-13. [Link]

  • George, S., Blay, J. Y., Casali, P. G., Le Cesne, A., Stephenson, P., Depas, T., ... & Demetri, G. D. (2009). Clinical evaluation of continuous daily dosing of sunitinib malate in patients with advanced gastrointestinal stromal tumour after imatinib failure. European journal of cancer, 45(11), 1959-1968.
  • Demetri, G. (2006). Sunitinib improves time-to-progression and survival in GIST after imatinib failure. Healio. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Thiazolo[5,4-c]pyridine Derivatives as Potent Biologically Active Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the thiazolopyridine scaffold represents a privileged structure due to its remarkable versatility and significant biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the thiazolo[5,4-c]pyridine core and its isomers, with a particular focus on how substitutions, including bromination, influence their therapeutic potential. We will delve into their synthesis, comparative biological data, and the underlying mechanistic insights that drive their efficacy as anticancer, kinase inhibitory, and antimicrobial agents.

The Thiazolopyridine Core: A Scaffold of Therapeutic Promise

The fusion of a thiazole and a pyridine ring creates the thiazolopyridine bicyclic heterocycle, a scaffold that has garnered significant interest in medicinal chemistry.[1] Its structural similarity to purine analogs, a class of established antimetabolites in cancer therapy, provides a strong rationale for its exploration as a source of novel therapeutic agents.[2] The nitrogen and sulfur atoms within the core structure offer multiple points for hydrogen bonding and other interactions with biological targets, making it an ideal framework for designing potent and selective inhibitors of various enzymes and receptors.[1]

Derivatives of the isomeric thiazolo[5,4-b]pyridine have been extensively studied and have shown a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and kinase inhibitory effects.[1][3][4] The strategic placement of substituents on this core allows for the fine-tuning of its physicochemical properties and biological activity, a central theme of the SAR studies discussed herein.

Synthetic Pathways to Thiazolopyridine Derivatives

A fundamental understanding of the synthesis of the thiazolopyridine core is crucial for the exploration of its SAR. A common and effective method for the synthesis of thiazolo[5,4-b]pyridine derivatives involves a multi-step process starting from commercially available reagents.

Experimental Protocol: Synthesis of a Thiazolo[5,4-b]pyridine Scaffold

This protocol outlines a general procedure for the synthesis of a substituted thiazolo[5,4-b]pyridine core, which can then be further derivatized.

Step 1: Synthesis of the Chalcone Precursor

  • To a solution of an appropriate acetophenone (e.g., 4-bromo acetophenone) and a substituted benzaldehyde (e.g., 3,4-dimethoxy benzaldehyde) in ethanol, add a solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting chalcone precipitate is filtered, washed with water, and dried.[5]

Step 2: Formation of the Pyridinethione Intermediate

  • A mixture of the synthesized chalcone and 2-cyanothioacetamide in ethanol is refluxed in the presence of a catalytic amount of a base like piperidine.

  • After cooling, the solid pyridinethione derivative is collected by filtration, washed, and dried.[5]

Step 3: Cyclization to the Thiazolopyridine Core

  • The pyridinethione intermediate can be reacted with various reagents to achieve the final thiazolopyridine ring system. For instance, reaction with α-haloketones or other suitable electrophiles can lead to the desired cyclized product.[5]

  • The final product is then purified using standard techniques such as recrystallization or column chromatography.

Below is a Graphviz diagram illustrating a generalized synthetic workflow for thiazolopyridine derivatives.

G cluster_synthesis Generalized Synthetic Workflow for Thiazolopyridines Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Base (e.g., NaOH) Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Pyridinethione Pyridinethione Derivative Chalcone->Pyridinethione 2-Cyanothioacetamide, Base Thiazolopyridine Thiazolopyridine Core Pyridinethione->Thiazolopyridine Cyclization (e.g., with α-haloketones)

Caption: Generalized synthetic workflow for the preparation of thiazolopyridine derivatives.

Structure-Activity Relationship (SAR) Studies

The biological activity of thiazolopyridine derivatives is highly dependent on the nature and position of the substituents on the core scaffold. The following sections provide a comparative analysis of these relationships across different therapeutic areas.

Thiazolopyridine derivatives have emerged as promising anticancer agents, with their mechanism of action often linked to the inhibition of key kinases involved in cancer cell proliferation and survival.[1][6]

A study on isothiazolo[5,4-b]pyridine derivatives revealed that the nature of the linker and the terminal amine group significantly influences their anticancer activity.[7] Specifically, derivatives with a 2-hydroxypropylene spacer exhibited a broad spectrum of anticancer action.[7] This suggests that the flexibility and hydrogen bonding potential of the linker are crucial for interacting with the biological target.

In another study, thiazolo[5,4-b]pyridine derivatives were designed as c-KIT inhibitors to overcome imatinib resistance in gastrointestinal stromal tumors (GIST).[8] The SAR studies led to the identification of a derivative, 6r, which showed potent inhibitory activity against a c-KIT double mutant.[8] This highlights the importance of specific substitutions that can accommodate mutations in the target kinase's active site.

The table below summarizes the antiproliferative activity of selected thiazolopyridine derivatives against various cancer cell lines.

Compound IDCore ScaffoldKey SubstitutionsTarget Cell LineIC50/GI50 (µM)Reference
6r Thiazolo[5,4-b]pyridineVariesHMC1.2 (c-KIT mutant)1.15[8]
TPDCA Derivative 1 Thiazolo-Pyridine Dicarboxylic Acid-Leukemia HL-60158.5[9]

The thiazolopyridine scaffold has proven to be a versatile template for the design of inhibitors targeting various kinases, including cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and Src family kinases.[1][10][11]

For a series of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK2 inhibitors, SAR analysis revealed that substitutions on the aniline and thiazole rings were critical for potency.[10] Structure-guided design, aided by X-ray crystallography, enabled the optimization of these inhibitors to achieve low nanomolar potency.[10]

In the context of PI3K inhibitors, novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were synthesized and evaluated.[1] The SAR study indicated that a sulfonamide functionality was important for PI3Kα inhibitory activity.[1] Furthermore, a pyridyl group attached to the thiazolo[5,4-b]pyridine core was found to be a key structural unit for potency, as its replacement with a phenyl group led to a significant decrease in activity.[1]

The following Graphviz diagram illustrates the key SAR findings for thiazolopyridine-based kinase inhibitors.

G cluster_sar Key SAR Insights for Thiazolopyridine Kinase Inhibitors Thiazolopyridine Thiazolopyridine Core Anilino Substituted Anilino Group (e.g., for CDK inhibitors) Thiazolopyridine->Anilino Addition of Sulfonamide Sulfonamide Moiety (e.g., for PI3K inhibitors) Thiazolopyridine->Sulfonamide Incorporation of Pyridyl Pyridyl Substitution (Enhances PI3K inhibition) Thiazolopyridine->Pyridyl Attachment of Potency Increased Potency & Selectivity Anilino->Potency Sulfonamide->Potency Pyridyl->Potency

Caption: Key structural modifications on the thiazolopyridine core that enhance kinase inhibitory activity.

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Thiazolopyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[4][12]

In a study of novel bis-thiazolopyridine derivatives, several compounds exhibited moderate to high antimicrobial activity.[12] The synthesis of these compounds involved the reaction of bis-thiazolinone with arylcinnamonitrile derivatives.[12]

Another series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones was synthesized and screened for antimicrobial activity.[4] One derivative, compound 3g , displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a minimum inhibitory concentration (MIC) value of 0.21 µM.[4] Molecular docking studies suggested that this compound interacts with bacterial enzymes such as MurD and DNA gyrase.[4]

The presence of bromine atoms in related heterocyclic structures, such as brominated chalcones and pyrrole alkaloids, has been shown to enhance antimicrobial activity.[13][14][15] This suggests that the incorporation of bromine into the thiazolopyridine scaffold could be a promising strategy for developing more potent antimicrobial agents.

The table below presents the antimicrobial activity of representative thiazolopyridine derivatives.

Compound IDCore ScaffoldKey SubstitutionsTarget MicroorganismMIC (µM)Reference
3g Thiazolo[4,5-b]pyridin-2-one5-methyl, 7-phenyl, other substitutionsP. aeruginosa, E. coli0.21[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a common method for assessing the in vitro cytotoxic activity of the synthesized compounds against cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., HepG-2, MCF-7) in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.[3]
  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[3]
  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[3]

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the culture medium.
  • After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds.
  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]
  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
  • The viable cells will reduce the yellow MTT to purple formazan crystals.
  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

4. Data Analysis:

  • Measure the absorbance of the formazan solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).
  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Perspectives

The thiazolo[5,4-c]pyridine scaffold and its isomers are undoubtedly a rich source of biologically active compounds with significant therapeutic potential. The SAR studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective agents for the treatment of cancer, microbial infections, and diseases driven by aberrant kinase activity.

Future research in this area should continue to explore the vast chemical space around the thiazolopyridine nucleus. The incorporation of halogen atoms, particularly bromine, is a promising avenue for enhancing biological activity. Furthermore, the use of structure-based drug design, guided by X-ray crystallography and molecular modeling, will be instrumental in developing next-generation thiazolopyridine derivatives with improved efficacy and safety profiles. The detailed experimental protocols and SAR insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
  • Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Deriv
  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity - ResearchG
  • Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PubMed Central. (URL: )
  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PubMed Central. (URL: )
  • Anticancer activity of some isothiazolo[5,4-b]pyridine deriv
  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed. (URL: )
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC - NIH. (URL: )
  • Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside | Semantic Scholar. (URL: )
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchG
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. (URL: )
  • BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - MDPI. (URL: )
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - MDPI. (URL: )
  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC. (URL: )
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives | ACS Omega - ACS Public
  • b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity rel
  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9 - PubMed. (URL: )
  • Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp. aff. marmarica - MDPI. (URL: )
  • An Insight into the Synthesis and SAR of 2,4-Thiazolidinediones (2,4-TZD) as Multifunctional Scaffold: A Review - OUCI. (URL: )
  • Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. (URL: )
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. (URL: )
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (URL: )
  • a novel synthesis of bis-thiazolopyridines as promising antimicrobial agents - PubMed. (URL: )
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (URL: )
  • Structure activity relationship.

Sources

Navigating the Synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine: A Comparative Guide to Cost-Effective Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dibromothiazolo[5,4-c]pyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, fused-ring structure and the presence of two reactive bromine handles make it an invaluable scaffold for the synthesis of novel kinase inhibitors and other targeted therapeutics. The bromine atoms serve as versatile points for functionalization, primarily through metal-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Given its strategic importance, the development of a cost-effective and scalable synthetic route is of paramount interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of two plausible synthetic routes to 2,4-Dibromothiazolo[5,4-c]pyridine. While a direct, one-pot synthesis is not prominently described in the current literature, we have constructed two logical, multi-step pathways based on established synthetic transformations for analogous heterocyclic systems. We will delve into the experimental details, mechanistic rationale, and a comparative analysis of the cost-effectiveness and scalability of each route to empower researchers with the knowledge to make informed decisions for their specific needs.

Route 1: Post-Cyclization Bromination via a 2-Aminothiazolo[5,4-c]pyridine Intermediate

This synthetic strategy focuses on first constructing the core thiazolo[5,4-c]pyridine heterocyclic system and then introducing the two bromine atoms in a stepwise manner. This is a convergent approach that builds complexity from a readily available starting material.

Overall Synthetic Scheme for Route 1

Route 1 A 3-Amino-4-chloropyridine B 2-Aminothiazolo[5,4-c]pyridine A->B  KSCN, AcOH   C 2-Bromothiazolo[5,4-c]pyridine B->C  1. NaNO2, HBr  2. CuBr   D 2,4-Dibromothiazolo[5,4-c]pyridine C->D  NBS, H2SO4  

Caption: Synthetic workflow for Route 1.

Step-by-Step Experimental Protocols for Route 1

Step 1: Synthesis of 2-Aminothiazolo[5,4-c]pyridine

The synthesis of the core heterocyclic structure is achieved through the reaction of 3-Amino-4-chloropyridine with potassium thiocyanate. This reaction proceeds via an initial nucleophilic substitution of the chlorine atom by the thiocyanate ion, followed by an intramolecular cyclization of the resulting thiourea intermediate to form the 2-aminothiazole ring.

  • Reagents: 3-Amino-4-chloropyridine, Potassium thiocyanate (KSCN), Acetic acid (AcOH).

  • Protocol:

    • To a solution of 3-Amino-4-chloropyridine (1.0 eq) in glacial acetic acid, add potassium thiocyanate (1.2 eq).

    • Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-Aminothiazolo[5,4-c]pyridine.

Step 2: Synthesis of 2-Bromothiazolo[5,4-c]pyridine via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic or heteroaromatic amine to a halide.[1][2] In this step, the 2-amino group of the thiazole ring is transformed into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[3][4]

  • Reagents: 2-Aminothiazolo[5,4-c]pyridine, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr).

  • Protocol:

    • Suspend 2-Aminothiazolo[5,4-c]pyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.

    • In a separate flask, dissolve copper(I) bromide (1.2 eq) in HBr and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂) should be observed.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture, neutralize with a base (e.g., NaOH or NH₄OH), and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-Bromothiazolo[5,4-c]pyridine.

Step 3: Synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine by Electrophilic Bromination

The final step involves the bromination of the pyridine ring. Pyridine and its fused derivatives are electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. Therefore, forcing conditions or a more reactive brominating agent are typically required. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective system for the bromination of deactivated aromatic rings.[5]

  • Reagents: 2-Bromothiazolo[5,4-c]pyridine, N-Bromosuccinimide (NBS), Concentrated sulfuric acid (H₂SO₄).

  • Protocol:

    • Dissolve 2-Bromothiazolo[5,4-c]pyridine (1.0 eq) in concentrated sulfuric acid at 0-5 °C.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the low temperature.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to afford 2,4-Dibromothiazolo[5,4-c]pyridine.

Route 2: Convergent Synthesis from a Pre-brominated Pyridine

This approach introduces one of the bromine atoms early in the synthesis, potentially simplifying the final steps. However, it relies on the availability or efficient synthesis of a more complex starting material. For this guide, we propose a route starting from 3-amino-2-bromopyridine, which would lead to the isomeric 2,7-dibromothiazolo[5,4-c]pyridine. A more direct precursor to the target molecule, 3-amino-4-bromopyridine, is less common. Therefore, we will present a hypothetical route that highlights the principles of this strategy.

Overall Synthetic Scheme for Route 2

Route 2 A 4-Chloropyridine-3-amine B 4-Bromo-3-nitropyridine A->B  H2SO4, HNO3  then HBr/Br2   C 3-Amino-4-bromopyridine B->C  Fe, AcOH   D 2-Amino-4-bromothiazolo[5,4-c]pyridine C->D  KSCN, AcOH   E 2,4-Dibromothiazolo[5,4-c]pyridine D->E  1. NaNO2, HBr  2. CuBr  

Caption: A plausible synthetic workflow for Route 2.

Note: The initial steps to obtain 3-Amino-4-bromopyridine are multi-step and may have variable yields.

Step-by-Step Experimental Protocols for Route 2

Step 1 & 2: Synthesis of 3-Amino-4-bromopyridine (Hypothetical High-Yielding Route)

The synthesis of 3-amino-4-bromopyridine is not trivial. A plausible, albeit multi-step, approach could involve the nitration of a 4-halopyridine followed by reduction.

  • Reagents: 4-Chloropyridine-3-amine, Nitrating mixture (HNO₃/H₂SO₄), HBr, Bromine, Iron powder, Acetic acid.

  • Protocol:

    • Nitration of 4-chloropyridine-3-amine to introduce a nitro group.

    • Halogen exchange of the chloro group for a bromo group.

    • Reduction of the nitro group to an amine using a reducing agent like iron in acetic acid.

Step 3: Synthesis of 2-Amino-4-bromothiazolo[5,4-c]pyridine

Similar to Route 1, this step involves the construction of the thiazole ring.

  • Reagents: 3-Amino-4-bromopyridine, Potassium thiocyanate (KSCN), Acetic acid (AcOH).

  • Protocol:

    • Reflux a mixture of 3-Amino-4-bromopyridine (1.0 eq) and potassium thiocyanate (1.2 eq) in glacial acetic acid for 4-6 hours.

    • Work-up as described in Step 1 of Route 1 to isolate 2-Amino-4-bromothiazolo[5,4-c]pyridine.

Step 4: Synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine via Sandmeyer Reaction

The final step is the conversion of the remaining amino group to a bromo group.

  • Reagents: 2-Amino-4-bromothiazolo[5,4-c]pyridine, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr).

  • Protocol:

    • Perform a Sandmeyer reaction on 2-Amino-4-bromothiazolo[5,4-c]pyridine as detailed in Step 2 of Route 1.

    • The work-up and purification would be similar, yielding the final product, 2,4-Dibromothiazolo[5,4-c]pyridine.

Comparative Analysis: Cost-Effectiveness, Scalability, and Safety

ParameterRoute 1: Post-Cyclization BrominationRoute 2: From Pre-brominated PyridineJustification
Starting Material Cost More Cost-Effective Less Cost-Effective3-Amino-4-chloropyridine is commercially available at a lower cost than multi-step synthesis of 3-amino-4-bromopyridine.[6]
Number of Steps 3 Steps4+ Steps (including precursor synthesis)Route 1 has a more direct pathway from a commercial starting material.
Overall Yield Potentially Higher Potentially LowerFewer steps and well-established reactions in Route 1 may lead to a higher overall yield. The multi-step synthesis of the precursor in Route 2 can significantly lower the overall yield.
Scalability Favorable ChallengingThe use of readily available starting materials and well-understood reactions in Route 1 makes it more amenable to scale-up. The precursor synthesis in Route 2 may present scalability challenges.
Reagent & Safety Concerns ModerateModerate to HighBoth routes use hazardous reagents like HBr, NaNO₂, and NBS. Route 1's use of NBS in concentrated sulfuric acid requires careful handling. Route 2's precursor synthesis may involve additional hazardous reagents.
Purification Potentially more challengingPotentially more straightforwardThe final bromination in Route 1 might produce regioisomers requiring careful purification. In Route 2, the final step is a cleaner Sandmeyer reaction, but intermediates may require extensive purification.

Cost of Key Reagents

ReagentApproximate Cost (per 100g)
3-Amino-4-chloropyridine$370 - $400[6]
Potassium thiocyanate$15 - $25[7][8]
Copper(I) bromide$150 - $200[9][10]
N-Bromosuccinimide$30 - $50

Note: Prices are estimates and can vary based on supplier and purity.

Conclusion and Recommendation

Based on this comparative analysis, Route 1 emerges as the more cost-effective and practical approach for the synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine , particularly for laboratory-scale and early-stage drug discovery efforts. The primary advantages of Route 1 are its reliance on a more affordable and readily available starting material, a shorter overall synthetic sequence, and potentially a higher overall yield. While the final bromination step requires careful optimization to ensure good regioselectivity and yield, the overall strategy is more convergent and scalable.

Route 2, while chemically sound, is hampered by the lack of a readily available and inexpensive pre-brominated starting material. The necessity of a multi-step synthesis for the key precursor adds complexity, cost, and is likely to reduce the overall yield, making it a less attractive option for most applications.

Ultimately, the choice of synthetic route will depend on the specific resources, scale, and timeline of a given research program. However, for a balance of cost, efficiency, and accessibility, the post-cyclization bromination strategy (Route 1) presents a more compelling case for the synthesis of this valuable chemical intermediate.

References

  • Abdel-Wahab, B. F., et al. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 17(5), 5595-5606.
  • Butt, M. A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(11), 2835-2862.
  • Gherasim, O., et al. (2009). Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. Revista de Chimie, 60(10), 1051-1056.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Apicule. 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine. [Link]

  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Sisto, A., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.
  • Abdel-Aziz, H. A., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 902.
  • Wikipedia. Sandmeyer reaction. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents.
  • Immunomart. 3-Amino-4-chloropyridine. [Link]

  • ResearchGate. Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. [Link]

  • Journal of the Chemical Society C: Organic. 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles. [Link]

  • ResearchGate. Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 3-Aminopyridine. [Link]

  • eBay. Potassium thiocyanate, 97.5+%, Inorganic Reagent® 500g. [Link]

  • The Science Company. Potassium Thiocyanate, 100g. [Link]

  • baseclick. Copper(I) bromide (CuBr). [Link]

  • Cenmed Enterprises. 4 Amino 3 Chloropyridine. [Link]

  • IndiaMART. Cuprous Bromide, CuBr Latest Price, Manufacturers & Suppliers. [Link]

  • eBay. Copper(I) Bromide, 99.5+%, 500g. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-Dibromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2,4-Dibromothiazolo[5,4-c]pyridine. As a brominated heterocyclic compound, this substance requires meticulous handling and specialized waste management protocols to ensure laboratory safety and environmental protection. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering laboratories to build a robust and self-validating system of chemical safety.

Core Principle: Hazard-Informed Waste Management

Proper disposal begins with a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for 2,4-Dibromothiazolo[5,4-c]pyridine is not universally available, a reliable hazard assessment can be synthesized by examining structurally analogous compounds.

Inferred Hazards from Analogous Structures:

  • 2,4-Dibromothiazole: Classified as harmful if swallowed, a cause of skin irritation and serious eye damage, and a potential respiratory irritant.[1]

  • Pyridine: The core heterocyclic structure is associated with flammability, acute toxicity (oral, dermal, and inhalation), and the potential for organ damage through prolonged exposure.[2][3]

The primary characteristic governing its disposal is its classification as a halogenated organic compound . The presence of bromine atoms in the molecule places it in a category of chemical waste that is subject to stringent regulatory oversight by bodies such as the U.S. Environmental Protection Agency (EPA).[4][5] Improper disposal, particularly through low-temperature combustion, can lead to the formation of toxic polybrominated dibenzodioxins and dibenzofurans. Therefore, all waste streams containing this compound must be treated as hazardous.

Pre-Disposal Safety: Essential Personal Protective Equipment (PPE)

Before handling the raw chemical or any resulting waste, the following PPE is mandatory to minimize exposure risks.[1]

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves.Provides a chemical-resistant barrier to prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with solid particulates.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use only in a certified chemical fume hood.Prevents inhalation of dust or vapors, which may cause respiratory irritation.[6]

The Cornerstone of Compliance: Waste Segregation and Collection

The fundamental rule of hazardous waste management is meticulous segregation.[7][8] Mixing incompatible waste streams can lead to dangerous chemical reactions, and co-mingling halogenated with non-halogenated waste unnecessarily increases disposal costs and complicates treatment.[9]

Step-by-Step Collection Protocol:

  • Establish a Designated Satellite Accumulation Area (SAA): This should be at or near the point of generation. The SAA must be under the control of the laboratory personnel.

  • Select Appropriate Waste Containers:

    • Solid Waste: Use a wide-mouth, high-density polyethylene (HDPE) or other chemically compatible container with a screw-top lid.[10] This container is for items such as contaminated gloves, weigh boats, and paper towels.

    • Liquid Waste: Use a sealable, leak-proof polyethylene container for solutions.[10] If organic solvents are used, the container must be compatible with those solvents. Never use glass containers for waste collection where pressure could build or breakage is a risk.[10]

  • Label Containers Immediately: The moment waste is first added, the container must be labeled with a "Hazardous Waste" tag.[9] The label must include:

    • The full chemical name: "2,4-Dibromothiazolo[5,4-c]pyridine" and any solvents present.

    • The words "Hazardous Waste".

    • An indication of the primary hazards (e.g., Toxic, Irritant).

    • The date accumulation started.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[9][11]

Segregation Logic:

Waste Stream Containing 2,4-Dibromothiazolo[5,4-c]pyridineDO NOT MIX with the Following:Justification
Solid Waste (gloves, wipers)Liquid waste, sharps, non-halogenated waste.Prevents dangerous reactions and ensures proper disposal pathways for each waste type.[7]
Liquid Waste (in organic solvent)Aqueous waste, strong acids, strong oxidizers, non-halogenated solvent waste.Prevents violent reactions and avoids costly re-classification of non-halogenated waste.[6][9]
Sharps Waste (needles, contaminated glass)All other waste streams.Must be placed in a dedicated, puncture-proof sharps container labeled "CHEMICAL CONTAMINATED SHARPS".[10]

Standard Operating Procedures for Disposal

Adherence to a clear, step-by-step process is crucial for ensuring safety and compliance.[12]

Procedure 4.1: Disposal of Unused or Expired Solid Compound
  • Handle the material inside a chemical fume hood.

  • Carefully place the original container, if intact, into a larger, sealable bag or secondary container.

  • Place this package into the designated Solid Halogenated Organic Waste container.

  • If transferring the powder, use spark-proof tools and ensure there are no ignition sources nearby.

Procedure 4.2: Disposal of Contaminated Labware and Debris
  • Non-Sharp Solids: Items such as contaminated gloves, weigh paper, and absorbent pads should be placed directly into the Solid Halogenated Organic Waste container.

  • Contaminated Sharps: Needles, syringes, and broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container for chemical-contaminated sharps.[10]

  • Glassware Decontamination:

    • Perform an initial rinse with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).

    • Crucially, this first rinseate is hazardous waste. It must be collected and added to the Liquid Halogenated Organic Waste container.

    • After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.

Procedure 4.3: Disposal of Liquid Solutions
  • Carefully pour liquid waste containing 2,4-Dibromothiazolo[5,4-c]pyridine into the designated Liquid Halogenated Organic Waste container using a funnel.

  • Ensure the container is properly grounded if flammable solvents are present to prevent static discharge.[3][13]

  • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with 2,4-Dibromothiazolo[5,4-c]pyridine.

G Workflow for 2,4-Dibromothiazolo[5,4-c]pyridine Waste start Waste Generation (Work with 2,4-Dibromothiazolo[5,4-c]pyridine) is_solid Is the waste solid? start->is_solid is_sharp Is it a sharp? is_solid->is_sharp Yes liquid_waste Liquid Halogenated Waste (e.g., solutions, rinsate) is_solid->liquid_waste No (Liquid) solid_waste Solid Halogenated Waste (e.g., gloves, weigh paper) is_sharp->solid_waste No (Non-Sharp Solid) sharp_waste Chemically Contaminated Sharps Container is_sharp->sharp_waste Yes disposal Arrange for Pickup by EHS or Licensed Contractor solid_waste->disposal sharp_waste->disposal liquid_waste->disposal

Sources

A Researcher's Guide to the Safe Handling of 2,4-Dibromothiazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 2,4-Dibromothiazolo[5,4-c]pyridine. As the toxicological properties of this compound have not been thoroughly investigated, a cautious and proactive approach to safety is paramount.[1] This guide is built on the foundational principles of laboratory safety, drawing parallels from structurally similar compounds to establish best practices for handling, storage, and disposal.

Understanding the Hazard Landscape

Core Principle: The Hierarchy of Controls

Effective risk mitigation in the laboratory follows the hierarchy of controls. This principle prioritizes the most effective control measures to eliminate or minimize hazards.

Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for specific research) Engineering Engineering Controls (Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Figure 1. The Hierarchy of Controls prioritizes safety measures from most to least effective.

For handling 2,4-Dibromothiazolo[5,4-c]pyridine, elimination and substitution are generally not feasible. Therefore, the focus lies on robust engineering controls, stringent administrative procedures, and appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE are critical for minimizing direct contact with 2,4-Dibromothiazolo[5,4-c]pyridine. The following table outlines the recommended PPE based on guidelines for similar chemical structures.

Body PartRecommended ProtectionStandardRationale
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.EN166 (EU) or ANSI Z87.1 (US)Protects against dust particles and splashes, preventing eye irritation or serious damage.[4]
Skin Chemical-resistant gloves (e.g., Butyl rubber). Nitrile gloves are not recommended for prolonged contact with pyridine-like structures.[5] An impervious lab coat or chemical-resistant apron is also required.EN 374 (EU) or ASTM F739 (US)Prevents skin contact, which can cause irritation.[2] Contaminated gloves should be disposed of immediately using the proper removal technique to avoid cross-contamination.
Respiratory For handling powders, a NIOSH-approved N95 (US) or FFP2 (EU) particulate respirator is recommended. For higher-level protection or when vapors may be present, an air-purifying respirator with organic vapor cartridges is advised.NIOSH (US) or EN 143/149 (EU)Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[1][2]

Step-by-Step Gowning and Degowning Procedure:

A disciplined approach to putting on and taking off PPE is essential to prevent contamination.

PPE_Workflow cluster_gowning Gowning (Donning) Sequence cluster_degowning Degowning (Doffing) Sequence G1 1. Lab Coat G2 2. Respirator G1->G2 G3 3. Eye/Face Protection G2->G3 G4 4. Gloves G3->G4 D1 1. Gloves D2 2. Lab Coat D1->D2 D3 3. Eye/Face Protection D2->D3 D4 4. Respirator D3->D4

Figure 2. A standardized sequence for donning and doffing PPE minimizes the risk of contamination.
Operational Plan: From Receipt to Disposal

A comprehensive operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Keep the container tightly closed.[1]

2. Handling and Use:

  • All manipulations of 2,4-Dibromothiazolo[5,4-c]pyridine, including weighing and dilutions, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][5]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4]

  • Do not eat, drink, or smoke in the handling area.[2][4]

  • Wash hands thoroughly after handling, even if gloves were worn.[2][3]

3. Emergency Procedures:

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.[6][7]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[2] If not breathing, provide artificial respiration.[4][7] Seek immediate medical attention.[4]
Ingestion Rinse mouth with water.[2] Do NOT induce vomiting.[4] Seek immediate medical attention.[2]
Spill Evacuate the area.[8] Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

4. Disposal Plan:

As a brominated organic compound, 2,4-Dibromothiazolo[5,4-c]pyridine and any contaminated materials are considered hazardous waste. Organobromides can be persistent and bio-accumulative, necessitating careful disposal to prevent environmental contamination.[9]

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.[5]

  • Do not dispose of this chemical down the drain.

  • Arrange for disposal by a licensed professional waste disposal service, likely through chemical incineration.[1]

Conclusion: A Culture of Safety

The safe handling of 2,4-Dibromothiazolo[5,4-c]pyridine is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the potential hazards, implementing robust control measures, and being prepared for emergencies, researchers can confidently and responsibly advance their scientific endeavors.

References

  • MSDS of 2-Bromo-thiazolo[5,4-B]pyridine.
  • Pyridine - SAFETY DATA SHEET - Penta chemicals.
  • Pyridine - Safety Data Sheet - Carl ROTH.
  • 2,6-Dibromopyridine Safety Data Sheet - Jubilant Ingrevia.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
  • Pyridine: incident management - GOV.UK.
  • Safety Data Sheet - MedchemExpress.com.
  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromothiazolo[5,4-c]pyridine
Reactant of Route 2
2,4-Dibromothiazolo[5,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.